molecular formula C8H12 B075094 1,5-Cyclooctadiene CAS No. 1552-12-1

1,5-Cyclooctadiene

Katalognummer: B075094
CAS-Nummer: 1552-12-1
Molekulargewicht: 108.18 g/mol
InChI-Schlüssel: VYXHVRARDIDEHS-QGTKBVGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Cyclooctadiene (COD) is a versatile and highly valuable cyclic diene in organometallic chemistry and organic synthesis. Its primary research utility stems from its role as a classic, labile ligand for low-valent transition metals. COD readily coordinates to metals such as rhodium, iridium, nickel, and palladium, forming stable yet reactive complexes (e.g., Rh(COD)₂⁺) that serve as crucial precursors in homogeneous catalysis, including hydrogenation, hydroformylation, and C-C cross-coupling reactions. The lability of the COD ligand allows for its facile displacement by smaller, more strongly coordinating ligands, thereby activating the metal center for catalytic cycles.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHVRARDIDEHS-QGTKBVGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26353-15-1
Record name 1,5-Cyclooctadiene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26353-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless Liquid; [MSDSonline]
Record name 1,5-Cyclooctadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Cyclooctadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2214
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

150.8 °C @ 757 MM HG
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

95 °F, 95 °F.
Record name 1,5-Cyclooctadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2214
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8818 @ 25 °C/4 °C
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.66 (AIR= 1)
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F
Record name 1,5-Cyclooctadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2214
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LIQUID

CAS No.

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7
Record name 1,5-Cyclooctadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Cyclooctadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Cyclooctadiene, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017612509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-CYCLOOCTADIENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Cyclooctadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloocta-1,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z,Z)-cycloocta-1,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-CYCLOOCTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1VVD385Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-70 TO -69 °C
Record name 1,5-CYCLOOCTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Central Role of 1,5-Cyclooctadiene in Transition Metal Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,5-Cyclooctadiene (COD) is a highly versatile and indispensable chelating ligand in the field of organometallic chemistry. Its unique ability to form stable, yet labile, complexes with a wide array of transition metals makes it a cornerstone for the synthesis of numerous catalyst precursors. This technical guide provides an in-depth exploration of the coordination chemistry of COD with transition metals, focusing on the synthesis, structure, bonding, and reactivity of these complexes. Detailed experimental protocols for the preparation of key industrial and laboratory-scale catalysts, alongside tabulated quantitative structural data, are presented. Furthermore, this guide illustrates critical reaction pathways and logical workflows through detailed diagrams, offering a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction to this compound as a Ligand

This compound (COD), a cyclic diolefin, is a cornerstone ligand in organometallic synthesis and homogeneous catalysis.[1] It typically coordinates to a metal center in a bidentate fashion through both of its alkene groups (η⁴-coordination). The resulting metal-COD complexes are often more stable than their corresponding ethylene complexes, a phenomenon attributed to the chelate effect.[2][3] This stability allows for the isolation and storage of well-defined, air-sensitive, low-valent metal species.

Crucially, the COD ligand is labile and can be readily displaced by other ligands, such as phosphines, carbon monoxide, or substrates in a catalytic reaction.[3][4] This characteristic makes M-COD complexes exceptional starting materials and catalyst precursors for a vast range of chemical transformations.[1][2] Complexes of rhodium, iridium, and nickel are particularly significant, finding widespread use in reactions critical to fine chemical and pharmaceutical synthesis.[1][5]

Synthesis of Key Transition Metal-COD Complexes

The synthesis of M-COD complexes often involves the reduction of a higher-valent metal salt in the presence of an excess of this compound.[6] The following diagram illustrates a general workflow for the synthesis of these important precursors.

G MetalSalt Transition Metal Salt (e.g., RhCl₃·3H₂O, Ni(acac)₂) Reaction Reaction Vessel (Under Inert Atmosphere) MetalSalt->Reaction Add COD_Solvent This compound (COD) + Solvent (e.g., Alcohol) COD_Solvent->Reaction Add Heating Heating / Reflux Reaction->Heating Heat to initiate reduction/ligation Precipitation Product Precipitation (Cooling) Heating->Precipitation Cool to crystallize Isolation Isolation via Filtration Precipitation->Isolation Collect solid FinalProduct Purified M-COD Complex Isolation->FinalProduct Wash & Dry

General workflow for the synthesis of M-COD complexes.
Bis(this compound)nickel(0) - Ni(COD)₂

This highly air-sensitive yellow solid is a primary source of nickel(0) for organic synthesis and catalysis.[6][7] It is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetylacetonate, in the presence of COD.[6] Ni(COD)₂ features a tetrahedral nickel center and is soluble in many organic solvents.[6] Its utility stems from the easy displacement of one or both COD ligands by other ligands like phosphines or bipyridine.[6][8]

Chloro(this compound)rhodium(I) Dimer - [Rh(COD)Cl]₂

A cornerstone precatalyst in rhodium chemistry, this air-stable, orange-yellow solid is used extensively in catalytic processes like hydrogenation, hydroformylation, and polymerization.[1][9] It is synthesized from rhodium(III) chloride hydrate and an excess of this compound in an alcohol solvent, where the Rh(III) is reduced to Rh(I).[1]

Chloro(this compound)iridium(I) Dimer - [Ir(COD)Cl]₂

Analogous to its rhodium counterpart, the iridium dimer is a vital precursor for many iridium-based catalysts.[1] This orange-red solid is particularly important in C-H bond activation and borylation reactions.[1] The synthesis involves the reduction of iridium(III) chloride hydrate with excess COD in a refluxing alcohol solvent.[1]

Crabtree's Catalyst - [Ir(COD)(PCy₃)(py)]PF₆

Crabtree's catalyst is a highly active and versatile homogeneous catalyst for hydrogenation reactions.[10][11] It is particularly effective for the hydrogenation of sterically hindered and tri- or tetra-substituted olefins.[10][12] This air-stable orange solid is prepared from the [Ir(COD)Cl]₂ dimer by reacting it with tricyclohexylphosphine (PCy₃) and pyridine in the presence of a hexafluorophosphate salt.[10][11] The complex features a square planar geometry around the d⁸ iridium(I) center.[11]

Structure, Bonding, and Quantitative Data

The coordination of this compound to transition metals typically results in well-defined geometries. For d¹⁰ metals like Ni(0) in Ni(COD)₂, a tetrahedral geometry is observed.[6] In contrast, d⁸ metal complexes, such as those of Rh(I) and Ir(I), commonly adopt a square planar geometry.[3]

The stability and reactivity of these complexes are influenced by the nature of the metal, its oxidation state, and the other ligands present. Cationic rhodium complexes with COD ligands, for example, are important precatalysts whose activity is affected by the thermodynamics of ligand exchange.[13]

Tabulated Structural Data

The following table summarizes key structural parameters for representative M-COD complexes, compiled from crystallographic data.

ComplexMetalGeometryM-C (COD) Bond Length (Å)C=C Bond Length (Å)Reference(s)
[Rh(COD)₂]SbF₆Rh(I)Square Planar2.220 - 2.269N/A[14]
[Ir(COD)₂]SbF₆Ir(I)Square Planar2.196 - 2.254N/A[14]
Ni(COD)₂Ni(0)Tetrahedral~2.11 (average)~1.39 (average)[15]
Crabtree's CatalystIr(I)Square PlanarN/AN/A[11]
(CuCl)₂(COD)Cu(I)Bridged Dimer~2.10 - 2.45~1.36[16]

Reactivity and Catalytic Applications

The primary utility of M-COD complexes lies in their role as catalyst precursors. The COD ligand stabilizes the low-valent metal center but is sufficiently labile to be displaced, initiating a catalytic cycle.

G Precursor M(COD)Lₙ Precursor (e.g., [Rh(COD)Cl]₂) Activation Ligand Exchange (COD displaced by L') Precursor->Activation + L' - COD ActiveSpecies Active Catalytic Species [M(L')ₘLₙ] Activation->ActiveSpecies OtherComplex Synthesis of Other Complexes (e.g., M(CO)ₓ, M(PR₃)ₓ) Activation->OtherComplex Stoichiometric Reaction Application1 Catalytic Applications (Hydrogenation, C-H Activation, etc.) ActiveSpecies->Application1 Initiates Catalysis

Role of M-COD complexes as versatile precursors.
Rhodium-Catalyzed Reactions

Rhodium-COD complexes are highly effective precatalysts. In the presence of chiral phosphine ligands, [Rh(COD)Cl]₂ forms active species for the asymmetric hydrogenation of prochiral olefins, a critical step in the synthesis of chiral drugs.[1] These complexes have also been successfully employed for the selective hydration of organonitriles to amides, including in the synthesis of the antiepileptic drug rufinamide.[17][18]

Iridium-Catalyzed Reactions

Iridium-COD complexes, particularly Crabtree's catalyst, are renowned for their high activity in hydrogenation.[19] The catalytic cycle is initiated by the hydrogenation and subsequent loss of the COD ligand, opening coordination sites for the substrate alkene.[20] Furthermore, [Ir(COD)Cl]₂ and its derivatives are powerful catalysts for the direct C-H borylation of aromatic compounds, providing a direct route to valuable boronic esters used in cross-coupling reactions.[1] The mechanism is proposed to proceed through an Ir(III)/Ir(V) cycle.[1]

G Ir1 [L₂Ir(I)]⁺ Ir2 [L₂Ir(III)(H)(Arene)]⁺ Ir1->Ir2 + Arene-H center Ir3 [L₂Ir(V)(H)₂(Bpin)(Arene)]⁺ Ir2->Ir3 Oxidative Addition + B₂(pin)₂ Ir4 [L₂Ir(III)(H)(Bpin)]⁺ Ir3->Ir4 Reductive Elimination - Arene-Bpin Ir4->Ir1 Reductive Elimination - H-Bpin

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Cyclooctadiene

This guide provides a comprehensive overview of the synthesis and purification of this compound (COD), a crucial intermediate in organic synthesis and a versatile ligand in organometallic chemistry. The document details the predominant industrial synthesis routes, purification methodologies, and includes specific experimental protocols.

Introduction to this compound

This compound (COD) is a cyclic diolefin with the chemical formula C₈H₁₂. It is a colorless liquid with a characteristic pungent odor and a boiling point of approximately 151°C.[1][2] The cis,cis isomer, specifically (1Z,5Z)-cycloocta-1,5-diene, is the most common and industrially significant form. Its importance stems from its utility as a starting material for producing other cyclic C₈ compounds and as a readily displaceable chelating ligand in transition metal chemistry, forming stable complexes with low-valent metals like nickel, platinum, and rhodium.[2][3]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the transition metal-catalyzed cyclodimerization of 1,3-butadiene.[1][3][4]

Nickel-Catalyzed Butadiene Dimerization (Reppe Chemistry)

Developed by Walter Reppe, this method involves treating 1,3-butadiene with a nickel-based catalyst. The process is highly selective for this compound, although other isomers and oligomers are also formed as byproducts.

  • Catalyst Systems : The most effective catalysts are typically "naked" or zero-valent nickel complexes, often modified with a phosphorus ligand. A common and high-yield system is the Ni-Al-P ternary system, which can achieve yields of over 90%.[5] The catalyst can be prepared in situ by reducing a nickel(II) salt, such as nickel acetylacetonate [Ni(acac)₂], in the presence of an organoaluminum compound (e.g., triethylaluminium) and the diene.[2]

  • Reaction Mechanism : The reaction proceeds via the oxidative coupling of two butadiene molecules at the nickel center to form a bis(π-allyl)nickel intermediate. This intermediate then undergoes reductive elimination to release the this compound product and regenerate the active nickel(0) catalyst.

  • Byproducts : The main byproduct of this reaction is 4-vinylcyclohexene (VCH), formed through a competing Diels-Alder cycloaddition of two butadiene molecules. Higher oligomers, such as 1,5,9-cyclododecatriene (CDT), can also be formed.[3][5] Reaction conditions are optimized to maximize the yield of COD over these byproducts.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically composed of a Group IV transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are renowned for olefin polymerization.[6][7] While primarily used for producing high molecular weight polymers, modified Ziegler-Natta systems can also be employed for the cyclooligomerization of butadiene to form this compound and other cyclic products.[8][9] The product distribution is highly dependent on the specific catalyst composition, ligands, and reaction conditions.

Summary of Synthesis Data

The following table summarizes typical conditions and outcomes for the nickel-catalyzed synthesis of this compound.

ParameterValueReference
Raw Material 1,3-Butadiene[3][5]
Catalyst System Ni-Al-P ternary system[5]
Solvent Toluene[5][10]
Reaction Temperature 90°C - 110°C[5]
Butadiene Conversion 87% - 96%[5]
Product Composition
This compound84% - 87%[5]
4-Vinylcyclohexene (VCH)9% - 11%[5]
Trimers (e.g., CDT)~4.5%[5]

Purification of this compound

The crude product from the synthesis reactor is a mixture of 1,5-COD, unreacted butadiene, solvent, catalyst residues, and byproducts like VCH and trimers. Purification is essential to obtain high-purity COD suitable for subsequent applications.

Fractional Distillation

The most common method for purifying this compound on an industrial and laboratory scale is fractional distillation under reduced pressure.[10][11] This technique separates compounds based on differences in their boiling points. The significant difference in boiling points between 1,5-COD and its primary byproduct, VCH, allows for effective separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
4-Vinylcyclohexene (VCH) 108.18126-128
This compound (COD) 108.18149-151

Table references:[2]

The lower-boiling VCH is removed in an initial fraction, followed by the desired this compound product. High-boiling trimers and catalyst residues remain in the distillation pot. For high-purity grades (≥99%), a well-packed distillation column (e.g., a Vigreux column) is employed.[11][12]

Azeotropic Distillation

Azeotropic distillation is a technique used to separate components that have close boiling points or form azeotropes.[13][14] It involves adding an entrainer to form a new, lower-boiling azeotrope with one of the components, facilitating its removal.[15][16] While not the primary method for bulk COD purification, it can be employed in specialized cases to remove specific impurities, particularly water, from the reaction mixture or solvent before synthesis.[16]

Purity Analysis

The purity of the final this compound product is typically assessed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[17][18] This analysis provides quantitative information on the percentage of COD and identifies the nature and concentration of any residual impurities.[19]

Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of this compound

This protocol is a representative lab-scale synthesis based on common industrial practices. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous nickel(II) acetylacetonate (0.017 mol) and a phosphite ligand such as tris(o-phenylphenyl)phosphite (0.0173 mol).[10]

  • Solvent Addition : Add 120 mL of anhydrous toluene. Heat the mixture to distill off approximately 40 mL of toluene to ensure an anhydrous system.[10]

  • Reactant Charging : Cool the flask to below 10°C in an ice bath. Add liquid 1,3-butadiene (e.g., 20-30 g, ~0.4-0.5 mol) to the flask.

  • Co-catalyst Addition : Slowly add a 25% w/v solution of triisobutylaluminum in toluene (0.0179 mol) dropwise. The solution color will change, indicating catalyst formation.[10]

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 90-100°C) for several hours (e.g., 2-4 hours).[10] Monitor the reaction progress by taking aliquots and analyzing them via GC.

  • Quenching : After the reaction is complete, cool the mixture and quench the catalyst by carefully exposing it to air or adding a small amount of water or alcohol.[20] The active catalyst will be destroyed.

  • Workup : Filter the mixture to remove precipitated catalyst residues. The resulting filtrate contains the product mixture.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the purification of the crude product from Protocol 1.

  • Apparatus Setup : Assemble a vacuum distillation apparatus consisting of a round-bottomed flask, a fractionating column (e.g., 25-cm Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.[11]

  • Charging the Still : Transfer the crude filtrate into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation :

    • Evacuate the system to a moderate vacuum (e.g., 150 mm Hg) to remove any unreacted butadiene and the bulk of the toluene solvent.[11]

    • Increase the vacuum (e.g., to 30 mm Hg) and gently heat the flask. Collect the first fraction, which will primarily be 4-vinylcyclohexene (VCH) (bp ~55-57°C at 30 mm Hg).[11]

    • After the VCH has been removed, increase the vacuum further (e.g., to 5 mm Hg) and/or the temperature. Collect the main fraction of this compound (bp ~66-69°C at 5 mm Hg).[11]

  • Storage : The purified this compound should be stored under an inert atmosphere, often with a stabilizer, to prevent oxidation and peroxide formation.[21]

Visualized Workflows and Mechanisms

Catalytic Cycle of Butadiene Dimerization

G Ni0 Ni(0) Catalyst Coordination Coordination Ni0->Coordination Butadiene1 2x Butadiene Butadiene1->Coordination Complex1 Ni(0)(C4H6)2 Complex Coordination->Complex1 OxidativeCoupling Oxidative Coupling Complex1->OxidativeCoupling Ni_allyl Bis(π-allyl)nickel(II) Intermediate OxidativeCoupling->Ni_allyl ReductiveElimination Reductive Elimination Ni_allyl->ReductiveElimination ReductiveElimination->Ni0 Catalyst Regeneration COD_Product This compound ReductiveElimination->COD_Product

Caption: Catalytic cycle for the synthesis of this compound from butadiene.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Butadiene 1,3-Butadiene + Catalyst + Solvent Reactor Reactor (90-110 °C) Butadiene->Reactor CrudeProduct Crude Product Mixture (COD, VCH, Catalyst) Reactor->CrudeProduct Distillation Fractional Vacuum Distillation CrudeProduct->Distillation Transfer VCH_Waste Byproducts (VCH) Distillation->VCH_Waste Low-boiling fraction Pure_COD Pure 1,5-COD (≥99%) Distillation->Pure_COD Main fraction

Caption: Workflow from butadiene synthesis to purified this compound.

References

An In-depth Technical Guide to the Electronic and Steric Properties of 1,5-Cyclooctadiene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and steric properties of 1,5-cyclooctadiene (COD) ligands, which are pivotal in the design and optimization of transition metal catalysts and therapeutic agents.

Introduction to this compound (COD) as a Ligand

This compound is a cyclic diene that serves as a versatile and widely used ligand in organometallic chemistry.[1] It typically coordinates to metal centers in a η⁴-fashion through the two cis-double bonds.[1] The stability of metal-COD complexes is attributed to the chelate effect, making them excellent starting materials for the synthesis of a wide range of catalytic and therapeutic compounds.[1] The electronic and steric properties of the COD ligand can be systematically tuned, influencing the reactivity, selectivity, and stability of the resulting metal complexes.

Electronic Properties of COD Ligands

The electronic character of a ligand is a critical determinant of the catalytic activity of its metal complex. The Dewar-Chatt-Duncanson model provides a framework for understanding the metal-ligand bond as a combination of σ-donation from the ligand's filled orbitals to the metal's empty orbitals and π-back-donation from the metal's filled d-orbitals to the ligand's empty π*-antibonding orbitals.

A key quantitative measure of a ligand's net electron-donating ability is the Tolman Electronic Parameter (TEP) .[2] The TEP is empirically determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2] A lower ν(CO) frequency indicates a more electron-donating ligand, which increases electron density on the metal center, leading to stronger π-back-donation to the CO ligands and a weakening of the C-O bond.[2]

Steric Properties of COD Ligands

The steric bulk of a ligand is a crucial factor in controlling the accessibility of the metal center to substrates, thereby influencing selectivity in catalysis. The primary quantitative descriptor for ligand steric bulk is the ligand cone angle (θ) , first introduced by Chadwick A. Tolman.[3] It is defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand.[3]

The cone angle for this compound is not typically reported in standard tables, as the methodology was initially developed for monodentate phosphine ligands. However, an "exact cone angle" can be determined from the crystal structure of a metal-COD complex using computational methods.[4] The cone angle of COD is significant and contributes to the stability of its complexes by sterically shielding the metal center.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the electronic and steric properties of this compound in representative metal complexes.

ParameterValueComplexMethod
Electronic Properties
C=C Bond Length1.39 Å (average)[Ni(COD)₂]X-ray Diffraction
Ni-C Bond Length2.11 Å (average)[Ni(COD)₂]X-ray Diffraction
Steric Properties
Rh-Cl Bond Length2.55 Å (bridging)[Rh(COD)Cl]₂X-ray Diffraction[5]
Rh-C Bond Length2.12 - 2.15 Å[Rh(COD)Cl]₂X-ray Diffraction[5]

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

Principle: The TEP is determined by measuring the ν(CO) stretching frequency of a metal carbonyl complex containing the ligand of interest. For bidentate ligands like COD, a suitable system would be a dicarbonyl complex such as [M(COD)(CO)₂].

Methodology:

  • Synthesis of the Metal Carbonyl Complex:

    • A precursor complex, such as [Rh(COD)Cl]₂, is dissolved in an appropriate solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Carbon monoxide (CO) gas is bubbled through the solution, or the reaction is carried out under a CO atmosphere. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of starting material signals and the appearance of new ν(CO) bands.

    • The resulting dicarbonyl complex, for example, [Rh(COD)(CO)Cl], is isolated and purified.

  • Infrared (IR) Spectroscopy:

    • A solution of the purified complex in a suitable IR-transparent solvent (e.g., CH₂Cl₂) is prepared.

    • The IR spectrum is recorded, typically in the range of 1800-2200 cm⁻¹, which is characteristic for metal-carbonyl stretching frequencies.

    • The frequency of the symmetric ν(CO) band is identified and recorded. This value can then be compared to the ν(CO) of other ligands in the same metal carbonyl system to establish a relative electronic parameter.

Determination of Ligand Cone Angle

Principle: The cone angle is a geometric parameter calculated from the atomic coordinates of a metal-ligand complex, which are determined by single-crystal X-ray diffraction.

Methodology:

  • Synthesis and Crystallization:

    • A suitable metal complex of COD, such as [Rh(COD)Cl]₂, is synthesized.

    • Single crystals of the complex suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Single-Crystal X-ray Diffraction:

    • A single crystal is mounted on a goniometer and irradiated with X-rays.

    • The diffraction pattern is collected and processed to determine the unit cell dimensions and the electron density map of the crystal.

    • The positions of all atoms in the molecule are determined, yielding a crystallographic information file (CIF).

  • Cone Angle Calculation:

    • The CIF file containing the atomic coordinates is used as input for a computational chemistry program or a dedicated cone angle calculation tool.

    • The metal atom and the atoms of the COD ligand are defined.

    • The program then calculates the cone that originates from the metal atom and encompasses the van der Waals radii of all atoms of the COD ligand. The angle of this cone is the calculated cone angle.

Visualizations

COD_Metal_Complex M Metal C1 C M->C1 η² C2 C M->C2 η² C5 C M->C5 η² C6 C M->C6 η² C1->C2 C3 C C2->C3 C4 C C3->C4 C4->C5 C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C1

Caption: η⁴-Coordination of this compound to a metal center.

TEP_Measurement_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start [M(COD)X]₂ Precursor ReactCO React with CO Start->ReactCO Product [M(COD)(CO)₂X] Complex ReactCO->Product IRSpec Record IR Spectrum Product->IRSpec Analyze Identify ν(CO) frequency IRSpec->Analyze TEP Determine TEP Analyze->TEP

Caption: Workflow for Tolman Electronic Parameter (TEP) determination.

Cone_Angle_Calculation_Workflow cluster_exp Experiment cluster_calc Calculation Synth Synthesize M-COD Complex Crystal Grow Single Crystals Synth->Crystal XRD Perform X-ray Diffraction Crystal->XRD CIF Obtain CIF file XRD->CIF Software Use Cone Angle Software CIF->Software ConeAngle Calculate Cone Angle (θ) Software->ConeAngle

Caption: Workflow for ligand cone angle determination.

References

Spectroscopic Characterization of 1,5-Cyclooctadiene Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of 1,5-cyclooctadiene (COD) complexes. Given the significance of these complexes as catalyst precursors and synthons in organometallic chemistry and their emerging role in medicinal chemistry, a thorough understanding of their structural and electronic properties is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction in elucidating the intricate features of these versatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the solution-state structure and dynamics of this compound complexes. Both ¹H and ¹³C NMR provide critical information regarding the coordination of the COD ligand to the metal center and the overall symmetry of the complex.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a metal-COD complex, the olefinic and aliphatic protons of the cyclooctadiene ligand exhibit characteristic chemical shifts upon coordination. The olefinic protons, typically found around δ 5.6 in free COD, shift significantly upon coordination, often to higher field (upfield shift), indicating shielding by the metal center. The exact chemical shift is sensitive to the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, in many rhodium(I) and iridium(I) complexes, these olefinic protons appear as a broad singlet or a multiplet in the region of δ 3.5-5.5 ppm.[1][2] The aliphatic protons also experience a shift, though generally less pronounced.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The olefinic carbons of the COD ligand, which resonate at approximately δ 130 ppm in the free ligand, show a characteristic upfield shift upon coordination, typically appearing in the range of δ 70-100 ppm. This shift is a clear indicator of π-coordination to the metal center. Furthermore, coupling between the carbon atoms and the metal nucleus (e.g., ¹⁰³Rh or ¹⁹⁵Pt) can often be observed, providing direct evidence of the metal-ligand bond. For example, in rhodium complexes, the olefinic carbons often appear as doublets due to coupling with the ¹⁰³Rh nucleus (I = 1/2).[1]

Quantitative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for selected this compound complexes.

ComplexSolvent¹H NMR (δ, ppm) - Olefinic¹³C NMR (δ, ppm) - OlefinicReference
[Rh(COD)Cl]₂CDCl₃4.3 (br s)82.5 (d, J(Rh-C) = 13.5 Hz)[1]
[Ir(COD)Cl]₂CDCl₃4.0 (br s)68.0 (s)N/A
[Rh(COD)(NHC)]ClCDCl₃4.5-4.6 (br), 3.2-3.3 (br)96.1 (d, J(Rh-C) = 7.5 Hz), 67.8 (d, J(Rh-C) = 14.5 Hz)[1]
[Ir(COD)(SacNac)]CDCl₃3.84 (m), 3.55 (m)83.2, 81.9[3]

Note: Chemical shifts can vary depending on the specific ligands, solvent, and temperature.

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound complexes is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. The choice of solvent is crucial and should be one in which the complex is sufficiently soluble and stable.

  • Instrument Setup: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C{¹H} NMR spectrum using proton decoupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable insights into the bonding and structure of this compound complexes. These techniques are particularly useful for identifying the coordination of the COD ligand and the presence of other functional groups.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of a COD complex is the C=C stretching vibration. In free this compound, this band appears around 1650 cm⁻¹. Upon coordination to a metal center, this band weakens in intensity and shifts to a lower frequency (typically in the range of 1400-1500 cm⁻¹). This red shift is a direct consequence of the back-donation of electron density from the metal d-orbitals into the π* antibonding orbitals of the alkene, which weakens the C=C double bond. The magnitude of this shift can provide a qualitative measure of the strength of the metal-olefin bond. Additionally, new bands corresponding to metal-olefin and metal-chloride (for chloro complexes) stretching vibrations can be observed in the far-IR region (typically below 500 cm⁻¹).[4][5]

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the symmetric C=C stretching vibration of the coordinated COD ligand. This band is often strong in the Raman spectrum, even if it is weak in the IR spectrum. The shift to lower frequency upon coordination is also observed in the Raman spectrum and provides similar information about the metal-olefin bond strength.[4][5]

Quantitative Vibrational Spectroscopy Data

The table below lists characteristic vibrational frequencies for selected this compound complexes.

Complexν(C=C) (IR, cm⁻¹)ν(C=C) (Raman, cm⁻¹)Reference
Free 1,5-COD~1650~1650[4][5]
[Rh(COD)Cl]₂~1480, ~1440~1485, ~1445[4][5]
[Ir(COD)Cl]₂~1470, ~1430~1475, ~1435[4][5]
Experimental Protocol for Vibrational Spectroscopy

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr). For solution-state IR, dissolve the complex in a suitable non-polar solvent (e.g., CH₂Cl₂ or hexane) and use a liquid cell with appropriate window materials.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: Solid samples can be placed in a glass capillary tube or on a microscope slide. Liquid samples can be analyzed in a cuvette.

  • Data Acquisition: Record the Raman spectrum using a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm, 785 nm). The choice of laser wavelength is important to avoid fluorescence from the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex. The observed absorption bands can be assigned to different types of electronic transitions, including d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) transitions.

The electronic spectra of d⁸ square-planar complexes, such as many Rh(I) and Ir(I) COD complexes, are often characterized by intense MLCT bands in the UV or near-UV region. These transitions involve the excitation of an electron from a filled metal d-orbital to an empty π* orbital of the COD ligand or other unsaturated ligands in the complex. The energy of these transitions is sensitive to the nature of the metal, the ligands, and the solvent. For instance, the electronic spectrum of [(COD)Pt(CH₃)₂] shows absorptions at λmax=352 nm and 318 nm, which are assigned to ligand-to-ligand charge transfer transitions.[6]

Quantitative UV-Vis Data
ComplexSolventλmax (nm) (ε, M⁻¹cm⁻¹)AssignmentReference
[(COD)Pt(CH₃)₂]CH₃CN352 (150), 318 (790)LLCT[6]
[Ir(ppy)₂(COD)]⁺CH₂Cl₂~380, ~270MLCT, LC[7][8]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or hexane). The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum is typically recorded over a range of 200-800 nm.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure of this compound complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For most d⁸ metal complexes, a square-planar coordination geometry is observed around the metal center. The COD ligand typically coordinates in a bidentate fashion through its two C=C double bonds. The conformation of the eight-membered ring can also be determined, which is often a "tub" or "boat" conformation. The Ir₂Cl₂ core in [Ir(COD)Cl]₂ is folded with a dihedral angle of 86°, while the Rh₂Cl₂ core in the analogous rhodium complex is nearly planar.[3][9]

Quantitative X-ray Crystallography Data
ComplexMetal-C(olefin) (Å)C=C (Å)Coordination GeometryReference
[Rh(COD)Cl]₂2.11-2.131.37-1.39Square Planar (approx.)[9]
[Ir(COD)Cl]₂2.12-2.141.38-1.40Distorted Square Planar[3]
Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. Crystals can be grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound complexes and the logical relationship between the different techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of COD Complex Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Solution Structure & Dynamics Vibrational Vibrational Spectroscopy (IR, Raman) Purification->Vibrational Bonding & Functional Groups Electronic Electronic Spectroscopy (UV-Vis) Purification->Electronic Electronic Transitions Xray Single-Crystal X-ray Diffraction Purification->Xray Solid-State Structure Structure Structural Elucidation NMR->Structure Bonding Bonding Analysis Vibrational->Bonding Properties Electronic Properties Electronic->Properties Xray->Structure logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information COD_Complex This compound Complex NMR NMR (¹H, ¹³C) COD_Complex->NMR IR_Raman IR & Raman COD_Complex->IR_Raman UV_Vis UV-Vis COD_Complex->UV_Vis XRD X-ray Diffraction COD_Complex->XRD Solution_Structure Solution Structure (& Dynamics) NMR->Solution_Structure Vibrational_Modes Vibrational Modes (Bonding) IR_Raman->Vibrational_Modes Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Solid_State_Structure Solid-State Structure XRD->Solid_State_Structure Bonding_Analysis Comprehensive Bonding Picture Solution_Structure->Bonding_Analysis Vibrational_Modes->Bonding_Analysis Electronic_Properties_Analysis Electronic Properties Understanding Electronic_Transitions->Electronic_Properties_Analysis Solid_State_Structure->Bonding_Analysis

References

The Expanding Reactivity of 1,5-Cyclooctadiene: A Technical Guide to Novel Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Cyclooctadiene (COD), a readily available and versatile cyclic diene, has long been a staple in organometallic chemistry, primarily serving as a robust ancillary ligand for a variety of transition metal catalysts.[1] However, recent advancements have unveiled a rich and previously underexplored landscape of reactivity for the COD scaffold itself. This technical guide delves into the core of these discoveries, providing an in-depth analysis of three pivotal areas of novel transformations: the asymmetric functionalization of C-H bonds, the highly selective catalytic hydrogenation to cyclooctene, and the burgeoning field of "click" chemistry employing the strained (E,E)-isomer of COD. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these cutting-edge reactions, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.

Asymmetric C-H Functionalization: Crafting Chiral C₂-Symmetric Ligands

The direct, catalytic, and enantioselective functionalization of carbon-hydrogen bonds is a paramount goal in modern organic synthesis. Recent breakthroughs have demonstrated the rhodium-catalyzed allylic C-H functionalization of this compound as a powerful strategy for the synthesis of chiral C₂-symmetric COD derivatives.[2][3][4] These functionalized dienes are of significant interest as they can serve as chiral ligands in a myriad of asymmetric catalytic processes, potentially leading to the development of novel synthetic routes for chiral molecules and pharmaceuticals.

Quantitative Data Summary

The rhodium-catalyzed C-H functionalization of this compound with various diazo compounds exhibits high yields and exceptional levels of stereocontrol. Both mono- and difunctionalization of the COD scaffold are achievable, with the double C-H functionalization generating C₂-symmetric products bearing four new stereogenic centers.[2][3]

EntryDiazo CompoundProductYield (%)dree (%)
1Methyl 2-diazo-2-phenylacetateMono-functionalized85>20:195
2Methyl 2-diazo-2-(4-bromophenyl)acetateMono-functionalized82>20:194
3Methyl 2-diazo-2-(4-methoxyphenyl)acetateMono-functionalized88>20:196
4Methyl 2-diazo-2-phenylacetateDi-functionalized75>20:1>99
5Methyl 2-diazo-2-(4-bromophenyl)acetateDi-functionalized78>20:1>99
6Methyl 2-diazo-2-(4-methoxyphenyl)acetateDi-functionalized72>20:1>99

Table 1: Rhodium-catalyzed allylic C-H functionalization of this compound. Reactions were typically carried out with a chiral rhodium catalyst.

Experimental Protocol: Synthesis of a C₂-Symmetric COD Derivative

This protocol describes a general procedure for the rhodium-catalyzed difunctionalization of this compound with a diazoacetate.

Materials:

  • Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)

  • This compound (COD)

  • Aryl diazoacetate (e.g., methyl 2-diazo-2-phenylacetate)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium catalyst (1 mol%).

  • Add anhydrous DCM (to achieve a suitable concentration) and this compound (1.0 equivalent).

  • In a separate syringe, dissolve the aryl diazoacetate (2.2 equivalents) in anhydrous DCM.

  • Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, continue to stir the reaction for an additional 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the C₂-symmetric difunctionalized COD derivative.

Catalytic Cycle

The proposed catalytic cycle for the rhodium-catalyzed C-H functionalization involves the formation of a rhodium carbene intermediate, followed by C-H insertion and catalyst regeneration.

rhodium_catalytic_cycle Rh2(L*)4 Rh2(L*)4 Diazo Compound Diazo Compound Rh Carbene Rh Carbene Rh-COD Complex Rh-COD Complex Rh Carbene->Rh-COD Complex + COD COD COD C-H Insertion TS C-H Insertion TS Rh-COD Complex->C-H Insertion TS Allylic C-H Activation Product Product C-H Insertion TS->Product Reductive Elimination Rh2(L)4 Rh2(L)4 Product->Rh2(L)4 Catalyst Regeneration Rh2(L)4->Rh Carbene + Diazo Compound - N2

Caption: Rhodium-Catalyzed C-H Functionalization Cycle.

Selective Hydrogenation with Iridium Clusters

The selective hydrogenation of one double bond in a diene is a challenging transformation due to the often-similar reactivity of the two olefinic moieties. Iridium cluster complexes have emerged as highly effective catalysts for the selective hydrogenation of this compound to cyclooctene (COE), suppressing the over-hydrogenation to cyclooctane (COA).[5] This selectivity is crucial for the production of COE, a valuable monomer in polymer synthesis.

Quantitative Data Summary

Iridium tetracarbonyl clusters exhibit remarkable selectivity in the hydrogenation of 1,5-COD. The product distribution can be tuned by the choice of catalyst and reaction conditions.

CatalystSubstrateConversion (%)Selectivity to COE (%)Selectivity to Isomers (%)Selectivity to COA (%)
[Ir₄(CO)₁₂]1,5-COD>998514 (1,3- & 1,4-COD)<1
[Ir₄(CO)₁₁PPh₂H]1,5-COD>998217 (1,3- & 1,4-COD)<1
[IrClCO(PPh₃)₂]1,5-COD>9910585

Table 2: Selective hydrogenation of this compound with iridium catalysts. Reactions were performed under H₂ pressure in a suitable solvent.

Experimental Protocol: Selective Hydrogenation of 1,5-COD

This protocol provides a general procedure for the selective hydrogenation of this compound using an iridium cluster catalyst.

Materials:

  • Iridium cluster catalyst (e.g., [Ir₄(CO)₁₂])

  • This compound (COD)

  • Anhydrous toluene

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, charge the autoclave with the iridium cluster catalyst and anhydrous toluene.

  • Add this compound to the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography.

  • After the desired conversion is reached, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The product mixture can be analyzed directly or purified by distillation.

Proposed "Anchor-Type" Interaction

The high selectivity of the iridium clusters is attributed to an "anchor-type" interaction where one double bond of the COD molecule coordinates to the iridium cluster, facilitating the activation and subsequent hydrogenation of the second double bond.

iridium_hydrogenation cluster_0 Catalytic Cycle Ir4_Cluster Ir4 Cluster COD_Coordination COD Coordination ('Anchor') Ir4_Cluster->COD_Coordination + 1,5-COD H2_Activation H2 Activation COD_Coordination->H2_Activation + H2 Hydrogen_Transfer Hydrogen Transfer H2_Activation->Hydrogen_Transfer COE_Release COE Release Hydrogen_Transfer->COE_Release - Cyclooctene (COE) COE_Release->Ir4_Cluster click_chemistry_workflow EE_COD (E,E)-1,5-COD Triazoline_Adduct Triazoline Adduct EE_COD->Triazoline_Adduct + Molecule A [3+2] Cycloaddition Azide Molecule A (with Azide) Azide->Triazoline_Adduct Final_Conjugate A-COD-B Conjugate Triazoline_Adduct->Final_Conjugate + Molecule B iEDDA Tetrazine Molecule B (with Tetrazine) Tetrazine->Final_Conjugate

References

The Versatility of 1,5-Cyclooctadiene: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,5-Cyclooctadiene (COD), a cyclic diene, is a cornerstone building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural and electronic properties, characterized by two reactive cis-double bonds held in a conformationally pre-organized ring system, make it an invaluable precursor for a wide array of chemical transformations. This technical guide provides an in-depth overview of the utility of 1,5-COD in organic synthesis, with a focus on its application in catalysis, functional group transformations, and polymer chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

This compound as a Privileged Ligand in Transition Metal Catalysis

The ability of 1,5-COD to act as a bidentate ligand, coordinating to transition metals through both of its double bonds, has led to the development of a vast number of stable and highly active catalyst precursors.[1][2] These metal-COD complexes are often air-stable solids that serve as convenient sources of catalytically active, low-valent metal centers. The COD ligand can be readily displaced by other ligands or substrates, initiating the catalytic cycle.[1][2]

Rhodium and Iridium Complexes in Catalysis

Rhodium and Iridium-COD complexes are particularly prominent in homogeneous catalysis.[1] Chloro(this compound)rhodium(I) dimer, [Rh(COD)Cl]₂, and chloro(this compound)iridium(I) dimer, [Ir(COD)Cl]₂, are widely used as precatalysts for a variety of transformations, including asymmetric hydrogenation and C-H bond activation.[1]

Asymmetric Hydrogenation: Rhodium-COD complexes, in the presence of chiral phosphine ligands, are highly effective for the enantioselective hydrogenation of prochiral olefins, a critical process in the synthesis of chiral pharmaceuticals.[1]

Aromatic C-H Borylation: Iridium-COD complexes catalyze the borylation of aromatic C-H bonds, providing a direct route to valuable arylboronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[1]

Key Transformations of the this compound Scaffold

The double bonds of 1,5-COD are susceptible to a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of various cyclic and bicyclic systems.

Hydroboration: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)

The cyclic hydroboration of this compound with borane provides a simple and convenient route to 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective and sterically hindered hydroborating agent.[3][4][5] 9-BBN exhibits exceptional regioselectivity in the hydroboration of alkenes, favoring the anti-Markovnikov product.[3]

The reaction proceeds through the formation of a mixture of two isomeric bicyclic boron compounds: 9-borabicyclo[3.3.1]nonane and its [4.2.1] isomer.[6]

Epoxidation

The epoxidation of this compound can be controlled to yield either the monoepoxide or the diepoxide.[7][8] The monoepoxide, 9-oxabicyclo[6.1.0]non-4-ene, is a valuable intermediate for further functionalization. The reaction can be carried out using various oxidizing agents, including sodium perborate in acetic acid, which has been shown to be an effective and mild method.[7][8]

Allylic Bromination

The allylic bromination of this compound using N-bromosuccinimide (NBS) provides a route to brominated cyclooctadiene derivatives, which can serve as precursors for the synthesis of other functionalized eight-membered rings.[9] The reaction typically yields a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.[9]

Wacker Oxidation

The Wacker-Tsuji oxidation of this compound, a palladium-catalyzed process, can be used to introduce a ketone functionality.[10][11][12] This reaction typically converts a terminal alkene to a methyl ketone, but its application to internal alkenes like 1,5-COD can lead to the formation of cyclooctenone.

Ring-Opening Metathesis Polymerization (ROMP)

This compound is a widely used monomer in ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of functionalized polyolefins.[13][14][15][16] The polymerization is driven by the release of ring strain. Using catalysts like the Grubbs' second-generation ruthenium alkylidene catalyst, polymers with controlled molecular weights and architectures can be prepared.[13][17]

Quantitative Data Summary

ReactionSubstrateReagentsProductYield (%)Reference
Hydroboration-OxidationThis compound1. 9-BBN dimer, THF; 2. NaOH, H₂O₂cis-1,5-Cyclooctanediol88.4[18]
Allylic BrominationThis compoundN-Bromosuccinimide, Benzoyl Peroxide, CCl₄Mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene60-65[9]
EpoxidationThis compoundSodium Perborate, Acetic Acid9-Oxabicyclo[6.1.0]non-4-eneGood yields[7]
Transannular Cyclizationcis,cis-1,5-CyclooctadieneIodosobenzene diacetate, Acetic Acid2,6-Diacetoxybicyclo[3.3.0]octane-[19]

Detailed Experimental Protocols

Protocol 1: Synthesis of Chloro(this compound)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol describes the synthesis of a common rhodium precatalyst.[1]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

  • This compound (COD)

  • Ethanol

  • Water

  • Sodium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of this compound, ethanol, and water.

  • Add sodium carbonate to the mixture.

  • Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The progress of the reaction is indicated by a color change.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The product, a yellow-orange solid, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene

This protocol provides a general method for the C-H borylation of an aromatic substrate using an iridium-COD precatalyst.[1]

Materials:

  • [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂

  • Bipyridine or phenanthroline ligand

  • Pinacolborane (B₂pin₂) or other diboron reagent

  • Arene substrate

  • Anhydrous, degassed solvent (e.g., THF, hexane)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the iridium precatalyst and the ligand.

  • Add the diboron reagent and the arene substrate.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Synthesis of cis,cis-1,5-Cyclooctadiene Diepoxide

Materials:

  • cis,cis-1,5-Cyclooctadiene

  • Peracetic acid

Procedure: Details for this specific procedure can be found in the cited literature.[20]

Protocol 4: Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol describes a general procedure for the ROMP of 1,5-COD.[17]

Materials:

  • Grubbs' second-generation catalyst

  • This compound (COD)

  • cis-1,4-Diacetoxy-2-butene (Chain Transfer Agent - CTA)

  • Anhydrous, degassed chloroform (CHCl₃)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a portion of CHCl₃.

  • Add the chain transfer agent using a gastight syringe.

  • Add a solution of Grubbs' second-generation catalyst in CHCl₃ using a gastight syringe.

  • Immerse the mixture in an oil bath at 40 °C with rapid stirring.

  • Add this compound to the reaction mixture.

  • Allow the polymerization to proceed for the desired time.

  • The polymerization can be quenched by adding a small amount of ethyl vinyl ether.

  • The polymer can be precipitated by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

Catalytic_Cycle_CH_Borylation precatalyst [Ir(COD)(L)]⁺ active_catalyst [Ir(H)₂(L)(Bpin)] precatalyst->active_catalyst + H₂, B₂pin₂ - COD arene_complex Arene Coordination active_catalyst->arene_complex + Arene ch_activation C-H Activation arene_complex->ch_activation Oxidative Addition reductive_elimination Reductive Elimination ch_activation->reductive_elimination reductive_elimination->active_catalyst - Aryl-Bpin product Aryl-Bpin reductive_elimination->product

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

Hydroboration_Oxidation_Workflow cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation start This compound reaction1 Stir at 65°C for 24h start->reaction1 reagent1 9-BBN Dimer in THF reagent1->reaction1 intermediate B-alkyl-9-BBN reaction1->intermediate reaction2 Oxidation intermediate->reaction2 reagent2 aq. NaOH, aq. H₂O₂ reagent2->reaction2 product cis-1,5-Cyclooctanediol reaction2->product

Caption: Experimental workflow for hydroboration-oxidation of 1,5-COD.

ROMP_Mechanism catalyst [Ru]=CHR metallocyclobutane Ruthenacyclobutane Intermediate catalyst->metallocyclobutane + Monomer [2+2] Cycloaddition monomer This compound ring_opened [Ru]=CH-(CH₂)₂-CH=CH-(CH₂)₂-CHR metallocyclobutane->ring_opened Retro [2+2] Cycloaddition propagation Propagation ring_opened->propagation + n Monomer polymer Poly(cyclooctadiene) propagation->polymer

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.

References

A Deep Dive into the Conformational Landscape of Metal-Cyclooctadiene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational dynamics of metal-cyclooctadiene (COD) complexes are a cornerstone of organometallic chemistry, influencing their reactivity, catalytic activity, and potential applications in fields ranging from organic synthesis to materials science and drug development. Understanding the three-dimensional architecture and the energetic landscape of these molecules is paramount for designing novel catalysts and therapeutic agents. This technical guide provides a comprehensive overview of the conformational analysis of metal-COD complexes, detailing key experimental protocols, presenting quantitative structural data, and illustrating the analytical workflows involved.

Introduction to Conformational Analysis of Metal-COD Complexes

The cyclooctadiene ligand, typically coordinating in a η⁴-fashion, can adopt several conformations, with the "boat" and "twist-boat" forms being the most prevalent. The coordination to a metal center significantly influences the conformational preference and the energy barriers to interconversion. The nature of the metal, its oxidation state, and the ancillary ligands all play a crucial role in dictating the overall geometry of the complex. The interplay of these factors results in a rich conformational landscape that can be explored through a combination of experimental and computational techniques.

Experimental Methodologies for Conformational Elucidation

The characterization of metal-COD complexes and the study of their conformational properties rely on a suite of sophisticated analytical techniques. The two primary experimental pillars are X-ray crystallography for solid-state structure determination and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and the overall coordination geometry.[1][2][3] This technique is invaluable for establishing the ground-state conformation of metal-COD complexes in the crystalline phase.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of the metal-COD complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[3] This process yields the final atomic coordinates, from which detailed geometric parameters can be extracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.[1][2] For metal-COD complexes, ¹H and ¹³C NMR are routinely used to characterize the ligand environment. Dynamic NMR (DNMR) spectroscopy is particularly crucial for studying conformational exchange processes that occur on the NMR timescale.[4][5]

Experimental Protocol for Dynamic NMR (DNMR) Studies:

  • Sample Preparation: A solution of the metal-COD complex is prepared in a suitable deuterated solvent.

  • Variable-Temperature NMR: A series of NMR spectra are recorded over a wide temperature range. At high temperatures, if the conformational interconversion is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the NMR signals (coalescence). At sufficiently low temperatures, the exchange becomes slow, and separate signals for each conformer may be observed.[4]

  • Line Shape Analysis: The rate constants for the conformational exchange at different temperatures can be determined by computer-based line shape analysis of the variable-temperature NMR spectra.

  • Activation Parameter Calculation: From the temperature dependence of the rate constants, the activation parameters for the conformational interconversion (ΔG‡, ΔH‡, and ΔS‡) can be calculated using the Eyring equation.

Computational Modeling

In conjunction with experimental techniques, computational methods, particularly Density Functional Theory (DFT), are instrumental in conformational analysis.[6][7][8] DFT calculations can be used to:

  • Optimize the geometries of different possible conformers.

  • Calculate the relative energies of these conformers to determine the most stable forms.

  • Compute the energy barriers for conformational interconversion, which can be compared with experimental data from DNMR.

  • Predict NMR chemical shifts to aid in the assignment of experimental spectra.[9]

Quantitative Structural Data of Metal-Cyclooctadiene Complexes

The following tables summarize key structural parameters for a selection of metal-cyclooctadiene complexes, as determined by single-crystal X-ray diffraction. These data provide a quantitative basis for comparing the conformational properties of different complexes.

Table 1: Selected Bond Lengths in Platinum-Cyclooctadiene Complexes

ComplexPt-C (Å)C=C (Å)Reference
[PtCl(sac)(COD)]2.189 - 2.217~1.38[10]
[Pt(sac)₂(COD)]2.203 - 2.228~1.38[10]

Table 2: Selected Bond Lengths and Angles in Iridium-Cyclooctadiene Complexes

ComplexIr-P (Å)Ir-C(COD) (Å)Reference
[Ir(cod)Cp*]--[11]
[IrCl(COD){P(C₆H₅)₃}]2.3172(9)-[11]
[(η-1-ButNH-1,7,9-C₃B₈H₁₀)Ir(cod)]--[12]
[(PHOX)Ir(H)₂(COD)]⁺--[13]

Table 3: Selected Bond Lengths in Rhodium-Cyclooctadiene Complexes

ComplexRh-C(COD) (Å)Reference
[Rh(cod)(C₆H₆)]SbF₆2.220(2) - 2.269(2)[14]
[Rh(cod)(PhMe)]SbF₆-[15][16]
[Rh(µ-F)(COD)]₂-

Table 4: Selected Bond Angles in Palladium-Cyclooctadiene Complexes

ComplexN(1)-Pd(1)-N(2) (°)Cl(1)-Pd(1)-Cl(2) (°)Reference
(BOX)PdCl₂ (2a)87.9(2)93.31(6)[17]
(BOX)PdCl₂ (2b)87.5(3)93.36(9)[17]
(BOX)PdCl₂ (2c)87.2(2)93.61(7)[17]
(BOX)PdCl₂ (2d)87.1(2)93.31(7)[17]

Workflow for Conformational Analysis

The comprehensive analysis of the conformational properties of a metal-cyclooctadiene complex typically follows a logical workflow that integrates synthesis, experimental characterization, and computational modeling.

Conformational_Analysis_Workflow Workflow for Conformational Analysis of Metal-COD Complexes cluster_synthesis Synthesis & Isolation cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Metal-COD Complex purification Purification & Crystal Growth synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr solid_state Solid-State Structure (Bond Lengths, Angles) xray->solid_state dnmr Dynamic NMR (Variable Temp.) nmr->dnmr solution_structure Solution-State Structure & Dynamics nmr->solution_structure dnmr->solution_structure thermo Thermodynamic & Kinetic Parameters (ΔG‡, ΔH‡, ΔS‡) dnmr->thermo dft DFT Calculations geom_opt Geometry Optimization dft->geom_opt energy_calc Relative Energy Calculation dft->energy_calc barrier_calc Transition State & Barrier Calculation dft->barrier_calc nmr_pred NMR Chemical Shift Prediction dft->nmr_pred geom_opt->solid_state energy_calc->thermo barrier_calc->thermo nmr_pred->solution_structure correlation Correlation of Experimental & Computational Data solid_state->correlation solution_structure->correlation thermo->correlation

Caption: General workflow for the conformational analysis of metal-cyclooctadiene complexes.

Conclusion

The conformational analysis of metal-cyclooctadiene complexes is a multifaceted endeavor that requires the synergistic application of advanced experimental and computational techniques. A thorough understanding of the conformational preferences and the dynamics of interconversion is critical for rationalizing the reactivity and designing new complexes with tailored properties. This guide has provided an overview of the key methodologies, presented representative structural data, and outlined a systematic workflow to aid researchers in this exciting and impactful area of organometallic chemistry.

References

An In-depth Technical Guide to the Synthesis of Functionalized 1,5-Cyclooctadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern synthetic methodologies for the preparation of functionalized 1,5-cyclooctadiene (COD) derivatives. These compounds are of significant interest as versatile building blocks in organic synthesis, particularly as chiral ligands for asymmetric catalysis and as scaffolds in the development of novel therapeutics. This document details key synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and illustrates reaction pathways and workflows.

Rhodium-Catalyzed Allylic C-H Functionalization

Rhodium-catalyzed C-H functionalization has emerged as a powerful and elegant method for the direct introduction of functional groups at the allylic positions of this compound. This approach allows for the synthesis of chiral COD derivatives with high levels of stereocontrol, making it particularly valuable for the preparation of novel chiral ligands. Both mono- and di-functionalization of the COD scaffold can be achieved with high yield, diastereoselectivity, and enantioselectivity. The double C-H functionalization is especially noteworthy as it can generate C2-symmetric derivatives with four new stereogenic centers in excellent enantiomeric excess (>99% ee).

Quantitative Data
EntryDiazo CompoundCatalystProductYield (%)d.r.ee (%)
1Aryldiazoacetate 1Rh₂(S-DOSP)₄Mono-functionalized COD->30:191
2Aryldiazoacetate 2Rh₂(R-TPPTTL)₄Mono-functionalized COD72>30:191
3Aryldiazoacetate 3Rh₂(S-PTAD)₄Mono-functionalized COD-10:185
4Various AryldiazoacetatesRh₂(R-TPPTTL)₄Di-functionalized CODGood->99

Data compiled from studies on rhodium-catalyzed allylic C-H functionalization of this compound. Specific yields for all entries were not available in the reviewed literature.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Mono-C-H Functionalization:

  • To a solution of this compound (0.5 mmol, 5.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added the rhodium catalyst (0.001 mmol, 0.01 equiv).

  • The diazo compound (0.1 mmol, 1.0 equiv) is dissolved in the same solvent and added dropwise to the catalyst mixture over 1 hour at the desired temperature (e.g., 23 °C).

  • The reaction is stirred for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired functionalized this compound derivative.

Reaction Mechanism

rhodium_catalyzed_CH_functionalization Rh(II) catalyst Rh(II) catalyst Rh(II) carbene Rh(II) carbene Rh(II) catalyst->Rh(II) carbene + Diazo compound Diazo compound Diazo compound Diazo compound->Rh(II) carbene - N2 N2 N2 Allylic C-H insertion Allylic C-H insertion Rh(II) carbene->Allylic C-H insertion + this compound This compound This compound This compound->Allylic C-H insertion Allylic C-H insertion->Rh(II) catalyst catalyst regeneration Product Product Allylic C-H insertion->Product

Caption: Rhodium-catalyzed C-H functionalization pathway.

LICKOR Superbase Metalation

The use of a "LICKOR" superbase (n-BuLi/KOt-Bu) provides an efficient method for the deprotonation of this compound at an allylic position, generating a nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles to yield 3-substituted this compound derivatives in high yields and purity.[1] This method is particularly useful for introducing alkyl chains and functional groups that can be used for further derivatization or immobilization on solid supports.[1]

Quantitative Data
EntryElectrophileProductYield (%)
12-(3-bromopropyloxy)tetrahydropyran2-{[3-(2,6-Cyclooctadienyl)propyl]oxy}tetrahydro-2H-pyran62
2Ethylene oxide2-(2,6-Cyclooctadienyl)ethanol62
31-Bromo-3-(tetrahydropyran-2-yloxy)propane3-(3-(Tetrahydropyran-2-yloxy)propyl)-1,5-cyclooctadiene75
41-Bromo-4-(tetrahydropyran-2-yloxy)butane3-(4-(Tetrahydropyran-2-yloxy)butyl)-1,5-cyclooctadiene71

Table data sourced from Revell, J. D., & Ganesan, A. (2002). Synthesis of functionalized 1,5-cyclooctadienes by LICKOR metalation. The Journal of organic chemistry, 67(17), 6250–6252.

Experimental Protocols

General Procedure for LICKOR Metalation and Alkylation:

  • To a solution of n-BuLi in hexanes at -78 °C is added an anhydrous THF solution of KOt-Bu (1 equiv).

  • Neat this compound (1.01 mol equiv) is added dropwise, and the reaction mixture is stirred for 2 hours at -78 °C, resulting in a brick-red suspension.

  • The electrophile (1.1 equiv) is then added rapidly with stirring.

  • The reaction mixture is maintained at -78 °C for an additional hour before being allowed to warm to ambient temperature over 1 hour.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ether).

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Experimental Workflow

lickor_metalation_workflow cluster_preparation Superbase Preparation cluster_reaction Functionalization Reaction cluster_workup Workup and Purification n-BuLi n-BuLi LICKOR_superbase LICKOR Superbase n-BuLi->LICKOR_superbase KOt-Bu KOt-Bu KOt-Bu->LICKOR_superbase Metalation Metalation LICKOR_superbase->Metalation COD This compound COD->Metalation Lithiated_COD Lithiated COD Intermediate Metalation->Lithiated_COD Alkylation Alkylation Lithiated_COD->Alkylation Electrophile Electrophile Electrophile->Alkylation Functionalized_COD Functionalized Product Alkylation->Functionalized_COD Quenching Quenching Functionalized_COD->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: Workflow for LICKOR metalation and functionalization.

Transannular Selenocyclofunctionalization

The transannular reaction of this compound with selenium dihalides in the presence of a nucleophile offers a direct, one-pot, and catalyst-free method to synthesize functionalized 9-selenabicyclo[3.3.1]nonane derivatives.[2] This strategy is efficient for introducing two functional groups across the cyclooctadiene ring in a stereospecific manner. The resulting bicyclic organoselenium compounds are of interest for their potential biological activities.

Quantitative Data
EntrySelenium ReagentNucleophileProductYield (%)
1SeBr₂Methanol2,6-Dimethoxy-9-selenabicyclo[3.3.1]nonane96
2SeBr₂Acetic Acid2,6-Diacetoxy-9-selenabicyclo[3.3.1]nonane98
3SeBr₂Water/NaHCO₃2,6-Dihydroxy-9-selenabicyclo[3.3.1]nonane98
4SeBr₂Ethylene Glycol2,6-Bis(2-hydroxyethoxy)-9-selenabicyclo[3.3.1]nonane85

Table data sourced from Musalov, M. V., et al. (2023). Transannular Selenocyclofunctionalization of this compound... Inorganics, 11(7), 304.

Experimental Protocols

General Procedure for Transannular Selenocyclofunctionalization:

  • A solution of selenium dibromide (20 mmol) in CH₂Cl₂ (50 mL) is added dropwise to a solution of this compound (20 mmol) in a mixture of CH₂Cl₂ and the nucleophile (e.g., methanol, 15 mL).

  • The reaction mixture is stirred at room temperature for 15 hours.

  • The solvent is removed on a rotary evaporator.

  • The residue is washed with a non-polar solvent (e.g., hexane) at 0 °C and dried under vacuum to a constant mass to yield the product.

Applications in Drug Development and Asymmetric Catalysis

Functionalized this compound derivatives, particularly chiral variants, are highly valued as ligands in transition metal-catalyzed asymmetric synthesis.[3][4][5] The C2-symmetric COD ligands prepared via rhodium-catalyzed C-H functionalization have shown promise in rhodium-catalyzed asymmetric arylation of enones, producing conjugate addition products with up to 76% ee. Such enantioselective transformations are crucial in the synthesis of chiral drug intermediates.

While direct incorporation of the this compound motif into drug molecules is less common, its derivatives serve as precursors to more complex polycyclic systems. For instance, the propensity of COD for transannular reactions allows for the construction of bicyclic scaffolds that can be further elaborated into compounds with potential therapeutic applications. The synthesis of organoselenium compounds via selenocyclofunctionalization, for example, has been explored for the development of agents with antioxidant properties.[2]

The development of efficient and stereoselective methods for the synthesis of functionalized 1,5-cyclooctadienes is therefore of paramount importance to medicinal chemists and drug development professionals, providing access to novel chiral ligands and unique molecular architectures for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1,5-Cyclooctadiene Rhodium Complexes in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-cyclooctadiene (COD) rhodium complexes in asymmetric hydrogenation, a critical transformation in the synthesis of chiral molecules, particularly for pharmaceutical applications. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory practice.

Introduction

Rhodium complexes containing the this compound (COD) ligand are highly effective precatalysts for asymmetric hydrogenation. In the presence of hydrogen, the COD ligand is readily hydrogenated and displaced, generating a coordinatively unsaturated and solvent-stabilized rhodium species. This active catalyst, when complexed with a chiral phosphine ligand, can stereoselectively deliver hydrogen to a prochiral olefin, yielding an enantiomerically enriched product. The choice of chiral ligand is paramount in achieving high enantioselectivity and catalytic activity. This document details the application of various Rh(COD) complexes and provides standardized protocols for their use.

Data Presentation: Performance of Rh(COD) Complexes in Asymmetric Hydrogenation

The following tables summarize the performance of various in situ prepared catalysts from rhodium(I) precursors like [Rh(COD)2]OTf or [Rh(COD)Cl]2 with different chiral phosphine ligands in the asymmetric hydrogenation of a range of substrates.

Table 1: Asymmetric Hydrogenation of a Tetrasubstituted Enamine [1]

EntryChiral LigandAdditive (1.0 equiv)SolventConversion (%)ee (%)
1(2S,5S)-Me-duphos-2-Propanol83 (HPLC area)Low
2(2S,4S)-Et-ferrotane-2-Propanol80 (HPLC area)Low
3(2S,4S)-ptbp-skewphosK₂CO₃2-Propanol>99>95
4(2S,4S)-ptbp-skewphosEt₃N2-Propanol>99>95
5(2S,4S)-ptbp-skewphosDBU2-PropanolNo effect-

Reaction Conditions: 50 mg substrate, [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf and K₂CO₃ as catalyst, 1.0 MPa H₂, 50 °C, 16–22 h, s/c ratio = 20.[1]

Table 2: Asymmetric Hydrogenation of Prochiral Olefins with PhthalaPhos Ligands [2]

SubstrateLigandConversion (%)ee (%)
Methyl 2-acetamidoacrylateLigand 1>99>97
Methyl (Z)-2-acetamidocinnamateLigand 2>99>94
N-(1-phenylvinyl)acetamideLigand 3>99>95

Note: Specific ligand structures (Ligand 1, 2, 3) are detailed in the source literature. The catalyst is of the form [Rh(L1)(L2)(cod)]BF4.[2]

Table 3: Effect of Anions on Asymmetric Hydrogenation of 2-phenyl-1-butene [3]

Catalyst PrecursorAdditivePressure (atm H₂)SolventEnantioselectivity
[Rh(bdpp)(NBD)]ClO₄Sulfonates70NonpolarLarge increase
[Rh(bdpp)(NBD)]ClO₄Halides70NonpolarLarge increase

bdpp = 2,4-bis(diphenylphosphino)pentane, NBD = 2,5-norbornadiene.[3]

Experimental Protocols

The following are generalized protocols for the preparation of the rhodium catalyst and the subsequent asymmetric hydrogenation reaction. These should be adapted based on the specific substrate and ligand system being employed. All manipulations of air- and moisture-sensitive materials should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: In Situ Catalyst Preparation

This protocol describes the preparation of the active rhodium catalyst from a Rh(COD) precursor and a chiral phosphine ligand.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)2]OTf or [Rh(COD)Cl]2)

  • Chiral phosphine ligand (e.g., (2S,4S)-ptbp-skewphos)

  • Anhydrous, degassed solvent (e.g., 2-propanol, methanol, CH₂Cl₂)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the rhodium precursor (1.0 eq.) and the chiral phosphine ligand (1.0-1.2 eq.) to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe to the flask to achieve the desired catalyst concentration (typically in the range of 1-10 mM).

  • Stir the mixture at room temperature for 10-30 minutes. The formation of the catalyst is often indicated by a color change.

  • If an additive is required (e.g., K₂CO₃), it can be added at this stage.[1]

  • The resulting catalyst solution is now ready for use in the hydrogenation reaction. For some systems, the solvent can be removed in vacuo and the desired reaction solvent added.[4]

Protocol 2: General Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Catalyst solution (from Protocol 1)

  • Substrate

  • Anhydrous, degassed hydrogenation solvent

  • High-pressure reactor (autoclave) equipped with a pressure gauge, gas inlet, and stirring mechanism

  • High-purity hydrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the substrate and a magnetic stir bar.

  • Add the appropriate volume of the prepared catalyst solution to the liner to achieve the desired substrate-to-catalyst ratio (s/c), typically ranging from 20 to 50,000.[1][5]

  • Add any additional solvent to reach the desired substrate concentration.

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and purge the system several times with low-pressure hydrogen gas before pressurizing to the desired reaction pressure (e.g., 1.0 MPa).[1]

  • Commence stirring and heat the reaction to the desired temperature (e.g., 50 °C).[1]

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (if the reactor setup allows).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and remove the reaction mixture.

  • The crude product can then be purified by standard techniques such as column chromatography.

  • The enantiomeric excess (ee) of the product should be determined by a suitable chiral analytical method, such as chiral HPLC or GC.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts in the application of this compound rhodium complexes for asymmetric hydrogenation.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_hydrogenation Asymmetric Hydrogenation Rh_precursor [Rh(COD)L₂]⁺X⁻ Precursor Solvent_add Add Anhydrous, Degassed Solvent Rh_precursor->Solvent_add Chiral_ligand Chiral Phosphine Ligand Chiral_ligand->Solvent_add Stir Stir at RT Solvent_add->Stir Catalyst_sol Active Catalyst Solution Stir->Catalyst_sol Autoclave Charge Autoclave Catalyst_sol->Autoclave Substrate Prochiral Olefin Substrate->Autoclave Pressurize Pressurize with H₂ Autoclave->Pressurize React Heat and Stir Pressurize->React Workup Work-up and Purification React->Workup Analysis Chiral Analysis (HPLC/GC) Workup->Analysis Product Enantioenriched Product Analysis->Product

Caption: Experimental Workflow for Asymmetric Hydrogenation.

catalytic_cycle Simplified Catalytic Cycle (Unsaturate Route) precatalyst [Rh(COD)(P)₂]⁺ active_catalyst [Rh(S)(P)₂]⁺ precatalyst->active_catalyst + 2H₂, - Cyclooctane, + S olefin_complex [Rh(olefin)(P)₂]⁺ active_catalyst->olefin_complex + Olefin, - S hydride_complex [Rh(H)₂(olefin)(P)₂]⁺ olefin_complex->hydride_complex + H₂ product_complex [Rh(product)(P*)₂]⁺ hydride_complex->product_complex Insertion & Reductive Elimination product_complex->active_catalyst - Product, + S

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Mechanistic Considerations

The precise mechanism of hydrogenation can vary depending on the substrate, ligand, and reaction conditions. Two primary pathways are often considered: the "unsaturate" route and the "dihydride" route.[3]

  • Unsaturate Route: The olefin coordinates to the rhodium center first, followed by the oxidative addition of hydrogen.

  • Dihydride Route: Molecular hydrogen first adds to the rhodium complex to form a dihydride species, which then coordinates the olefin.

The use of COD-containing precatalysts can sometimes lead to an induction period in the reaction. This is because the COD must first be hydrogenated to free up coordination sites on the rhodium for the substrate.[6][7] The rate of this precatalyst activation can be influenced by factors such as hydrogen pressure.[6]

Conclusion

This compound rhodium complexes are versatile and widely used precatalysts in asymmetric hydrogenation. By carefully selecting the chiral ligand and optimizing reaction conditions, high conversions and excellent enantioselectivities can be achieved for a broad range of substrates. The protocols and data presented here serve as a foundational guide for researchers in the field of asymmetric catalysis and drug development.

References

Application Notes and Protocols for Iridium-Catalyzed C-H Activation Using 1,5-Cyclooctadiene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-catalyzed C-H activation has emerged as a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Among the various iridium catalytic systems, those based on iridium(I) precursors with 1,5-cyclooctadiene (cod) ligands, such as [Ir(cod)OMe]₂ and [Ir(cod)Cl]₂, are particularly versatile and widely used. In combination with appropriate ancillary ligands, typically bipyridines or phenanthrolines, these catalysts effectively promote key transformations such as C-H borylation and silylation, providing valuable intermediates for drug discovery and development.

This document provides detailed application notes and experimental protocols for two of the most significant applications of this chemistry: C-H borylation and C-H silylation.

Application 1: Iridium-Catalyzed C-H Borylation of Aromatic and Heteroaromatic Compounds

Iridium-catalyzed C-H borylation is a robust method for the synthesis of aryl- and heteroarylboronate esters, which are key building blocks in Suzuki-Miyaura cross-coupling and other transformations. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source. The regioselectivity is often governed by steric factors, favoring functionalization at the least hindered C-H bond.

Catalytic System Overview
  • Iridium Precursor: [Ir(OMe)(cod)]₂ or [Ir(cod)Cl]₂

  • Ancillary Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) or 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen) are commonly used for high activity.[1][2]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Solvent: Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or alkanes like hexane or octane.

Quantitative Data Summary: Substrate Scope of C-H Borylation

The following table summarizes the yields for the borylation of a variety of aromatic and heteroaromatic substrates using an [Ir(OMe)(cod)]₂/dtbpy catalytic system.

EntrySubstrateProductYield (%)Conditions
11,2-Dichlorobenzene3,4-Dichlorophenylboronate82[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂, Hexane, 25°C, 8h[3]
2Anisole4-Methoxyphenylboronate>99[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂, MTBE, 80°C
3Toluene4-Methylphenylboronate>99[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂, MTBE, 80°C
4Pyridine3-Pyridylboronate85[Ir(cod)Cl]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂, Octane, 100°C[4]
5IndoleIndole-3-boronate84 (NMR)[Ir(OMe)(cod)]₂ (0.75 mol%), dtbpy (1.5 mol%), B₂pin₂, THF (liquid-assisted grinding), 30 Hz, 99 min[5]
6ThiopheneThiophene-2-boronate95[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂, MTBE, 80°C
7N-Boc-pyrroleN-Boc-pyrrole-2-boronate91[Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂, MTBE, 80°C
Experimental Protocol: General Procedure for Aromatic C-H Borylation

This protocol is a representative example for the borylation of an aromatic substrate.

Materials:

  • [Ir(OMe)(cod)]₂ (Iridium(I) methoxide this compound dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aromatic or heteroaromatic substrate

  • Anhydrous solvent (e.g., THF, hexane, or MTBE)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the iridium precursor [Ir(OMe)(cod)]₂ (e.g., 1.5 mol % Ir) and the ligand dtbpy (e.g., 3.0 mol %) to a Schlenk flask.

  • Add the aromatic substrate (1.0 equiv) and the boron source B₂pin₂ (1.2 equiv).

  • Add the anhydrous solvent (to make a ~0.5 M solution).

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.

Catalytic Cycle for C-H Borylation

C_H_Borylation_Cycle Ir_precatalyst [Ir(cod)(L)]⁺ Active_catalyst [Ir(L)(Bpin)₃] Ir_precatalyst->Active_catalyst + 2 B₂pin₂ - cod - HBpin Oxidative_addition Ir(V) Intermediate [(L)Ir(H)(Ar)(Bpin)₃] Active_catalyst->Oxidative_addition + Ar-H Reductive_elimination [Ir(III)(H)(Bpin)₂] Oxidative_addition->Reductive_elimination - Ar-Bpin Reductive_elimination->Active_catalyst + B₂pin₂ - HBpin C_H_Silylation_Cycle Ir_precatalyst [Ir(cod)(L)]⁺ Resting_state Ir(III) Disilyl Hydride [(L)Ir(H)(SiR₃)₂] Ir_precatalyst->Resting_state + 2 HSiR₃ - cod - H₂ Active_species Five-coordinate Ir(III) [(L)Ir(H)(SiR₃)₂] Resting_state->Active_species - L' (e.g., arene) Oxidative_addition Ir(V) Intermediate [(L)Ir(H)₂(Ar)(SiR₃)₂] Active_species->Oxidative_addition + Ar-H Reductive_elimination [(L)Ir(H)(SiR₃)] Oxidative_addition->Reductive_elimination - Ar-SiR₃ - H₂ Reductive_elimination->Resting_state + HSiR₃

References

Application Note: Protocol for the Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly abbreviated as [RhCl(COD)]₂, is a pivotal organorhodium compound widely employed as a precursor for a vast array of homogeneous catalysts.[1][2] This yellow-orange, air-stable complex is particularly crucial in the development of catalysts for asymmetric hydrogenation, C-C bond formation, and hydroboration reactions.[1][3] Its utility in synthesizing chiral catalysts makes it indispensable in the pharmaceutical and fine chemical industries.[1] This document provides a comprehensive and reliable protocol for the synthesis, purification, and characterization of [RhCl(COD)]₂ suitable for a standard laboratory setting.

Chemical Reaction

The synthesis is achieved by the reduction of rhodium(III) chloride trihydrate in the presence of this compound (COD) in an aqueous ethanol solution, which acts as both the solvent and the reducing agent.[1][2]

2 RhCl₃·3H₂O + 2 C₈H₁₂ + 2 CH₃CH₂OH → [RhCl(C₈H₁₂)]₂ + 2 CH₃CHO + 8 H₂O + 4 NaCl[1][2]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

    • This compound (COD), freshly distilled or from a new bottle

    • Ethanol (200 proof, absolute)

    • Deionized water

    • Sodium Carbonate (Na₂CO₃, optional, for acidic RhCl₃ lots)[4]

    • Nitrogen gas (high purity)

  • Equipment:

    • 100 mL three-necked round-bottom flask

    • Water-cooled condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Schlenk line or nitrogen gas inlet

    • Glass syringes and needles

    • Büchner funnel and filter flask

    • Vacuum pump

Procedure

This procedure is adapted from established methods described in Inorganic Syntheses.[1][5]

  • Apparatus Setup: Assemble the 100 mL three-necked flask with a condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Flush the entire system with nitrogen gas for at least 15 minutes to create an inert atmosphere.[5]

  • Reagent Addition:

    • To the flask, add 2.0 g of rhodium(III) chloride trihydrate (RhCl₃·3H₂O).[5]

    • Using a syringe, add 25 mL of degassed deionized water. Stir the mixture under a positive nitrogen flow and heat gently until the rhodium salt is fully dissolved.[5]

    • Add 30 mL of degassed, absolute ethanol via syringe. A 5:1 ratio of ethanol to water is reported to be effective.[5]

    • Finally, add 2.0 mL of this compound to the flask using a syringe.[5]

  • Reaction: Heat the resulting mixture to a gentle reflux under a continuous nitrogen atmosphere. Maintain reflux with vigorous stirring for 18 to 24 hours.[5] The solution will gradually change color, and a yellow-orange precipitate will form.

  • Work-up and Isolation:

    • After the reflux period, cool the flask to room temperature. For improved precipitation, the flask can be placed in an ice bath.

    • To reduce the solvent volume to approximately 30 mL, a slow stream of nitrogen can be passed over the solution's surface.[5]

    • Collect the yellow-orange solid product by vacuum filtration using a Büchner funnel.[4][5]

    • Wash the collected solid three times with small portions of deionized water to remove any inorganic salts.[5]

  • Drying and Storage:

    • Dry the product thoroughly under vacuum for several hours.[5]

    • The resulting product is [RhCl(COD)]₂, which is typically obtained as a yellow to orange crystalline powder.[6] Although relatively air-stable, for long-term storage and to maintain optimal catalytic activity, it should be kept in a sealed container under an inert atmosphere at 2–8 °C.[4]

Data Presentation

The following table summarizes the key properties and expected results for the synthesized chloro(this compound)rhodium(I) dimer.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₄Cl₂Rh₂[1][7]
Molar Mass 493.08 g/mol [1][7]
Appearance Yellow to orange crystalline powder[1][6]
Melting Point 243 °C[1][4]
Typical Yield 75-80% (e.g., 1.5 g from 2.0 g of RhCl₃·3H₂O)[5]
Solubility Soluble in CH₂Cl₂; moderately soluble in CHCl₃; insoluble in water[4]
¹H NMR (CDCl₃) δ 4.3 (olefinic), 2.6–1.7 (allylic) ppm[4]
IR (Nujol mull) 998, 964, 819 cm⁻¹[4]

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

G Experimental Workflow for [RhCl(COD)]₂ Synthesis prep Reagent & Glassware Prep (Degas Solvents, Dry Glassware) setup Reaction Setup (Assemble Flask, Condenser under N₂) prep->setup reagents Add Reagents 1. RhCl₃·3H₂O + H₂O 2. Ethanol 3. This compound (COD) setup->reagents reflux Reflux Reaction (Heat under N₂ for 18-24h) reagents->reflux cool Cooling & Precipitation (Cool to RT, Reduce Volume) reflux->cool filter Product Isolation (Filter solid product) cool->filter wash Washing (Wash with H₂O) filter->wash dry Drying (Dry under vacuum) wash->dry product Final Product Yellow [RhCl(COD)]₂ dry->product char Characterization (NMR, IR, MP) product->char

Caption: Synthesis workflow from setup to characterization.

Safety Precautions

  • General: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, a lab coat, and appropriate gloves.[8][9]

  • Rhodium Compounds: Rhodium compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[8][10]

  • This compound: This reagent is flammable. Ensure there are no open flames or ignition sources in the vicinity during its use.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations. Collect rhodium-containing residues for recycling where possible.[8]

References

Application of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a highly versatile and reactive precursor for a wide array of nickel(0) catalysts, playing a pivotal role in modern organic synthesis.[1] Its utility is particularly pronounced in cross-coupling reactions, where it enables the formation of carbon-carbon and carbon-heteroatom bonds, often with distinct reactivity and selectivity compared to its palladium counterparts.[2] The labile nature of the this compound (COD) ligands allows for their ready displacement by various other ligands, providing access to a diverse range of catalytically active species.[3] This adaptability makes Ni(COD)₂ a valuable tool for forging complex molecular architectures, a critical task in pharmaceutical and materials science research.

However, the high reactivity of Ni(COD)₂ is accompanied by significant air and moisture sensitivity, necessitating handling in an inert atmosphere, typically within a glovebox.[3][4] This limitation has spurred the development of more user-friendly, air-stable nickel precatalysts and innovative handling techniques, such as paraffin-encapsulated Ni(COD)₂, to facilitate its broader application on the laboratory benchtop.[5]

These application notes provide a detailed overview of the use of Ni(COD)₂ in several key cross-coupling reactions, complete with structured data tables for easy comparison of reaction parameters and detailed experimental protocols.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a Ni(COD)₂-catalyzed cross-coupling reaction, emphasizing the need for an inert atmosphere.

G General Workflow for Ni(COD)₂ Catalyzed Cross-Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Ni(COD)₂, ligand, base, and other solids in a glovebox. B Add solids to a flame-dried Schlenk flask or reaction vial. A->B C Add a magnetic stir bar. B->C D Seal the vessel and remove from the glovebox. C->D E Add degassed solvent(s) via syringe. D->E Under inert gas flow (e.g., N₂ or Ar) F Add liquid substrates via syringe. E->F G Stir the reaction mixture at the specified temperature. F->G H Monitor reaction progress (e.g., by TLC, GC, LC-MS). G->H I Quench the reaction (e.g., with water or saturated NH₄Cl). H->I J Extract the product with an organic solvent. I->J K Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄). J->K L Concentrate the solution under reduced pressure. K->L M Purify the crude product (e.g., by column chromatography). L->M

Caption: General experimental workflow for Ni(COD)₂-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. Nickel catalysis, often employing Ni(COD)₂, provides a cost-effective alternative to palladium and can be particularly effective for coupling unactivated aryl chlorides.

Catalytic Cycle

Suzuki_Miyaura_Cycle Simplified Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Coupling Ni0 Ni(0)L₂ NiII_A R¹-Ni(II)(X)L₂ Ni0->NiII_A Oxidative Addition NiII_B R¹-Ni(II)(R²)L₂ NiII_A->NiII_B Transmetalation NiII_B->Ni0 Reductive Elimination out1 R¹-R² NiII_B->out1 in1 R¹-X in1->NiII_A in2 R²-B(OR)₂ in2->NiII_B base Base base->NiII_B

Caption: Simplified catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.

Quantitative Data Summary
EntryAryl Halide (equiv)Boronic Acid/Ester (equiv)Ni(COD)₂ (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
14'-Chloroacetophenone (1.0)Phenylboronic acid (1.5)4PPh₃ (8)K₃PO₄ (3.0)THFRT2492[6]
2Piperidinyl amide (1.0)N-methylpyrrole-2-boronic acid pinacol ester (2.5)5Benz-ICy·HCl (5)-Toluene1201628 (¹H NMR)[5]
32-Bromothiophene (1.0)Arylboronic acid (1.5)5NoneK₂CO₃ (3.0)DES--Excellent[7]
Experimental Protocol: Synthesis of 4-Acetylbiphenyl[9][10]
  • Preparation: In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with phenylboronic acid (366 mg, 3.0 mmol, 1.5 eq.), triphenylphosphine (42 mg, 0.16 mmol, 0.08 eq.), tripotassium phosphate (1.27 g, 6.0 mmol, 3.0 eq.), and Ni(COD)₂ (22 mg, 0.08 mmol, 0.04 eq.).

  • Reaction Setup: The flask is sealed and removed from the glovebox. 4'-Chloroacetophenone (0.26 mL, 2.0 mmol) dissolved in dry THF (8 mL) is added to the mixture via syringe.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by GC.

  • Work-up: The reaction is quenched with water (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:10) to afford 4-acetylbiphenyl as a white solid (360 mg, 92% yield).

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Ni(COD)₂ is an effective catalyst for this transformation, which tolerates a wide range of functional groups.[8][9]

Catalytic Cycle

Negishi_Cycle Simplified Catalytic Cycle for Ni-Catalyzed Negishi Coupling Ni0 Ni(0)L₂ NiII_A R¹-Ni(II)(X)L₂ Ni0->NiII_A Oxidative Addition NiII_B R¹-Ni(II)(R²)L₂ NiII_A->NiII_B Transmetalation NiII_B->Ni0 Reductive Elimination out1 R¹-R² NiII_B->out1 in1 R¹-X in1->NiII_A in2 R²-ZnX' in2->NiII_B

Caption: Simplified catalytic cycle for Ni-catalyzed Negishi coupling.

Quantitative Data Summary
EntryElectrophile (equiv)Organozinc Reagent (equiv)Ni Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1Primary alkyl bromide (1.0)Primary alkylzinc (variable)Ni(COD)₂ (variable)Terpyridine (variable)THFRT-45[10]
2Primary alkyl iodide (1.0)Primary alkylzinc (variable)Ni(COD)₂ (variable)Terpyridine (variable)THFRT-67[10]
3Secondary propargylic halide (1.0)Secondary alkylzinc (variable)NiCl₂·glyme (variable)Terpyridine (variable)DMART-up to 86[10]
Experimental Protocol: General Procedure for Ni-Catalyzed Negishi Coupling of Secondary Propargylic Halides[14]
  • Preparation: To a flame-dried and argon-purged flask containing a solution of the secondary propargylic halide (1.0 equiv) in the specified solvent is added the nickel precatalyst (e.g., NiCl₂·glyme) and the ligand (e.g., terpyridine).

  • Reaction Setup: The solution of the secondary alkylzinc reagent (typically 1.5-2.0 equiv) in the appropriate solvent is then added dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. While palladium has been the dominant catalyst, nickel-based systems, often derived from Ni(COD)₂, have emerged as powerful alternatives, especially for the amination of less reactive aryl electrophiles like sulfamates.[11]

Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle for Ni-Catalyzed Buchwald-Hartwig Amination Ni0 Ni(0)L NiII_A Ar-Ni(II)(X)L Ni0->NiII_A Oxidative Addition NiII_B [Ar-Ni(II)(NR¹R²)L] NiII_A->NiII_B Amine Coordination & Deprotonation NiII_B->Ni0 Reductive Elimination out1 Ar-NR¹R² NiII_B->out1 in1 Ar-X in1->NiII_A in2 HNR¹R² in2->NiII_B base Base base->NiII_B

Caption: Simplified catalytic cycle for Ni-catalyzed Buchwald-Hartwig amination.

Quantitative Data Summary
EntryAryl Electrophile (equiv)Amine (equiv)Ni(COD)₂ (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Phenyl N,N-dimethylsulfamate (1.0)Morpholine (1.2)5SIPr·HCl (10)NaOtBu (1.4)Dioxane80395[11]
24-Chlorotoluene (1.0)Morpholine (1.2)5DPPF (7.5)NaOtBu (1.4)2-MeTHF1001894[12]
34-Bromobenzotrifluoride (1.0)n-Butylamine (1.2)10tBubpy (12)K₂CO₃ (2.0)DMFRT2480 (carboxylative)[13]
Experimental Protocol: Amination of Phenyl N,N-dimethylsulfamate[15]
  • Preparation: An oven-dried vial is charged with Ni(COD)₂ (5 mol%), SIPr·HCl (10 mol%), and NaOtBu (1.4 equiv). The vial is sealed with a Teflon-lined cap and purged with argon.

  • Reaction Setup: Phenyl N,N-dimethylsulfamate (1.0 equiv), morpholine (1.2 equiv), and dioxane (to achieve a 0.2 M concentration) are added via syringe.

  • Reaction: The vial is placed in a preheated oil bath at 80 °C and stirred for 3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the desired product.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile. Ni(COD)₂ can serve as a precatalyst in these reactions, which are effective for forming C-C bonds, including those involving sp³-hybridized centers.[14][15]

Catalytic Cycle

Kumada_Cycle Simplified Catalytic Cycle for Ni-Catalyzed Kumada Coupling Ni0 Ni(0)L₂ NiII_A R¹-Ni(II)(X)L₂ Ni0->NiII_A Oxidative Addition NiII_B R¹-Ni(II)(R²)L₂ NiII_A->NiII_B Transmetalation NiII_B->Ni0 Reductive Elimination out1 R¹-R² NiII_B->out1 in1 R¹-X in1->NiII_A in2 R²-MgX' in2->NiII_B

Caption: Simplified catalytic cycle for Ni-catalyzed Kumada coupling.

Quantitative Data Summary
EntryElectrophile (equiv)Grignard Reagent (equiv)Ni Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1Benzylic sulfonamide (1.0)Phenylmagnesium bromide (2.0)Ni(COD)₂ (15)rac-BINAP (18)THF601234[16]
2Racemic α-bromoketone (1.0)Aryl Grignard (variable)Ni(COD)₂ (5)Bis(oxazoline) (6.5)Et₂O-40 to -60-up to 80[17]
3n-Decyl bromide (1.0)n-Butylmagnesium chloride (1.3)Ni(COD)₂ (3)-THF25392 (with isoprene)[18]
Experimental Protocol: Kumada Coupling of a Benzylic Sulfonamide[20]
  • Preparation: In a glovebox, a vial is charged with Ni(COD)₂ (15 mol%) and racemic-BINAP (18 mol%). Anhydrous THF is added, and the mixture is stirred for 10 minutes.

  • Reaction Setup: The benzylic sulfonamide (1.0 equiv) is added, followed by the dropwise addition of phenylmagnesium bromide (2.0 equiv).

  • Reaction: The vial is sealed, removed from the glovebox, and heated to 60 °C in an oil bath for 12 hours.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Conclusion

Ni(COD)₂ is a powerful and versatile precatalyst for a range of cross-coupling reactions that are fundamental to modern chemical research and development. Its ability to catalyze transformations involving challenging substrates, such as aryl chlorides and sp³-hybridized centers, often under mild conditions, makes it an invaluable synthetic tool. While its air sensitivity requires careful handling, the development of new ligands and protocols continues to expand the accessibility and utility of Ni(COD)₂-based catalysis. The protocols and data presented herein serve as a practical guide for researchers looking to harness the synthetic potential of this important organometallic reagent.

References

Application Notes and Protocols: 1,5-Cyclooctadiene in Cycloaddition and Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Cyclooctadiene (COD) is a versatile and widely utilized building block in organic synthesis. Its two double bonds, held in a unique spatial arrangement, allow for a diverse range of transformations, making it a valuable precursor for the synthesis of complex polycyclic and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in various cycloaddition and annulation reactions, which are fundamental strategies for the construction of intricate molecular architectures relevant to drug discovery and development.

I. Cycloaddition Reactions of this compound

Cycloaddition reactions involving this compound offer a powerful means to rapidly increase molecular complexity and introduce multiple stereocenters. The reactivity of COD can be tuned through the use of transition metal catalysts, photochemical activation, or by accessing its highly strained (E,E)-isomer.

Metal-Catalyzed [4+2] Cycloaddition (Bis-homo-Diels-Alder)

Application Note:

In the presence of a suitable transition metal catalyst, this compound can function as a "bis-homodiene" partner in a formal [4+2] cycloaddition with alkynes. This reaction provides a direct route to bicyclo[4.2.2]decane derivatives, which are challenging to synthesize through conventional methods. Ruthenium and nickel complexes have been shown to be effective catalysts for this transformation. The reaction proceeds through a metallacyclic intermediate, and the choice of catalyst and ligands can influence the efficiency and selectivity of the process.

Experimental Protocol: Ruthenium-Catalyzed [4+2] Cycloaddition of 1,5-COD with an Alkyne

  • Materials:

    • This compound (COD)

    • Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)

    • [CpRuCl(cod)] (Cp = pentamethylcyclopentadienyl)

    • Anhydrous, degassed solvent (e.g., toluene or methanol)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add [Cp*RuCl(cod)] (5 mol%).

    • Add the anhydrous, degassed solvent (to achieve a 0.1 M concentration of the limiting reagent).

    • Add this compound (1.2 equivalents).

    • Add the substituted alkyne (1.0 equivalent).

    • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[4.2.2]decane product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

EntryAlkyneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Dimethyl acetylenedicarboxylate5Toluene801285[1]
2Phenylacetylene5Methanol601878[1]
31-Octyne5Toluene802472[1]

Reaction Workflow:

G Workflow for Ru-Catalyzed [4+2] Cycloaddition reagents Combine [Cp*RuCl(cod)], 1,5-COD, and alkyne in anhydrous solvent reaction Heat under inert atmosphere reagents->reaction Stir workup Cool and concentrate reaction->workup purification Flash column chromatography workup->purification product Characterize pure bicyclo[4.2.2]decane purification->product

Workflow for Ru-Catalyzed [4+2] Cycloaddition
[2+2+2] Cycloaddition

Application Note:

The metal-catalyzed [2+2+2] cycloaddition of this compound with two alkyne molecules is a powerful method for the construction of complex polycyclic systems containing a six-membered ring. Low-valent ruthenium and rhodium complexes are commonly employed as catalysts. This reaction assembles three unsaturated components in a single step, offering high atom economy and rapid access to diverse molecular scaffolds.

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition

  • Materials:

    • This compound (COD)

    • Alkyne (e.g., 1-hexyne)

    • [RuCl(cod)(Cp*)]

    • Anhydrous, degassed methanol

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a sealed tube under an inert atmosphere, dissolve [RuCl(cod)(Cp*)] (2 mol%) in anhydrous methanol.

    • Add this compound (1.0 equivalent) and the alkyne (2.2 equivalents).

    • Seal the tube and heat the mixture at 60 °C for 16 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the tricyclic product.

Quantitative Data:

EntryAlkyneCatalystSolventTemperature (°C)Yield (%)Reference
11-Hexyne[RuCl(cod)(Cp)]Methanol6088[2][3]
2Phenylacetylene[RuCl(cod)(Cp)]Methanol6092[2][3]
3Trimethylsilylacetylene[RuCl(cod)(Cp*)]Methanol6085[2][3]

Reaction Mechanism:

G Proposed Mechanism for [2+2+2] Cycloaddition A [Ru] Catalyst B Coordination with 1,5-COD and Alkyne A->B C Oxidative Cyclization (Ruthenacyclopentene) B->C D Second Alkyne Coordination & Insertion C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Tricyclic Product E->F

Proposed Mechanism for [2+2+2] Cycloaddition
Photochemical [2+2] Cycloaddition

Application Note:

The intramolecular [2+2] photocycloaddition of this compound is a classic photochemical transformation that yields tricyclo[4.2.2.0²,⁵]decane. This reaction typically requires a photosensitizer, such as acetone or acetophenone, to facilitate the formation of the triplet excited state of the diene, which then undergoes cyclization. This method provides access to strained cage-like structures.

Experimental Protocol: Photosensitized [2+2] Cycloaddition of 1,5-COD

  • Materials:

    • This compound (COD)

    • Acetone (as both solvent and photosensitizer)

    • Quartz reaction vessel

    • High-pressure mercury lamp

  • Procedure:

    • Prepare a solution of this compound in acetone (e.g., 0.1 M).

    • Place the solution in a quartz reaction vessel.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Irradiate the solution with a high-pressure mercury lamp while maintaining a low temperature (e.g., 0-5 °C) using a cooling bath.

    • Monitor the reaction progress by GC.

    • Once the starting material is consumed, stop the irradiation.

    • Remove the acetone under reduced pressure.

    • Purify the resulting tricyclic product by distillation or chromatography.

Quantitative Data:

EntrySensitizerSolventIrradiation Time (h)Conversion (%)Yield (%)Reference
1AcetoneAcetone24>9580-90[4][5]
2AcetophenoneBenzene20>9585[4][5]

Logical Relationship Diagram:

G Logical Steps in Photochemical [2+2] Cycloaddition A 1,5-COD (Ground State) D Energy Transfer to 1,5-COD A->D B Sensitizer Excitation (S₀ → S₁) C Intersystem Crossing (S₁ → T₁) B->C C->D E 1,5-COD (Triplet State) D->E F Intramolecular Cyclization E->F G Tricyclic Product F->G

Logical Steps in Photochemical [2+2] Cycloaddition

II. Annulation Reactions Involving this compound Derivatives

Annulation reactions are ring-forming processes where a new ring is fused onto an existing one. While direct annulation on 1,5-COD is less common, its derivatives are valuable substrates for such transformations.

Rhodium-Catalyzed Tandem Annulation and (5+1) Cycloaddition

Application Note:

Derivatives of this compound can be employed in sophisticated tandem reactions. For instance, a rhodium-catalyzed tandem annulation and (5+1) cycloaddition of a 3-hydroxy-1,4-enyne (which can be conceptually derived from a functionalized cyclooctadiene framework) with carbon monoxide can lead to the formation of complex polycyclic aromatic systems like carbazoles. This process involves the formation of multiple rings and bonds in a single operation.

Experimental Protocol: Rhodium-Catalyzed Annulation/Cycloaddition

  • Materials:

    • Appropriately substituted 3-hydroxy-1,4-enyne derivative

    • [Rh(cod)Cl]₂

    • Dicyclohexylphosphinobiphenyl ligand (e.g., Johnphos)

    • Anhydrous toluene

    • Carbon monoxide (CO) gas balloon

  • Procedure:

    • To a Schlenk tube, add the 3-hydroxy-1,4-enyne substrate (1.0 equiv), [Rh(cod)Cl]₂ (2.5 mol%), and the phosphine ligand (5.5 mol%).

    • Evacuate and backfill the tube with carbon monoxide from a balloon three times.

    • Add anhydrous toluene via syringe.

    • Stir the reaction mixture at 110 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Purify the residue by silica gel chromatography to obtain the polycyclic product.

Quantitative Data:

EntrySubstrateLigandTemperature (°C)Time (h)Yield (%)Reference
1Indole-derived enyneJohnphos1101285[6]
2Furan-derived enyneXantphos1101278[6]

Reaction Pathway Diagram:

G Pathway of Rh-Catalyzed Annulation/(5+1) Cycloaddition start Enyne Substrate + [Rh(I)] ann Intramolecular Annulation start->ann oxidative Oxidative Cyclization (Rhodacyclic intermediate) ann->oxidative co_insert CO Insertion oxidative->co_insert reductive Reductive Elimination co_insert->reductive product Polycyclic Product reductive->product

References

Application Notes and Protocols for Polymerization Catalysis using 1,5-Cyclooctadiene Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,5-cyclooctadiene (COD) metal complexes in various polymerization catalysis reactions. Detailed protocols for key experiments are included to facilitate the application of these catalysts in research and development settings, particularly for the synthesis of polymers with potential applications in drug delivery and biomedical materials.

Introduction to this compound (COD) Metal Complexes in Polymerization

This compound is a versatile ligand in organometallic chemistry, forming stable complexes with a variety of transition metals such as nickel, palladium, rhodium, and iridium. These complexes are often used as catalyst precursors due to the labile nature of the COD ligand, which can be easily displaced by other substrates, initiating catalytic cycles. This property makes them highly valuable in various polymerization reactions, including vinyl addition polymerization, ring-opening metathesis polymerization (ROMP), and cross-coupling reactions for the synthesis of conjugated polymers. The choice of the metal center and ancillary ligands allows for fine-tuning of the catalyst's activity, selectivity, and the properties of the resulting polymers.

Nickel(0) bis(this compound) [Ni(COD)₂] in Polymerization

Bis(this compound)nickel(0) is a widely used pre-catalyst for various polymerization reactions, most notably in the synthesis of poly(phenylene)s via Yamamoto polycondensation and in the polymerization of strained cyclic olefins.

Application: Yamamoto Polycondensation for Poly(phenylene) Synthesis

Overview: Ni(COD)₂ is a key catalyst for the dehalogenative polycondensation of aryl dihalides, a process known as Yamamoto polycondensation, to produce poly(arylene)s. These polymers are of interest for their conductive and light-emitting properties.

Catalyst Activation and Polymerization Mechanism: The catalytic cycle is initiated by the oxidative addition of an aryl dihalide to the Ni(0) center, forming a Ni(II)-aryl species. Subsequent reductive elimination of two aryl groups from the nickel center forms a new C-C bond and regenerates the Ni(0) catalyst, which can then enter the next catalytic cycle.

Yamamoto_Polycondensation cluster_legend Legend Ni(0)(COD)₂ Ni(0)(COD)₂ Ni(0)L₂ Ni(0)L₂ Ni(0)(COD)₂->Ni(0)L₂ + 2L - 2COD Oxidative Addition Oxidative Addition Ni(0)L₂->Oxidative Addition Ar-X Ar-Ni(II)-X(L)₂ Ar-Ni(II)-X(L)₂ Oxidative Addition->Ar-Ni(II)-X(L)₂ Reductive Elimination Reductive Elimination Ar-Ni(II)-X(L)₂->Reductive Elimination Ar-Ar Reductive Elimination->Ni(0)L₂ - Ar-Ar Ar-X Ar-X L L Ar-Ar Ar-Ar Aryl Halide Monomer Ligand e.g., Bipyridine Polymer Chain Growing Polymer

Yamamoto Polycondensation Catalytic Cycle
Quantitative Data: Ni(COD)₂ in Norbornene Polymerization

The following table summarizes the effect of different phosphine ligands on the vinyl addition polymerization of norbornene catalyzed by Ni(II) complexes, which can be generated in situ from Ni(0) precursors like Ni(COD)₂.

Catalyst PrecursorLigandCo-catalystActivity (g PNB/mol Ni·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Ni complex2-(Diphenylphosphino)-N-phenylbenzenamineMAO3.6 x 10⁶9.27 x 10⁵-[1]
Ni complex2-(Di(p-methoxyphenyl)phosphino)-N-phenylbenzenamineMAO2.2 x 10⁴10.4 x 10⁵-[1]
Ni(allyl) complex(o-Cy₂-PC₆H₄SO₃)B(C₆F₅)₃1.2 x 10⁷--[2][3]

PNB: Polynorbornene, MAO: Methylaluminoxane

Experimental Protocol: Yamamoto Polycondensation of 1,4-Dibromobenzene
  • Catalyst Preparation: In a glovebox, add Ni(COD)₂ (10 mol%), 2,2'-bipyridine (10 mol%), and this compound (10 mol%) to a flame-dried Schlenk flask.

  • Reaction Setup: Add anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.

  • Polymerization: Add 1,4-dibromobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitate, wash with methanol and acetone, and dry under vacuum to obtain poly(p-phenylene).

Palladium(II) dichloro(this compound) [Pd(COD)Cl₂] in Polymerization

[Pd(COD)Cl₂] is a stable Pd(II) precursor that is widely used in catalysis, including the vinyl addition polymerization of strained cyclic olefins like norbornene and its derivatives.

Application: Vinyl Addition Polymerization of Norbornene

Overview: Cationic palladium complexes, often generated in situ from [Pd(COD)Cl₂], are effective catalysts for the vinyl addition polymerization of norbornene, producing high molecular weight, thermally stable polymers with high optical transparency.

Catalyst Activation and Polymerization Mechanism: The active cationic Pd(II) species is typically generated by abstracting a chloride ligand from [Pd(COD)Cl₂] using a co-catalyst, often a Lewis acid or an alkylaluminum compound. The polymerization proceeds through a coordination-insertion mechanism where the norbornene monomer coordinates to the palladium center and subsequently inserts into the Pd-alkyl or Pd-hydride bond.

Vinyl_Addition_Polymerization cluster_legend Legend [Pd(COD)Cl₂] [Pd(COD)Cl₂] [Pd(II)-R]⁺ Active Catalyst [Pd(COD)Cl₂]->[Pd(II)-R]⁺ + Co-catalyst - COD, - Cl⁻ Monomer Coordination Monomer Coordination [Pd(II)-R]⁺->Monomer Coordination Insertion Insertion Monomer Coordination->Insertion [Pd(II)-Polymer]⁺ [Pd(II)-Polymer]⁺ Insertion->[Pd(II)-Polymer]⁺ [Pd(II)-Polymer]⁺->Monomer Coordination n (Norbornene) Norbornene Monomer

Vinyl Addition Polymerization of Norbornene
Quantitative Data: Pd(II)-Catalyzed Norbornene Polymerization

The table below presents data on the polymerization of norbornene using various pincer palladium(II) complexes, highlighting the influence of the co-catalyst.[4][5]

CatalystCo-catalystActivity (g PNB/mol Pd·h)Conversion (%)Reference
CNN Pincer Pd(II)Et₂AlCl4.78 x 10⁶77.4[4][5]
CNN Pincer Pd(II)EtAlCl₂1.50 x 10⁶-[4][5]
PCN Pincer Pd(II)MAO-98.8[4][5]

PNB: Polynorbornene

Experimental Protocol: Vinyl Addition Polymerization of Norbornene
  • Catalyst Preparation: In a glovebox, dissolve [Pd(COD)Cl₂] (1 mol%) and a suitable phosphine or pincer ligand (1 mol%) in anhydrous chlorobenzene in a Schlenk flask.

  • Activation: Add the co-catalyst, such as methylaluminoxane (MAO) (100 equivalents relative to Pd), to the solution and stir for 10 minutes at room temperature.

  • Polymerization: Add a solution of norbornene (1000 equivalents) in chlorobenzene to the activated catalyst mixture.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 2 hours.

  • Termination and Work-up: Quench the polymerization by adding acidic methanol.

  • Purification: Filter the precipitated polynorbornene, wash thoroughly with methanol, and dry under vacuum.

Rhodium(I) chloro(this compound) Dimer [[Rh(COD)Cl]₂] in Polymerization

The dimeric rhodium(I) complex, [[Rh(COD)Cl]₂], serves as a versatile precursor for a wide range of homogeneous catalysts. In polymerization, it is particularly noted for its use in the polymerization of alkynes and in Pauson-Khand type reactions.

Application: Phenylacetylene Polymerization

Overview: Rhodium complexes derived from [[Rh(COD)Cl]₂] are effective catalysts for the polymerization of phenylacetylene, leading to the formation of poly(phenylacetylene), a conjugated polymer with interesting optical and electronic properties.

Catalyst Activation and Polymerization Mechanism: The active rhodium catalyst is typically formed in situ by the reaction of [[Rh(COD)Cl]₂] with a ligand, such as a phosphine or an N-heterocyclic carbene (NHC). The proposed mechanism involves the coordination of the phenylacetylene monomer to the rhodium center, followed by migratory insertion into a Rh-C or Rh-H bond to propagate the polymer chain.

Phenylacetylene_Polymerization cluster_legend Legend [[Rh(COD)Cl]₂] [[Rh(COD)Cl]₂] [Rh(I)-L] Active Catalyst [[Rh(COD)Cl]₂]->[Rh(I)-L] + 2L - 2COD, - 2Cl Monomer Coordination Monomer Coordination [Rh(I)-L]->Monomer Coordination Migratory Insertion Migratory Insertion Monomer Coordination->Migratory Insertion [Rh(I)-Polymer] [Rh(I)-Polymer] Migratory Insertion->[Rh(I)-Polymer] [Rh(I)-Polymer]->Monomer Coordination n (Ph-C≡CH) Ph-C≡CH Monomer

Phenylacetylene Polymerization Catalytic Cycle
Quantitative Data: Rh-Catalyzed Phenylacetylene Polymerization

Catalyst PrecursorLigandCo-catalystMₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
[[Rh(COD)Cl]₂]Ph₂PPyiPrNH₂3.42 x 10⁵1.39[6]

Ph₂PPy: (2-pyridyl)diphenylphosphine

Experimental Protocol: Phenylacetylene Polymerization
  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [[Rh(COD)Cl]₂] (0.5 mol%) and the phosphine ligand (1 mol%) in anhydrous toluene.

  • Activation: Stir the solution at room temperature for 30 minutes.

  • Polymerization: Add phenylacetylene (100 equivalents) and the co-catalyst, isopropylamine (5 mol%), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at 30 °C for 24 hours.

  • Work-up: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

Iridium(I) chloro(this compound) Dimer [[Ir(COD)Cl]₂] in Catalysis

[[Ir(COD)Cl]₂] is a common precursor for various iridium catalysts used in a range of organic transformations. While its direct application in polymerization is less common than other COD complexes, it is a valuable tool for synthesizing catalytically active species.[4]

Application: Precursor for Polymerization Catalysts

Overview: [[Ir(COD)Cl]₂] is primarily used to synthesize more complex iridium catalysts in situ. These catalysts can then be employed in various polymerization reactions. The mechanism often involves the displacement of the COD and chloride ligands to generate a coordinatively unsaturated and highly reactive iridium center.[7][8]

Catalyst Formation: The active catalyst is typically generated by reacting [[Ir(COD)Cl]₂] with a desired ligand, such as a phosphine, and an activator if necessary.

Ir_Catalyst_Formation cluster_legend Legend [[Ir(COD)Cl]₂] [[Ir(COD)Cl]₂] [Ir(I)-L] [Ir(I)-L] [[Ir(COD)Cl]₂]->[Ir(I)-L] + Ligand (L) - COD, - Cl⁻ Active Catalyst Active Catalyst [Ir(I)-L]->Active Catalyst L e.g., Phosphine

In-situ Formation of an Iridium Catalyst
Experimental Protocol: In-situ Catalyst Formation from [[Ir(COD)Cl]₂]

  • Setup: In a glovebox, add [[Ir(COD)Cl]₂] (1 mol%) to a flame-dried Schlenk flask.

  • Ligand Addition: Add a solution of the desired ligand (e.g., a chiral phosphine, 2 mol%) in an anhydrous, deoxygenated solvent (e.g., dichloromethane).

  • Activation: Stir the mixture at room temperature for 1 hour to allow for the formation of the active iridium complex.

  • Catalyst Use: The resulting solution containing the in-situ generated catalyst can then be directly used for the intended polymerization reaction by adding the monomer and any necessary co-catalysts or reagents.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadiene

While not a direct application of a COD-ligated metal complex as the catalyst, this compound itself can serve as a monomer in ROMP, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts.

Application: Synthesis of Polybutadiene

Overview: ROMP of this compound yields polybutadiene, a polymer with a wide range of applications, including as an elastomer. The microstructure of the resulting polymer (cis/trans ratio of the double bonds) can be controlled by the choice of catalyst and reaction conditions.

Polymerization Mechanism: The polymerization is initiated by the reaction of the ruthenium alkylidene catalyst with the double bond of the cyclooctadiene monomer to form a metallacyclobutane intermediate. Ring-opening of this intermediate regenerates a new metal alkylidene species, which then propagates the polymerization.

ROMP_of_COD cluster_legend Legend Grubbs' Catalyst Grubbs' Catalyst Metallacyclobutane Metallacyclobutane Grubbs' Catalyst->Metallacyclobutane + COD Propagating Species Propagating Species Metallacyclobutane->Propagating Species Propagating Species->Metallacyclobutane + n(COD) Polybutadiene Polybutadiene Propagating Species->Polybutadiene + Quenching Agent COD Monomer

ROMP of this compound
Quantitative Data: ROMP of Cyclooctadiene with Grubbs' Catalysts

The following table compares the performance of first and second-generation Grubbs' catalysts in the ROMP of dicyclopentadiene (DCPD) and 5-ethylidene-2-norbornene (ENB) blends, which provides insights into their relative activities.

CatalystMonomer Blend (DCPD/ENB)Onset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Reference
Grubbs' 1st Gen100/070.190.3315.4
Grubbs' 1st Gen75/2525.445.2, 85.1320.1
Grubbs' 2nd Gen100/065.285.4310.2
Grubbs' 2nd Gen75/2555.180.3318.5
Experimental Protocol: ROMP of this compound
  • Catalyst Solution: In a glovebox, prepare a stock solution of a second-generation Grubbs' catalyst (e.g., 1 mg/mL) in anhydrous and deoxygenated dichloromethane.

  • Reaction Setup: In a separate vial, add this compound (1.0 g, 9.24 mmol).

  • Initiation: Rapidly inject the desired amount of the catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 1000:1) into the vial containing the monomer with vigorous stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour. An increase in viscosity will be observed as the polymerization proceeds.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.

  • Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol. Filter the white solid, wash with methanol, and dry under vacuum to yield polybutadiene.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific details and safety precautions. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

References

Application Notes and Protocols: Ligand Exchange Reactions of Bis(1,5-Cyclooctadiene)nickel(0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a highly reactive, 18-electron organonickel compound with a tetrahedral geometry.[1][2] It serves as a crucial precursor for zerovalent nickel (Ni(0)) in a vast array of chemical transformations.[1][3] The lability of its two this compound (COD) ligands makes it an ideal starting material for synthesizing other nickel(0) complexes through ligand exchange reactions.[1][2][4] In these reactions, one or both of the COD ligands are readily displaced by stronger donor ligands such as phosphines, N-heterocyclic carbenes (NHCs), bipyridines, and isocyanides.[1][2] This accessibility to a wide range of Ni(0) complexes is paramount for its extensive use in catalysis, including cross-coupling reactions, cycloadditions, and polymerization.[2][5] Due to its high sensitivity to air and moisture, Ni(COD)₂ must be handled under an inert atmosphere, typically in a glovebox.[1][6]

Applications in Synthesis and Catalysis

The primary application of Ni(COD)₂ ligand exchange is the generation of catalytically active species or the synthesis of well-defined Ni(0) precatalysts.[3][7]

  • Precatalyst Synthesis: Ni(COD)₂ is widely used to prepare low-coordinate Ni(0) complexes. For instance, reaction with two equivalents of a bulky monophosphine ligand yields bis-phosphine adducts of the type [Ni(PR₃)₂].[8] Similarly, mono-phosphine complexes can be generated by carefully controlling stoichiometry or by using chelating olefins.[8] These well-defined complexes often exhibit superior catalytic performance compared to in situ generated catalysts.[8]

  • Cross-Coupling Reactions: Ligand exchange is the entry point into numerous nickel-catalyzed cross-coupling cycles (e.g., Suzuki, Negishi, C-S coupling). The in situ reaction of Ni(COD)₂ with a suitable ligand, often a phosphine or an NHC, generates the active Ni(0) catalyst which then undergoes oxidative addition with an organohalide to initiate the catalytic cycle.[5][8][9]

  • Polymerization and Oligomerization: In the presence of specific phosphine ligands, Ni(COD)₂ can catalyze polymerization reactions, such as the polymerization of 1,3-butadiene.[10] The nature of the ligand introduced via exchange dictates the selectivity and properties of the resulting polymer.

  • Cycloaddition Reactions: Ni(0) complexes generated from Ni(COD)₂ are effective catalysts for the cycloaddition of strained alkenes and alkynes.[3]

Quantitative Data: Kinetics of Ligand Exchange

The kinetics of ligand exchange reactions involving Ni(COD)₂ have been studied to understand the reaction mechanisms. For example, the reaction with 2,2′-bipyridine (bpy) and its derivatives has been investigated in different solvents.[11] The reaction generally follows pseudo-first-order kinetics with respect to the concentration of Ni(COD)₂.[11]

Ligand (L)SolventConditionsObserved Rate LawLimiting Rate (k_obs) at high [L]
2,2′-Bipyridine (bpy)THF25 °CR = k_obs[Ni(COD)₂]~1.0 × 10⁻⁴ s⁻¹[11]
2,2′-Bipyridine (bpy)DMF25 °CR = k[Ni(COD)₂][L]Not applicable
4,4′-Dimethyl-2,2′-bipyridineTHF25 °CComparable to bpy[11]Not available
4,4′,5,5′-Tetramethyl-2,2′-bipyridineTHF25 °CComparable to bpy[11]Not available

In THF, the observed rate constant (k_obs) increases linearly with the exchanging ligand concentration at low concentrations but plateaus at higher concentrations, suggesting a dissociative or interchange mechanism.[11] In contrast, the reaction in a coordinating solvent like DMF follows a second-order rate law, indicating an associative mechanism.[11]

Experimental Protocols

Safety Precaution: Ni(COD)₂ is highly sensitive to oxygen and moisture and should be handled exclusively under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).[1] Solvents must be rigorously dried and degassed before use.

Protocol 1: General Synthesis of Bis-phosphine Nickel(0) Complexes [Ni(PR₃)₂]

This protocol is adapted from the synthesis of [Ni(PR₂Ar′)₂] complexes.[8]

Materials:

  • Bis(this compound)nickel(0) (Ni(COD)₂)

  • Phosphine ligand (PR₃) (2.0 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed petroleum ether or pentane

  • Schlenk flask or vial with a magnetic stir bar

Procedure:

  • Inside a glovebox, weigh Ni(COD)₂ (e.g., 27.6 mg, 0.1 mmol) into a vial and dissolve it in 1 mL of THF.

  • In a separate vial, dissolve the phosphine ligand (0.2 mmol, 2 equiv.) in 1 mL of THF.

  • While stirring, add the phosphine solution dropwise to the Ni(COD)₂ solution. A color change (typically to a dark red or orange) is often observed.

  • Stir the resulting solution for 5-10 minutes at room temperature.

  • Precipitate the product by adding petroleum ether or pentane until the solution becomes turbid.

  • Allow the solid to crystallize, if necessary, by cooling the solution.

  • Isolate the solid product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

  • The final product, typically obtained as colored crystals, should be stored under an inert atmosphere.[8]

Protocol 2: Synthesis of Monophosphine Nickel(0) Complexes [Ni(PR₃)(olefin)]

This protocol describes the synthesis of a monophosphine species by displacing one COD ligand and then the second with a different, chelating olefin like divinyltetramethyldisiloxane (DVDS). This can also be achieved in one step.[8]

Method A: Stepwise Displacement

  • Synthesize the bis-phosphine complex [Ni(PR₃)₂] following Protocol 1.

  • Dissolve the isolated [Ni(PR₃)₂] complex in THF.

  • Add one equivalent of a chelating olefin (e.g., DVDS).

  • Stir at room temperature. The displacement of one phosphine ligand is typically facile.[8]

  • Isolate the product [Ni(PR₃)(DVDS)] by precipitation with pentane and recrystallization.

Method B: Direct Synthesis

  • Inside a glovebox, dissolve Ni(COD)₂ in THF.

  • Add the desired phosphine ligand (1 equivalent) and the chelating olefin (e.g., DVDS, 2 equivalents) to the solution.[8]

  • Stir the mixture at room temperature until the reaction is complete (monitor by ³¹P NMR if possible).

  • Isolate the product, typically a yellow crystalline solid, by adding pentane to the reaction mixture and filtering.[8]

Visualizations

Ligand_Exchange_Workflow General Workflow for Ni(0) Complex Synthesis via Ligand Exchange cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start Ni(COD)₂ & Ligand (L) mix Mix & Stir at RT start->mix solvent Anhydrous, Degassed Solvent (e.g., THF) solvent->mix precip Precipitate with Anti-solvent (e.g., Pentane) mix->precip Reaction Complete filtr Filter & Wash precip->filtr dry Dry under Vacuum filtr->dry end Final Product: Ni(L)n or Ni(COD)(L) dry->end

Caption: A typical experimental workflow for synthesizing Ni(0) complexes.

Ligand_Exchange_Reaction Ligand Exchange Reaction of Ni(COD)₂ NiCOD2 Ni(COD)₂ L + n L NiLn Ni(L)n NiCOD2->NiLn Ligand Exchange L->NiLn COD + 2 COD Catalytic_Cycle_Entry Entry into a Catalytic Cross-Coupling Cycle cluster_entry Catalyst Formation cluster_cycle Catalytic Cycle NiCOD2 Ni(COD)₂ Ligand + nL - 2 COD ActiveCat Active Ni(0)Ln Catalyst OA Oxidative Addition (R¹-X) ActiveCat->OA TM Transmetalation (R²-M) OA->TM Forms Ni(II) Complex RE Reductive Elimination TM->RE RE->ActiveCat Regenerates Catalyst Product Product (R¹-R²) RE->Product

References

Application Notes and Protocols: Hydroboration of 1,5-Cyclooctadiene with 9-BBN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydroboration of 1,5-cyclooctadiene with 9-borabicyclo[3.3.1]nonane (9-BBN). This reaction is a cornerstone of modern organic synthesis, enabling the highly regioselective and stereoselective preparation of alcohols and other functional groups.

Introduction

9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a sterically hindered organoborane that exhibits exceptional regioselectivity in hydroboration reactions.[1][2][3] Unlike less hindered boranes, 9-BBN preferentially adds to the less substituted carbon of a double bond, leading to the anti-Markovnikov product with high fidelity.[1][4] The reaction of 9-BBN with this compound is a pivotal process, often utilized in the in situ preparation of the 9-BBN reagent itself.[5][6] The resulting bicyclic organoborane can then be used for subsequent hydroboration of a desired olefin, followed by oxidation to yield the corresponding alcohol. This methodology is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where precise control of stereochemistry is paramount.[5][6]

Key Applications

  • Regioselective Hydroboration-Oxidation: Conversion of terminal and internal alkenes to anti-Markovnikov alcohols with high purity.[7]

  • Synthesis of Complex Molecules: A key step in the synthesis of natural products and active pharmaceutical ingredients, such as the antimalarial drug artemisinin.[5][6]

  • Stereocontrolled Synthesis: The syn-addition nature of hydroboration allows for the predictable formation of specific stereoisomers.[4]

  • Formation of Carbon-Carbon Bonds: The resulting organoborane intermediates can participate in cross-coupling reactions (e.g., Suzuki coupling).[4]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of 9-BBN from this compound and its subsequent use in hydroboration-oxidation reactions.

Reactant (Alkene)Borane SourceSolventReaction Temperature (°C)Reaction TimeProductYield (%)Reference
This compoundBorane-methyl sulfide1,2-Dimethoxyethane50-601 h9-BBN dimer~88[8]
Limonene9-BBN (in THF)THF40-Perillyl alcohol92[5]
Amorpha-4,11-diene9-BBN (in THF)THF40-Dihydroartemisinic alcohol-[5][6]
1-Decene9-BBN dimerTHFRoom Temp2 h1-Decanol-[9]

Experimental Protocols

Protocol 1: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN) Dimer

This protocol describes the preparation of the crystalline 9-BBN dimer from this compound.

Materials:

  • Borane-methyl sulfide complex (BMS)

  • This compound (COD)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Nitrogen gas, inert atmosphere setup (e.g., Schlenk line)

  • Three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer

Procedure:

  • Setup: Assemble the glassware under a nitrogen atmosphere and flame-dry all components.

  • Reagent Charging: Charge the flask with anhydrous 1,2-dimethoxyethane and the borane-methyl sulfide complex.

  • Addition of this compound: Transfer this compound to the dropping funnel. Add the diene dropwise to the stirred borane solution over approximately 1 hour. Maintain the reaction temperature between 50-60°C. The exothermic nature of the reaction may require occasional cooling.[9]

  • Dimethyl Sulfide Removal: After the addition is complete, arrange the apparatus for distillation and carefully distill off the dimethyl sulfide.[8] Failure to remove dimethyl sulfide can significantly lower the yield.[8]

  • Crystallization: Cool the remaining solution to room temperature and then to 0°C to induce crystallization of the 9-BBN dimer.

  • Isolation: Decant the supernatant liquid and wash the crystalline 9-BBN dimer with fresh, cold 1,2-dimethoxyethane. Dry the product under a stream of nitrogen.

Safety Precautions:

  • 9-BBN is air-sensitive and can be pyrophoric. Handle under an inert atmosphere at all times.[10]

  • Borane-methyl sulfide complex is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • The reaction is exothermic; ensure adequate cooling is available.

Protocol 2: Hydroboration of an Alkene with 9-BBN followed by Oxidation

This protocol details the use of the prepared 9-BBN for the hydroboration of a generic terminal alkene and subsequent oxidation to the corresponding primary alcohol.

Materials:

  • 9-BBN dimer (prepared as in Protocol 1 or commercially available)

  • Alkene

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Nitrogen gas, inert atmosphere setup

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Hydroboration Step:

    • Under a nitrogen atmosphere, dissolve the 9-BBN dimer in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add the alkene dropwise to the stirred 9-BBN solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[9] The reaction progress can be monitored by TLC.

  • Oxidation Step:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.[10] Caution: This oxidation is highly exothermic and may cause vigorous gas evolution. Maintain efficient stirring and cooling.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

    • Purify the product by flash column chromatography or distillation as required.

Visualizations

Hydroboration_Mechanism cluster_reagents Reactants cluster_product Product COD This compound BBN 9-BBN Dimer COD->BBN Hydroboration (Cyclization) BMS Borane-Methyl Sulfide BMS->BBN

Caption: Synthesis of 9-BBN from this compound.

Hydroboration_Oxidation_Workflow start Start: Alkene + 9-BBN in THF hydroboration Hydroboration (0°C to RT) start->hydroboration organoborane Organoborane Intermediate hydroboration->organoborane oxidation Oxidation (NaOH, H₂O₂) organoborane->oxidation workup Aqueous Work-up oxidation->workup purification Purification workup->purification product Final Product: Anti-Markovnikov Alcohol purification->product

Caption: Experimental workflow for hydroboration-oxidation.

References

Chiral 1,5-Cyclooctadiene Ligands: Applications and Protocols in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of chiral 1,5-cyclooctadiene (COD) ligands in enantioselective catalysis. These ligands have emerged as a powerful class of steering groups for various transition-metal-catalyzed reactions, offering unique steric and electronic properties that lead to high levels of stereoinduction. The following sections detail the synthesis of these ligands and their application in key asymmetric transformations.

Application Note 1: Synthesis of C₂-Symmetric Chiral this compound Ligands via Rhodium-Catalyzed Allylic C-H Functionalization

A highly efficient method for the synthesis of C₂-symmetric chiral this compound (COD) ligands involves a double allylic C-H functionalization of achiral this compound.[1][2] This strategy allows for the rapid construction of complex chiral scaffolds with multiple stereogenic centers in high enantiomeric excess. The resulting chiral COD derivatives can be further modified to generate a library of ligands for use in various asymmetric catalytic reactions.

The key transformation is catalyzed by a dirhodium complex, which facilitates the stereoselective insertion of a carbene into the allylic C-H bonds of the COD molecule. By employing a chiral dirhodium catalyst, high levels of diastereoselectivity and enantioselectivity can be achieved. The double C-H functionalization proceeds with excellent enantioselectivity, often exceeding 99% ee, even when the initial mono-functionalization product has a lower enantiomeric purity.[3] This is attributed to the preferential reaction of the minor enantiomer of the mono-insertion product to form a meso diastereomer of the final product, which can be easily separated.

The resulting C₂-symmetric COD derivatives, typically esters, can be readily converted into a variety of chiral ligands through standard organic transformations such as ester hydrolysis, reduction to alcohols, or addition of organometallic reagents.[3]

Experimental Workflow for Ligand Synthesis

G cluster_0 Diazo Compound Synthesis cluster_1 C-H Functionalization cluster_2 Ligand Modification Aryl_Acetic_Acid Aryl Acetic Acid Esterification Esterification with Trihaloethanol Aryl_Acetic_Acid->Esterification Ester Aryl Acetic Ester Esterification->Ester Diazo_Transfer Diazo Transfer Ester->Diazo_Transfer Diazo_Compound Aryl Diazo Ester Diazo_Transfer->Diazo_Compound Mono_Functionalization Mono-Allylic C-H Insertion Diazo_Compound->Mono_Functionalization Bis_Functionalization Bis-Allylic C-H Insertion Diazo_Compound->Bis_Functionalization COD This compound (COD) COD->Mono_Functionalization Rh_Catalyst Chiral Dirhodium Catalyst Rh_Catalyst->Mono_Functionalization Rh_Catalyst->Bis_Functionalization Mono_Product Mono-Functionalized COD Mono_Functionalization->Mono_Product Mono_Product->Bis_Functionalization Bis_Product C₂-Symmetric Chiral COD Ester Bis_Functionalization->Bis_Product Hydrolysis Ester Hydrolysis Bis_Product->Hydrolysis Reduction Ester Reduction Bis_Product->Reduction Organometallic_Addition Organometallic Addition Bis_Product->Organometallic_Addition Chiral_Ligand_Library Library of Chiral COD Ligands Hydrolysis->Chiral_Ligand_Library Reduction->Chiral_Ligand_Library Organometallic_Addition->Chiral_Ligand_Library

Caption: Workflow for the synthesis of a library of chiral 1,5-COD ligands.

Quantitative Data for C-H Functionalization
EntryAryl Diazo EsterProductYield (%)dree (%)
1Methyl 2-(4-bromophenyl)-2-diazoacetateMono-adduct7311.6:172
22,2,2-Trifluoroethyl 2-diazo-2-phenylacetateMono-adduct85>30:185
3Methyl 2-diazo-2-(p-tolyl)acetateBis-adduct78>30:1>99
4Methyl 2-diazo-2-(4-methoxyphenyl)acetateBis-adduct82>30:1>99
5Methyl 2-(4-chlorophenyl)-2-diazoacetateBis-adduct75>30:1>99

Application Note 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β-Unsaturated Carbonyl Compounds

Chiral this compound ligands have proven to be highly effective in rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) of organoboron reagents to α,β-unsaturated ketones, esters, and other Michael acceptors. The rhodium complex, coordinated to the chiral COD ligand, creates a chiral environment that directs the nucleophilic attack of the organoboron species onto the β-carbon of the acceptor, leading to the formation of a new carbon-carbon bond with high enantioselectivity.

This methodology is particularly valuable for the synthesis of chiral β-substituted carbonyl compounds, which are important building blocks in pharmaceuticals and natural products. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the organoboron reagent and the Michael acceptor. The C₂-symmetric chiral COD ligands synthesized via the C-H functionalization approach have shown promising results in this transformation, with enantioselectivities reaching up to 76% ee in initial screenings.[1][2]

Catalytic Cycle for Asymmetric 1,4-Addition

G Rh(I)-COD [Rh(COD)]⁺ Aryl-Rh Ar-Rh(I)-COD* Rh(I)-COD->Aryl-Rh ArB(OH)₂ Transmetalation Alkene_Complex Alkene Coordination Aryl-Rh->Alkene_Complex Enone Carborhodation Migratory Insertion Alkene_Complex->Carborhodation Rh_Enolate Rh(I) Enolate Carborhodation->Rh_Enolate Protonolysis Protonolysis Rh_Enolate->Protonolysis H₂O Protonolysis->Rh(I)-COD Product Chiral Product Protonolysis->Product

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric 1,4-addition.

Quantitative Data for Asymmetric 1,4-Addition
EntryChiral COD LigandSubstrateArylboronic AcidYield (%)ee (%)
1Ligand ACyclohex-2-enonePhenylboronic acid8476
2Ligand BCyclohex-2-enonePhenylboronic acid7541
3Ligand CCyclohex-2-enonePhenylboronic acid6835
4Ligand DCyclopent-2-enonePhenylboronic acid5562
5Ligand AChalconePhenylboronic acid9258

Ligands A, B, C, and D are derivatives of the C₂-symmetric chiral COD scaffold.

Application in Asymmetric Hydrogenation and Hydroformylation

While chiral this compound ligands have demonstrated significant utility in asymmetric conjugate additions, their application as the primary chiral ligand in enantioselective hydrogenation and hydroformylation is less extensively documented in the current literature. In many reported instances of these reactions, achiral [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂ are used as catalyst precursors, where the achiral COD ligand is displaced by a chiral phosphine or other ligand that directs the enantioselectivity.

There is, however, ongoing research into the development of novel chiral diene ligands, including those based on the this compound framework, for a broader range of asymmetric transformations. The unique conformational properties of the eight-membered ring system offer potential for the design of new catalysts with distinct reactivity and selectivity profiles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of C₂-Symmetric Chiral COD Esters via Bis-Allylic C-H Insertion

Materials:

  • This compound (COD)

  • Chiral dirhodium catalyst (e.g., Rh₂(S-2-Cl,5-BrTPCP)₄)

  • Aryl diazo ester

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried 16 mL glass reaction vial equipped with a magnetic stir bar, add this compound (0.3 mmol, 1.0 equiv, 32 mg) and the chiral dirhodium catalyst (0.1 mol%).

  • Seal the vial, and degas and backfill with argon several times.

  • Add 2 mL of anhydrous DCM to the vial and stir the solution at 40 °C for 5 minutes.

  • Dissolve the aryl diazo ester (0.9 mmol, 3.0 equiv) in 4 mL of anhydrous DCM.

  • Add the aryl diazo ester solution dropwise to the reaction vial over 3 hours using a syringe pump.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 40 °C.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude mixture.

  • Purify the product by flash column chromatography on silica gel to afford the C₂-symmetric chiral COD ester.

Protocol 2: General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohex-2-enone

Materials:

  • [Rh(acac)(COD)] (acac = acetylacetonate)

  • C₂-symmetric chiral COD ligand

  • Cyclohex-2-enone

  • Phenylboronic acid

  • 1,4-Dioxane/H₂O (10:1 v/v)

  • Potassium hydroxide (KOH)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox, to a reaction vial, add [Rh(acac)(COD)] (0.003 mmol, 1 mol%) and the chiral COD ligand (0.0033 mmol, 1.1 mol%).

  • Add 1.0 mL of 1,4-dioxane and stir the mixture at room temperature for 5 minutes.

  • To this solution, add cyclohex-2-enone (0.3 mmol, 1.0 equiv) and phenylboronic acid (0.45 mmol, 1.5 equiv).

  • Add 0.1 mL of a 1.0 M aqueous solution of KOH.

  • Seal the vial and stir the reaction mixture at room temperature for the required time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

Application Notes and Protocols: 1,5-Cyclooctadiene as a Ligand in Precursors for Nanoparticle Stabilization in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organometallic compound 1,5-cyclooctadiene (COD) plays a crucial role as a labile ligand in metal complexes used for the synthesis of metallic nanoparticles. While not typically retained as the primary stabilizing ligand on the final nanoparticle, its presence in precursors like bis(this compound)nickel(0) (Ni(COD)₂) and (this compound)(1,3,5-cyclooctatriene)ruthenium(0) (Ru(COD)(COT)) offers a clean and controlled route to producing well-defined nanoparticles for various applications, including the burgeoning field of drug delivery. The decomposition of these COD-containing precursors under mild conditions allows for the formation of "naked" metal atoms that can then be stabilized by a desired capping agent, enabling precise control over nanoparticle size, morphology, and surface chemistry. This control is paramount for applications in medicine, where nanoparticle properties directly influence their biocompatibility, targeting efficiency, and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the synthesis of nickel and ruthenium nanoparticles using COD-based precursors. It further explores their characterization, potential applications in drug delivery systems, and associated toxicological considerations.

Synthesis of Metal Nanoparticles using this compound-Containing Precursors

The general principle behind using COD-containing organometallic compounds for nanoparticle synthesis is the thermal or chemical decomposition of the precursor in the presence of a stabilizing agent. The COD ligands are readily displaced and hydrogenated to cyclooctane, leaving zero-valent metal atoms that nucleate and grow into nanoparticles. The final properties of the nanoparticles are dictated by the choice of stabilizer, solvent, temperature, and other reaction parameters.

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization precursor Metal-COD Precursor (e.g., Ni(COD)₂, Ru(COD)(COT)) reaction_vessel Reaction Vessel (Schlenk Flask) precursor->reaction_vessel stabilizer Stabilizing Ligand (e.g., Anthranilic Acid, Alkylamine) stabilizer->reaction_vessel solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->reaction_vessel decomposition Decomposition (H₂ atmosphere, specific temp.) reaction_vessel->decomposition Introduce H₂ purification Purification (Centrifugation, Washing) decomposition->purification characterization Characterization (TEM, XRD, etc.) purification->characterization

Caption: General workflow for the synthesis of metal nanoparticles from COD-containing precursors.

Protocols

Protocol 1: Synthesis of Anthranilic Acid-Stabilized Nickel Nanoparticles

This protocol describes the synthesis of nickel nanoparticles with a mean size of approximately 4.2 nm by the decomposition of Ni(COD)₂ in the presence of anthranilic acid as a stabilizer.[1]

Materials:

  • Bis(this compound)nickel(0) (Ni(COD)₂)

  • Anthranilic acid

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Anhydrous pentane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a glovebox, add Ni(COD)₂ and anthranilic acid to a Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous THF to the flask via cannula under a positive pressure of argon.

  • Stir the resulting solution at room temperature.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 bar).

  • Continue stirring at room temperature for the desired reaction time (e.g., 24 hours). The solution will typically change color, indicating nanoparticle formation.

  • Once the reaction is complete, vent the hydrogen gas and backfill with argon.

  • To isolate the nanoparticles, add anhydrous pentane to precipitate the product.

  • Centrifuge the suspension, decant the supernatant, and wash the nanoparticle pellet with anhydrous pentane.

  • Dry the purified nanoparticles under vacuum.

Protocol 2: Synthesis of Alkylamine-Stabilized Ruthenium Nanoparticles

This protocol outlines the synthesis of ruthenium nanoparticles with a mean size of 2-3 nm from the decomposition of Ru(COD)(COT) using an alkylamine as the stabilizer.

Materials:

  • (this compound)(1,3,5-cyclooctatriene)ruthenium(0) (Ru(COD)(COT))

  • Dodecylamine (or other long-chain alkylamine)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Anhydrous pentane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a glovebox, dissolve Ru(COD)(COT) and the alkylamine stabilizer in anhydrous THF in a Schlenk flask with a magnetic stir bar.

  • Seal the flask, remove it from the glovebox, and connect to a Schlenk line.

  • Pressurize the flask with hydrogen gas (typically 1-3 bar).

  • Stir the solution vigorously at room temperature for the specified reaction time (e.g., 12-24 hours). A color change to dark brown or black indicates nanoparticle formation.

  • After the reaction, carefully vent the hydrogen pressure and purge the flask with argon.

  • Precipitate the nanoparticles by adding anhydrous pentane.

  • Isolate the nanoparticles by centrifugation, followed by decanting the supernatant.

  • Wash the nanoparticle pellet multiple times with anhydrous pentane to remove excess stabilizer and byproducts.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize typical quantitative data for nanoparticles synthesized using COD-based precursors.

Table 1: Quantitative Data for Nickel Nanoparticles

PrecursorStabilizerSolventMean Particle Size (nm)Size Distribution (nm)Crystalline Structure
Ni(COD)₂Anthranilic acidTHF4.2± 1.1fcc

Table 2: Quantitative Data for Ruthenium Nanoparticles

PrecursorStabilizerSolventMean Particle Size (nm)Crystalline Structure
Ru(COD)(COT)Poly(vinylpyrrolidone)THF1.1hcp
Ru(COD)(COT)DodecylamineTHF2-3hcp
Ru(COD)(COT)(R)-2-aminobutanolTHF1.6 - 2.5Not specified

Characterization of Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is essential to ensure their suitability for drug delivery applications.

Characterization Workflow

G cluster_0 Structural & Morphological Analysis cluster_1 Surface & Compositional Analysis cluster_2 Solution Properties NP Synthesized Nanoparticles TEM Transmission Electron Microscopy (TEM) - Size, Shape, Dispersion NP->TEM XRD X-ray Diffraction (XRD) - Crystalline Structure, Size NP->XRD FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Surface Ligands NP->FTIR XPS X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition, Oxidation State NP->XPS DLS Dynamic Light Scattering (DLS) - Hydrodynamic Diameter, Size Distribution NP->DLS Zeta Zeta Potential - Surface Charge, Stability NP->Zeta

Caption: Key techniques for the characterization of synthesized nanoparticles.

Key Characterization Techniques:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersity of the nanoparticles.

  • X-ray Diffraction (XRD): To identify the crystalline structure and estimate the crystallite size.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the stabilizing ligand on the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation state of the metal.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Zeta Potential: To assess the surface charge and colloidal stability of the nanoparticles.

Applications in Drug Development

Nanoparticles synthesized from COD-based precursors, particularly those of nickel and ruthenium, are emerging as promising platforms for drug delivery, primarily in cancer therapy.[2][3][4] Their small size allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, their surfaces can be functionalized with targeting ligands for active targeting of cancer cells.

Potential Applications:

  • Targeted Drug Delivery: Nickel and ruthenium nanoparticles can be loaded with anticancer drugs and functionalized with targeting moieties (e.g., antibodies, peptides) to specifically deliver the therapeutic payload to tumor cells, thereby reducing systemic toxicity.[2][5]

  • Multimodal Therapy: Nickel nanoparticles, with their magnetic properties, can be used for magnetic hyperthermia in combination with chemotherapy.[2] Ruthenium complexes loaded into nanoparticles can act as photosensitizers for photodynamic therapy.

  • Theranostics: These nanoparticles can be designed to incorporate both therapeutic agents and imaging probes, allowing for simultaneous diagnosis and treatment.

Signaling Pathway in Nanoparticle-Mediated Cancer Therapy

G cluster_0 Delivery & Uptake cluster_1 Intracellular Action cluster_2 Cellular Response NP_drug Drug-Loaded Nanoparticle Tumor Tumor Microenvironment (EPR Effect) NP_drug->Tumor ROS Reactive Oxygen Species (ROS) Generation NP_drug->ROS Cell Cancer Cell Tumor->Cell Endocytosis Endocytosis Cell->Endocytosis Drug_release Drug Release Endocytosis->Drug_release Target Intracellular Target (e.g., DNA, Proteins) Drug_release->Target Apoptosis Apoptosis Target->Apoptosis ROS->Apoptosis Cell_death Cell Death Apoptosis->Cell_death

Caption: Simplified signaling pathway of nanoparticle-based cancer therapy.

Toxicological Considerations

The biocompatibility and potential toxicity of nanoparticles are critical factors for their clinical translation. The toxicity of metallic nanoparticles is influenced by factors such as size, shape, surface charge, and the nature of the stabilizing ligand.

  • Nickel Nanoparticles: Nickel nanoparticles have been shown to induce oxidative stress, inflammation, and DNA damage in various in vitro and in vivo models.[3][6][7] Their toxicity is often linked to the release of Ni²⁺ ions. Surface coating with biocompatible polymers can mitigate these toxic effects.[4]

  • Ruthenium Nanoparticles: Ruthenium-based compounds are being investigated as alternatives to platinum-based anticancer drugs due to their lower systemic toxicity.[8][9] Ruthenium nanoparticles, when appropriately stabilized, have shown good biocompatibility.[2] However, thorough toxicological evaluation of any new nanoparticle formulation is essential.

It is important to note that the toxicity profile can be highly dependent on the specific synthesis method and the resulting nanoparticle characteristics. Therefore, nanoparticles synthesized from COD-based precursors require dedicated toxicological studies to assess their safety for drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity in Asymmetric Reactions with COD Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in asymmetric catalysis using cyclooctadiene (COD) ligated metal complexes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome challenges and enhance enantioselectivity in your reactions.

Troubleshooting Guides

This section provides systematic guidance in a question-and-answer format to address common issues encountered during asymmetric reactions with COD ligands.

Issue 1: Low Enantioselectivity (ee)

Q1: My enantiomeric excess (ee) is significantly lower than reported values for a similar reaction. What are the primary factors I should investigate?

A1: Low enantioselectivity is a frequent challenge. The following factors are critical and should be systematically evaluated:

  • Purity of Starting Materials: Ensure the highest purity of your chiral ligand, metal precursor (e.g., [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂), substrate, and solvent. Trace impurities can act as catalyst poisons or inhibitors, leading to a non-selective background reaction.[1]

  • Reaction Temperature: Temperature has a profound effect on enantioselectivity.[2] Generally, lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer and thus leading to higher ee values.[2]

  • Chiral Ligand Selection: The structure of the chiral ligand is paramount for inducing high stereocontrol.[2] Even subtle modifications to the ligand's steric and electronic properties can dramatically impact enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the catalytically active species and the transition state. A screening of different solvents is often beneficial.[2]

Q2: I have optimized the temperature and solvent, but the enantioselectivity remains poor. What are my next steps?

A2: If initial optimizations are insufficient, consider the following:

  • Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is crucial. An incorrect ratio can lead to the formation of less selective or inactive catalyst species. The optimal ratio is often determined empirically.

  • Additives: In some cases, additives can significantly enhance enantioselectivity. For instance, in rhodium-catalyzed hydrogenations, the presence of a base can be critical for achieving high ee.[3]

  • Catalyst Pre-formation: The method of catalyst preparation can influence its activity and selectivity. Consider pre-forming the active catalyst by stirring the metal precursor and the chiral ligand in the reaction solvent for a specific period before adding the substrate.

  • Substrate Concentration: The concentration of the substrate can sometimes affect the enantioselectivity. It is advisable to investigate a range of concentrations.

Issue 2: Poor Reproducibility

Q3: I am observing significant variations in enantioselectivity between identical experimental runs. What could be the cause?

A3: Poor reproducibility is often traced back to subtle variations in experimental conditions. Key areas to scrutinize include:

  • Atmosphere Control: Many organometallic catalysts are sensitive to air and moisture.[1] Ensure all reactions are conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using rigorously dried solvents and glassware. Even minor leaks in your reaction setup can lead to catalyst deactivation and inconsistent results.

  • Reagent Quality: The purity of reagents, especially the solvent and substrate, can vary between batches. Using a freshly purified solvent and substrate for each run can improve consistency.

  • Temperature Control: Inconsistent temperature control can lead to variable enantioselectivity. Ensure your reaction is uniformly heated or cooled and that the temperature is accurately monitored throughout the experiment.

Frequently Asked Questions (FAQs)

Q4: How does the choice of the COD precursor, for example [Rh(COD)Cl]₂ vs. [Rh(COD)₂]BF₄, affect the reaction?

A4: The nature of the COD precursor can influence catalyst activation and performance. [Rh(COD)Cl]₂ is a neutral dimeric complex, while [Rh(COD)₂]BF₄ is a cationic monomer. The counter-ion (Cl⁻ vs. BF₄⁻) and the lability of the COD ligands can affect the ease of ligand exchange with the desired chiral phosphine and the subsequent catalytic activity. For instance, cationic rhodium complexes are often preferred for the hydrogenation of substrates with coordinating groups.

Q5: Can the COD ligand itself be hydrogenated during the reaction, and if so, how does this impact the catalysis?

A5: Yes, particularly in hydrogenation reactions, the COD ligand of the precursor is hydrogenated to cyclooctane (COE). This process frees up coordination sites on the metal center, allowing for the coordination of the chiral ligand and the substrate, which is a crucial step in the formation of the active catalyst. The rate of COD hydrogenation can sometimes create an induction period at the beginning of the reaction.

Q6: Are there alternatives to COD ligands as precursors in asymmetric catalysis?

A6: Yes, norbornadiene (NBD) is another common diolefin ligand used in catalyst precursors, such as [Rh(NBD)Cl]₂. NBD is generally more strained and can be hydrogenated more rapidly than COD, which may lead to faster catalyst activation. The choice between COD and NBD precursors can sometimes influence the overall catalytic performance.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the enantioselectivity of asymmetric reactions using COD-ligated catalyst precursors.

Table 1: Effect of Chiral Diphosphine Ligand on Rh-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine [3]

EntryChiral LigandConversion (%)ee (%)
1(S,S)-Me-DuPhos8310
2(S,S)-Et-FerroTANE8015
3(R)-BINAP255
4(R)-MeO-BIPHEP408
5(S,S)-DIOP103
6(R,R)-DEGUPHOS154

Reaction Conditions: [Rh(COD)(bisphosphine)]OTf catalyst, 2-propanol, 50 °C, 1.0 MPa H₂.

Table 2: Effect of Solvent and Temperature on Enantioselectivity in Ni-Al Bimetal-Catalyzed Cycloaddition [4]

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene256085
2Et₂O257590
3THF258197
4Dioxane257896
5CH₂Cl₂255588
6THF508592
7THF07098

Reaction Conditions: Chiral phosphine oxide ligand, Ni(COD)₂/AlMe₃ catalyst system.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol is a representative example and may require optimization for different substrates and ligands.

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the desired chiral phosphine ligand (1.1 mol%).

  • Anhydrous and degassed solvent (e.g., trifluoroethanol - TFE) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.[5]

  • Reaction Setup: In a separate vial, the enamide substrate (1.0 equiv) is dissolved in the same anhydrous and degassed solvent.

  • The substrate solution is then transferred via syringe to the catalyst solution.

  • The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 40 atm) at a controlled temperature (e.g., 40 °C) for a designated time (e.g., 20 hours).[5]

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to isolate the chiral product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Below are diagrams illustrating key concepts and workflows for improving enantioselectivity.

Troubleshooting_Workflow Troubleshooting Workflow for Low Enantioselectivity start Low ee Observed step1 Verify Purity of Starting Materials start->step1 step2 Optimize Reaction Temperature step1->step2 [Purity Confirmed] step3 Screen Solvents step2->step3 [ee still low] step4 Modify Ligand Structure or Ligand/Metal Ratio step3->step4 [ee still low] step5 Investigate Additives step4->step5 [ee still low] end Improved Enantioselectivity step5->end [Optimization Successful] Factors_Influencing_Enantioselectivity Key Factors Influencing Enantioselectivity center Enantioselectivity (ee) ligand Chiral Ligand (Sterics & Electronics) ligand->center metal Metal Precursor ([M(COD)L]ⁿ⁺) metal->center substrate Substrate Structure substrate->center solvent Solvent (Polarity, Coordination) solvent->center temp Temperature temp->center additives Additives (e.g., Base) additives->center

References

Technical Support Center: Functionalization of 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,5-cyclooctadiene (COD). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My hydroboration of this compound is resulting in a low yield of the desired 9-borabicyclo[3.3.1]nonane (9-BBN). What are the potential causes and solutions?

A1: Low yields in the hydroboration of COD to form 9-BBN can stem from several factors.[1][2] Key areas to investigate include the quality of reagents, reaction conditions, and the presence of side reactions. Ensure your borane source (e.g., borane-tetrahydrofuran complex) is fresh and has not degraded. The stoichiometry between COD and the borane source is critical; an improper ratio can lead to incomplete reaction or the formation of undesired byproducts. Intramolecular reactions are highly favorable in this process, so conditions should be optimized to promote the desired cyclization.[2]

Q2: I am observing significant amounts of cyclooctene and cyclooctane in my selective hydrogenation of this compound to cyclooctene. How can I improve the selectivity?

A2: Achieving high selectivity for cyclooctene (COE) during the hydrogenation of this compound (COD) can be challenging due to over-hydrogenation to cyclooctane (COA). The choice of catalyst and reaction conditions are paramount for controlling selectivity.[3][4] Palladium-based catalysts are commonly used, and their performance can be tuned by the support and the presence of promoters or inhibitors.[4] The reaction kinetics are sensitive to hydrogen pressure and temperature; lower pressures and temperatures generally favor the formation of COE.[4] Catalyst poisoning or deactivation can also affect selectivity, so ensure the catalyst is active and the reactants are pure.

Q3: My epoxidation of this compound is sluggish and gives a mixture of products. What can I do to improve the reaction?

A3: Incomplete conversion and the formation of byproducts in the epoxidation of COD are common issues. The choice of oxidizing agent and reaction conditions are critical. Using reagents like sodium perborate in acetic acid can provide good yields of the corresponding epoxide under mild conditions.[5][6] The reaction's success can be influenced by the solvent system and temperature. For instance, in some systems, peracetic acid formed in situ is the active oxidizing agent.[5][6] Ensure proper stoichiometry of the oxidizing agent to avoid over-oxidation or incomplete reaction.

Q4: During a metal-catalyzed functionalization of COD, I suspect my catalyst is deactivating. What are the common causes and how can I prevent this?

A4: Catalyst deactivation can be a significant issue in metal-catalyzed reactions involving COD. Potential causes include the displacement of the COD ligand by stronger binding substrates or products, or the formation of inactive catalyst species.[7] The stability of metal-COD complexes is often due to the chelate effect, but the COD ligand can be displaced.[8] To mitigate deactivation, consider using ligands that stabilize the active catalytic species. Additionally, ensure the reaction is run under an inert atmosphere if the catalyst is air-sensitive.

Troubleshooting Guides

Guide 1: Low Yield in Hydroboration of this compound

This guide addresses common issues leading to low yields in the synthesis of 9-BBN from this compound.

Troubleshooting Workflow

start Low Yield of 9-BBN reagent_quality Check Reagent Quality (Borane Source, COD) start->reagent_quality reagent_quality->start Reagents Impure conditions Optimize Reaction Conditions (Temperature, Solvent) reagent_quality->conditions Reagents OK conditions->start Suboptimal Conditions stoichiometry Verify Stoichiometry (COD:Borane Ratio) conditions->stoichiometry Conditions Optimized stoichiometry->start Incorrect Ratio side_reactions Analyze for Side Reactions (Oligomerization, Isomerization) stoichiometry->side_reactions Stoichiometry Correct side_reactions->start Significant Byproducts purification Improve Purification (Distillation, Crystallization) side_reactions->purification Minimal Side Reactions purification->start Loss During Purification success Improved Yield purification->success Purification Effective

Caption: Troubleshooting workflow for low yield in 9-BBN synthesis.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Degraded Borane Source Use a freshly opened bottle of borane-THF complex or titrate to determine the active concentration.Increased conversion to 9-BBN.
Impure this compound Purify COD by distillation before use.Reduced side reactions and improved yield.
Incorrect Stoichiometry Carefully measure and dispense a 1:1 molar ratio of COD to borane.[2]Optimized formation of the desired product.
Suboptimal Temperature Maintain the recommended reaction temperature. Intramolecular hydroboration is sensitive to temperature fluctuations.Favored formation of the bicyclic product.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Prevention of borane quenching by water.
Side Reactions Analyze the crude product by GC-MS or NMR to identify byproducts. Adjust reaction concentration or temperature to minimize their formation.Higher purity of the crude product.
Guide 2: Poor Selectivity in Partial Hydrogenation of this compound

This guide focuses on improving the selectivity for cyclooctene (COE) over cyclooctane (COA).

Logical Relationship Diagram

cluster_factors Factors Influencing Selectivity cluster_outcomes Reaction Outcomes Catalyst Catalyst Type (e.g., Pd/Al2O3) High_Selectivity High Selectivity for COE Catalyst->High_Selectivity Optimized Low_Selectivity Low Selectivity (High COA) Catalyst->Low_Selectivity Non-selective Pressure Hydrogen Pressure Pressure->High_Selectivity Low Pressure->Low_Selectivity High Temperature Reaction Temperature Temperature->High_Selectivity Low Temperature->Low_Selectivity High Solvent Solvent Solvent->High_Selectivity Appropriate Polarity

Caption: Factors influencing selectivity in COD hydrogenation.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Over-active Catalyst Use a less active catalyst or add a catalyst modifier (e.g., a ligand) to temper its activity.Increased selectivity for the mono-hydrogenated product.
High Hydrogen Pressure Reduce the hydrogen pressure. Lower pressures slow down the second hydrogenation step.[4]Higher ratio of COE to COA.
Elevated Temperature Lower the reaction temperature. Higher temperatures can lead to over-hydrogenation.[4]Improved selectivity for COE.
Catalyst Loading Optimize the catalyst loading. Too much catalyst can drive the reaction to completion (COA).A balance between reaction rate and selectivity.
Reaction Time Monitor the reaction progress by GC and stop the reaction once the desired conversion of COD is achieved, before significant COE is converted to COA.Maximized yield of COE.
Impure Reactants Ensure the COD and solvent are free of impurities that might poison the catalyst or alter its selectivity.Consistent and reproducible results.

Key Experimental Protocols

Protocol 1: Hydroboration of this compound to 9-Borabicyclo[3.3.1]nonane (9-BBN)

Materials:

  • This compound (COD), purified by distillation

  • Borane-tetrahydrofuran (BH3-THF) complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (1 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of a white precipitate of 9-BBN dimer indicates the reaction is proceeding.

  • The resulting slurry of 9-BBN can be used directly for subsequent reactions or the 9-BBN can be isolated by filtration and washing with cold, anhydrous solvent.

Protocol 2: Epoxidation of this compound

Materials:

  • This compound (COD)

  • Sodium perborate tetrahydrate (NaBO3·4H2O)[5]

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.[5]

  • Add sodium perborate tetrahydrate (1-2 equivalents) portion-wise to the stirred solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of aqueous layer).[5]

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography on silica gel if necessary.[5]

Protocol 3: Dihydroxylation of this compound

Materials:

  • This compound (COD)

  • Osmium tetroxide (OsO4) solution (e.g., 2.5 wt. % in t-butanol)

  • N-Methylmorpholine N-oxide (NMO) (50 wt. % solution in water)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (1.1 equivalents).

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents). The solution will turn dark brown.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by recrystallization or column chromatography.

References

Technical Support Center: Enhancing Air and Moisture Stability of COD Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guidance, and frequently asked questions (FAQs) regarding the handling and improvement of air and moisture stability for cyclooctadiene (COD) complexes.

Frequently Asked Questions (FAQs)

Q1: Why are many COD complexes sensitive to air and moisture?

A: The sensitivity of COD complexes stems from the lability of the COD ligand and the susceptibility of the central metal atom, particularly in low oxidation states (e.g., Ni(0), Rh(I)), to oxidation. The metal center can react with oxygen (O₂) and water (H₂O) from the atmosphere, leading to decomposition of the complex, formation of metal oxides/hydroxides, and oxidation of ancillary ligands (e.g., phosphines to phosphine oxides).[1] This degradation can result in loss of catalytic activity and inconsistent experimental results.

Q2: What is the most critical first step to ensure the stability of my COD complex during an experiment?

A: The rigorous exclusion of air and moisture is the most crucial step. This is achieved by using standard inert-atmosphere techniques. All manipulations should be carried out in a glovebox or using a Schlenk line with high-purity inert gas (argon or nitrogen).[2] All glassware must be oven-dried and cooled under vacuum, and all solvents must be thoroughly dried and degassed before use.

Q3: How can I modify my COD complex to make it more stable?

A: The most effective strategy is to replace the labile COD ligand or modify the ancillary ligands bound to the metal center. Introducing more strongly coordinating or sterically bulky ligands, such as certain phosphines or N-heterocyclic carbenes (NHCs), can significantly enhance the complex's stability by protecting the metal center from atmospheric reactants.[2][3] For instance, some trans-(PR₃)₂Ni(aryl)X complexes are air-stable solids that can be handled on the benchtop, serving as excellent alternatives to air-sensitive precursors like Ni(COD)₂.[2]

Q4: Are there any "air-stable" COD complexes I can use directly?

A: Yes, some complexes are marketed as "air-stable." For example, cyclooctadiene rhodium chloride dimer ([RhCl(COD)]₂) is a yellow-orange solid that is relatively stable and a common precursor.[4] Additionally, complexes like (1,5-Cyclooctadiene)(duroquinone)nickel(0) (Ni(COD)(DQ)) have been developed as air-stable Ni(0) precatalysts that show comparable reactivity to the highly air-sensitive Ni(COD)₂. However, "air-stable" is often relative, and prolonged exposure to the atmosphere should still be avoided.

Q5: How does the choice of ancillary ligand affect stability?

A: Ancillary ligands play a pivotal role in defining the electronic and steric environment of the metal center.

  • Electronic Effects: Strong σ-donating ligands like NHCs can increase the electron density at the metal center, which can stabilize it against oxidation.

  • Steric Effects: Bulky ligands (e.g., tricyclohexylphosphine, IPr-type NHCs) can create a "protective pocket" around the metal, sterically hindering the approach of O₂ and H₂O molecules.[2] The stability of complexes can be highly dependent on the specific substituents on the ancillary ligands.[5][6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s) & Diagnostic Steps
Unexpected color change of the complex (e.g., yellow to brown/black). 1. Decomposition of the complex due to exposure to trace amounts of air or moisture.2. Reaction with an incompatible solvent or reagent.3. Light-induced decomposition.[1]1. Immediately move the complex to a rigorously inert and dark environment.2. Verify the purity and dryness of all solvents and reagents.3. Characterize the product by NMR, IR, or X-ray crystallography to identify decomposition products (e.g., metal oxides, phosphine oxides).[1]
The complex shows low or no catalytic activity. 1. The active catalytic species has degraded due to air/moisture sensitivity.2. The COD ligand has not been displaced to allow substrate binding.3. Instability in the reaction medium (e.g., highly basic conditions).[7]1. Prepare the catalyst in situ from an air-stable precursor under inert conditions.2. Consider switching to a more robust ancillary ligand (see Experimental Protocols).3. Screen reaction conditions (pH, temperature) to find an optimal window for catalyst stability.[7]
Poor or inconsistent yields in a reaction using a COD precatalyst. 1. Inconsistent quality or partial decomposition of the COD complex between batches.2. Trace impurities (O₂, H₂O) in the reaction setup are consuming the catalyst.1. Use a freshly opened bottle of the precursor or purify it before use.2. Consider synthesizing a more robust, air-stable analogue that can be weighed on the bench.[2]3. Re-evaluate your inert atmosphere technique; ensure proper purging of the reaction vessel and degassing of solvents.
31P NMR spectrum shows an unexpected peak, e.g., around +49 ppm. 1. The phosphine ligand has been oxidized to phosphine oxide.[1]1. This confirms that the complex has been exposed to an oxidant, most likely atmospheric oxygen.2. Discard the sample and restart the experiment, paying meticulous attention to inert atmosphere techniques.

Strategies for Improving Stability via Ligand Modification

The primary strategy to enhance the stability of COD complexes is to replace the COD ligand or other labile ligands with more robust alternatives. This typically involves synthesizing a new complex from a standard precursor.

Conceptual Workflow for Enhancing Stability

A Start: Air-Sensitive COD Complex B Identify Stability Issue (e.g., Decomposition) A->B C Select Strategy: Ligand Modification B->C D Choose Robust Ligand (e.g., Bulky Phosphine, NHC) C->D E Synthesize New Complex (Ligand Exchange Reaction) D->E F Characterize & Confirm Structure and Stability E->F G Result: Air-Stable or More Robust Complex F->G

Caption: Logic for improving COD complex stability.

Quantitative Data: Thermal Stability of Cationic Rh-COD Complexes

While direct comparative data on air/moisture stability is scarce, thermal stability can serve as a useful proxy for overall robustness. The following table summarizes the decomposition temperatures for several cationic rhodium-cod complexes with different counter-anions and ancillary arene ligands.

ComplexDecomposition Temp. (K)Notes
[Rh(cod)₂]SbF₆463Cation is responsible for the decomposition.[8]
[Rh(cod)₂]BF₄454Similar stability to the SbF₆ salt.[8]
[Rh(cod)(C₆H₆)]SbF₆511Arene coordination significantly increases thermal stability.[8]
[Rh(cod)(PhMe)]SbF₆518Electron-donating group on the arene further enhances stability.[8]
Data sourced from solid-state thermal gravimetric analysis (TGA).[8]

Experimental Protocols

Protocol 1: General Ligand Exchange to Synthesize [RhCl(COD)(PR₃)] Complexes

This protocol describes the synthesis of more stable mononuclear rhodium(I) complexes by reacting the dimeric precursor [{Rh(μ-Cl)(COD)}₂] with two equivalents of a desired phosphine ligand.[9]

Materials:

  • [{Rh(μ-Cl)(COD)}₂] (1 equivalent)

  • Monodentate phosphine ligand (e.g., PPh₃, PCy₃, aminophosphine) (2 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere (in a glovebox or on a Schlenk line), add [{Rh(μ-Cl)(COD)}₂] to a Schlenk flask equipped with a magnetic stir bar.

  • Add the desired phosphine ligand (2 equivalents) to the flask.

  • Add anhydrous, degassed THF via cannula or syringe to dissolve the reagents.

  • Stir the resulting solution at room temperature. The bridge-cleavage reaction is typically fast and proceeds cleanly.[9]

  • Monitor the reaction by TLC or ³¹P{¹H} NMR spectroscopy until completion.

  • Once the reaction is complete, reduce the solvent volume under vacuum.

  • Precipitate the product by adding an anti-solvent (e.g., dry pentane or hexane).

  • Isolate the resulting solid (typically yellow) by filtration under inert atmosphere, wash with the anti-solvent, and dry under vacuum.[9]

Workflow Diagram:

cluster_glovebox Inert Atmosphere (Glovebox/Schlenk Line) A 1. Add [RhCl(COD)]₂ and Phosphine Ligand to Schlenk Flask B 2. Add Anhydrous, Degassed THF A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction (TLC, NMR) C->D E 5. Reduce Solvent Volume (Vacuum) D->E F 6. Precipitate with Anti-Solvent (e.g., Pentane) E->F G 7. Isolate Product by Filtration & Dry F->G End Product: [RhCl(COD)(PR₃)] G->End Start Start Start->A

Caption: Workflow for phosphine ligand exchange.

Protocol 2: Synthesis of an Air-Stable Nickel(II) Precatalyst as a Ni(COD)₂ Alternative

This protocol describes the synthesis of trans-(PCy₂Ph)₂Ni(o-tolyl)Cl, a yellow, air-stable solid that can serve as a robust alternative to air-sensitive Ni(0) sources.[2]

Materials:

  • NiCl₂·6H₂O (1 equivalent)

  • Dicyclohexylphenylphosphine (PCy₂Ph) (2 equivalents)

  • o-tolylmagnesium chloride (1 M in THF) (1 equivalent)

  • Anhydrous, degassed solvents (e.g., THF, diethyl ether)

  • Schlenk flasks and standard Schlenk line equipment

Procedure:

  • Step 1: Synthesis of (PCy₂Ph)₂NiCl₂

    • Under an inert atmosphere, dissolve NiCl₂·6H₂O in a minimal amount of methanol in a Schlenk flask.

    • In a separate flask, dissolve PCy₂Ph (2 eq.) in THF.

    • Slowly add the phosphine solution to the nickel salt solution. A precipitate will form.

    • Stir the mixture at room temperature for 2-4 hours.

    • Isolate the solid product by filtration, wash with methanol and diethyl ether, and dry under vacuum.

  • Step 2: Synthesis of trans-(PCy₂Ph)₂Ni(o-tolyl)Cl

    • Under an inert atmosphere, suspend the (PCy₂Ph)₂NiCl₂ product from Step 1 in anhydrous THF in a new Schlenk flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add o-tolylmagnesium chloride (1 eq.) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from pentane) to yield the final product as an air-stable yellow solid.[2]

This protocol provides a reliable method for generating a more stable and user-friendly catalyst precursor, avoiding the stringent handling requirements of Ni(COD)₂.

References

Technical Support Center: Solvent Effects on 1,5-Cyclooctadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-cyclooctadiene (COD) reactions. The information focuses on understanding and mitigating the impact of solvent choice on reaction rates and outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on solvent-related problems.

Question Answer
My reaction of (E,E)-1,5-cyclooctadiene with a tetrazine is sluggish or incomplete. What could be the cause? The choice of solvent plays a crucial role in the rate of this inverse-electron-demand Diels-Alder reaction. Non-polar solvents can significantly slow down the reaction. For instance, the reaction of (E,E)-1,5-cyclooctadiene with 3,6-di-(2-pyridyl)-s-tetrazine is significantly faster in more polar solvents.[1] Consider switching to a more polar solvent such as methanol to increase the reaction rate. The reaction in methanol can be too fast to be monitored by standard UV-Vis spectroscopy, indicating a substantial rate enhancement.[1]
I am observing unexpected side products in my reaction. Could the solvent be responsible? While the primary role of the solvent is to mediate the reaction rate, it can also influence reaction pathways. In some cases, protic solvents may participate in side reactions, or impurities in the solvent (e.g., water, acid) could lead to decomposition of starting materials or products. Ensure you are using dry, high-purity solvents. If you suspect solvent-related side reactions, consider switching to an aprotic solvent of similar polarity.
How can I accurately monitor the progress of a very fast reaction of (E,E)-1,5-cyclooctadiene? When reactions are extremely fast, as is the case with (E,E)-1,5-cyclooctadiene and tetrazines in polar solvents, standard monitoring techniques like UV-Vis spectroscopy at room temperature may not be suitable.[1] To accurately determine the kinetics, you could consider using a stopped-flow apparatus for rapid mixing and data acquisition. Alternatively, running the reaction at a lower temperature will decrease the reaction rate, potentially bringing it into a range that can be monitored with conventional equipment.
My reaction yield is low despite the reaction going to completion. What should I investigate? Low isolated yields can result from issues during the workup and purification steps, which can be influenced by the solvent. If your product is polar, you may experience losses during extraction with non-polar organic solvents. Conversely, a non-polar product might be difficult to extract from a polar reaction solvent. Consider the polarity of your product and choose an appropriate extraction solvent. Additionally, ensure your product is stable to the conditions of solvent removal (e.g., high temperatures on a rotary evaporator).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the effect of solvents on this compound reactions.

Question Answer
Why does solvent polarity affect the rate of cycloaddition reactions of (E,E)-1,5-cyclooctadiene? The rate of cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions involving the highly strained (E,E)-1,5-cyclooctadiene, is influenced by the polarity of the solvent due to the nature of the transition state. More polar solvents can better stabilize a polar transition state relative to the less polar reactants, thereby lowering the activation energy and accelerating the reaction. It has been reported that the reaction of (E)-cyclooctenes with tetrazines is faster in more polar solvents.[1]
What are some recommended solvents for reactions of (E,E)-1,5-cyclooctadiene with tetrazines? Based on available data, polar protic solvents like methanol can lead to very fast reaction rates.[1] For slower, more easily monitored reactions, a less polar aprotic solvent such as tetrahydrofuran (THF) can be used.[2] The choice will depend on the desired reaction speed and the requirements of your experimental setup.
Are there any general guidelines for selecting a solvent for a new this compound reaction? Yes. First, consider the mechanism of the reaction. If the transition state is expected to be more polar than the reactants, a polar solvent will likely accelerate the reaction. Second, ensure your reactants and the desired product are sufficiently soluble in the chosen solvent. Third, the solvent should be inert under the reaction conditions and not interfere with any catalysts used. Finally, consider practical aspects such as the boiling point (for temperature control) and ease of removal after the reaction.
How can I find kinetic data for my specific this compound reaction in different solvents? A comprehensive database of kinetic data for all this compound reactions is not available. However, you can find specific examples in the scientific literature. For the reaction of (E,E)-1,5-cyclooctadiene with 3,6-di-(2-pyridyl)-s-tetrazine, kinetic data in THF and observations in methanol have been published.[1][2] When investigating a new reaction, it is recommended to perform preliminary kinetic experiments in a few solvents of varying polarity to determine the optimal conditions.

Quantitative Data on Solvent Effects

The following table summarizes the kinetic data for the inverse-electron-demand Diels-Alder reaction of (E,E)-1,5-cyclooctadiene with 3,6-di-(2-pyridyl)-s-tetrazine in different solvents at 25 °C.

SolventSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
Tetrahydrofuran (THF)8885 ± 1210
Methanol (MeOH)Too fast to be measured by standard UV-Vis spectroscopy

Data sourced from Stöckmann et al. (2011).[1][2]

Experimental Protocols

Detailed Methodology for Kinetic Analysis of the Reaction of (E,E)-1,5-Cyclooctadiene with 3,6-di-(2-pyridyl)-s-tetrazine via UV-Vis Spectroscopy [2]

This protocol is based on the methodology described in the supporting information of Stöckmann et al. (2011).[2]

1. Materials and Instrumentation:

  • (E,E)-1,5-cyclooctadiene solution in pentane

  • 3,6-di-(2-pyridyl)-s-tetrazine

  • Anhydrous tetrahydrofuran (THF)

  • UV-Vis Spectrometer

  • Quartz cuvettes (1 cm path length)

  • Gas-tight syringes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of 3,6-di-(2-pyridyl)-s-tetrazine in THF at a known concentration (e.g., 1 mM).

  • The concentration of the (E,E)-1,5-cyclooctadiene solution in pentane needs to be accurately determined, for example, by NMR spectroscopy with an internal standard.

3. Kinetic Measurement:

  • The reaction is monitored under pseudo-first-order conditions with the tetrazine in excess (e.g., 10-fold).

  • Equilibrate the UV-Vis spectrometer at 25 °C.

  • In a quartz cuvette, place a defined volume of the tetrazine stock solution diluted with THF to the desired final concentration.

  • Initiate the reaction by injecting a small volume of the (E,E)-1,5-cyclooctadiene solution into the cuvette.

  • Immediately start monitoring the decrease in absorbance of the tetrazine at its λmax (e.g., 295 nm) over time.

  • Record the absorbance until the reaction is complete (i.e., the absorbance value stabilizes).

4. Data Analysis:

  • The pseudo-first-order rate constant (k') is determined by fitting the absorbance versus time data to a single exponential decay function.

  • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent ((E,E)-1,5-cyclooctadiene).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Reactant Stock Solutions mix_reactants Mix Reactants in Cuvette prep_reagents->mix_reactants prep_instrument Equilibrate Spectrometer prep_instrument->mix_reactants monitor_reaction Monitor Absorbance vs. Time mix_reactants->monitor_reaction fit_data Fit Data to Exponential Decay monitor_reaction->fit_data calc_rate Calculate Second-Order Rate Constant fit_data->calc_rate

Caption: Experimental workflow for kinetic analysis.

troubleshooting_logic start Reaction Issue Encountered slow_reaction Slow or Incomplete Reaction? start->slow_reaction side_products Side Products Observed? slow_reaction->side_products No increase_polarity Increase Solvent Polarity (e.g., switch to MeOH) slow_reaction->increase_polarity Yes low_yield Low Isolated Yield? side_products->low_yield No check_purity Use Anhydrous, High-Purity Solvents side_products->check_purity Yes optimize_workup Optimize Extraction and Purification Protocol low_yield->optimize_workup Yes

Caption: Troubleshooting logic for 1,5-COD reactions.

References

Technical Support Center: Safe Handling of 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the risks associated with 1,5-cyclooctadiene (COD), a flammable and reactive compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to handling heat, flames, and sparks during experiments involving this chemical.

Quantitative Data Summary

For quick reference, the key quantitative safety and flammability data for this compound are summarized in the table below.

PropertyValueSource(s)
Flash Point 38 °C (100.4 °F) - closed cup[1]
Autoignition Temperature 270 °C (518 °F)[1]
Boiling Point 149-151 °C (300.2-303.8 °F)[1][2]
Melting Point -69 °C (-92.2 °F)[2]
Vapor Density 3.66 (Air = 1)
Density 0.882 g/mL at 25 °C[1][2]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 0[3]

Troubleshooting Guides

Scenario 1: Preventing Ignition from Static Electricity

Question: I am transferring this compound between metal containers and am concerned about static discharge. What precautions should I take?

Answer: Static electricity is a significant ignition risk when handling flammable liquids like this compound.[4] To mitigate this risk, it is crucial to ground and bond all conductive containers and equipment.[5]

  • Bonding: Electrically connect the dispensing and receiving containers to equalize their electrical potential. This can be achieved using a bonding strap or wire with clamps that make direct metal-to-metal contact.

  • Grounding: Connect the dispensing container to a known ground, such as a cold-water pipe, to dissipate any accumulated static charge.

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze, or aluminum) when opening or closing containers.[6]

  • Control Transfer Rate: Pour liquids slowly to minimize the generation of static electricity.

  • Inert Atmosphere: For highly sensitive operations, consider performing transfers under an inert atmosphere (e.g., nitrogen or argon).[6]

Scenario 2: Managing Peroxide Formation

Question: I have an old container of this compound. How do I check for and handle potential peroxide formation?

Answer: this compound is known to form explosive peroxides upon exposure to air and light.[7] It is critical to manage this risk, especially with older containers or those that have been opened.

  • Visual Inspection: Before moving the container, visually inspect it for signs of peroxide formation. These can include the presence of crystals, a viscous liquid, or a cloudy appearance.[8] If any of these are observed, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[9]

  • Peroxide Testing: If the container appears safe to handle, test for peroxides using commercially available test strips. This should be done periodically (e.g., every 6-12 months for opened containers) and always before distillation or concentration.[8][9]

  • Interpreting Results:

    • < 25 ppm: Considered safe for general use.[9]

    • 25 - 100 ppm: Use with caution; not recommended for distillation or concentration.[9]

    • > 100 ppm: Unsafe for use. Avoid handling and contact EHS for disposal.[9]

  • Storage: Store this compound in a cool, dark, and tightly sealed container, preferably under an inert atmosphere, to inhibit peroxide formation.[6][10]

Frequently Asked Questions (FAQs)

Q1: What are the immediate steps to take in case of a this compound spill?

A1: For a minor spill that you are trained to handle:

  • Alert personnel in the immediate area.

  • Eliminate all ignition sources (e.g., turn off hot plates, unplug electrical equipment).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Confine the spill using an absorbent material like sand, vermiculite, or a commercial sorbent.[1]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Ventilate the area. For major spills, evacuate the area immediately, activate the fire alarm, and call emergency services.[11]

Q2: What type of fire extinguisher should be used for a this compound fire?

A2: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[12] Do not use water , as it may be ineffective and could spread the flammable liquid.[12]

Q3: What are the primary chemical incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), which can cause a vigorous reaction.[3][12] It is also incompatible with strong acids.[13] Avoid contact with these substances to prevent fires or explosions.

Q4: What is the proper procedure for disposing of waste this compound?

A4: Waste this compound and materials contaminated with it must be disposed of as hazardous waste.[12] Collect the waste in a properly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal. Do not pour it down the drain.[1]

Experimental Protocols

Protocol 1: Safe Handling and Storage of this compound
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, flame-resistant gloves, and a flame-resistant lab coat.[12]

  • Eliminate Ignition Sources: Ensure that no open flames, hot surfaces, sparks, or static-generating equipment are present in the handling area.[6]

  • Container Handling: Use only approved containers for storage and transport. Keep containers tightly closed when not in use.[12]

  • Storage: Store this compound in a designated flammable liquids cabinet, away from incompatible materials.[4] The storage area should be cool, dry, and well-ventilated.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards. Date containers upon receipt and upon opening to track their age for peroxide management.[10]

Protocol 2: Emergency Procedure for a this compound Fire
  • Activate Alarm: If a fire starts and is beyond your ability to extinguish immediately and safely, activate the nearest fire alarm and alert others in the vicinity.[13]

  • Evacuate: Evacuate the area immediately, closing doors behind you to confine the fire.[13]

  • Extinguish (If Safe): For a small, contained fire, and if you are trained to do so, use an appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[12][13]

    • P.A.S.S. Method: [15]

      • P ull the pin.

      • A im the nozzle at the base of the fire.

      • S queeze the handle to discharge the extinguishing agent.

      • S weep the nozzle from side to side.

  • Do Not Use Water: Remember that water is not an effective extinguishing agent for a this compound fire.[12]

  • Post-Fire: Once the fire is extinguished, ventilate the area and clean up any residue following hazardous waste disposal procedures.

Visualizations

Fire_Prevention_Workflow Fire Prevention Workflow for this compound start Start: Handling this compound fume_hood Work in a Chemical Fume Hood? start->fume_hood ppe Wear Appropriate PPE? (Goggles, Gloves, Lab Coat) fume_hood->ppe Yes stop_unsafe STOP! Unsafe Condition fume_hood->stop_unsafe No ignition_sources Remove Ignition Sources? (Flames, Hot Plates, Sparks) ppe->ignition_sources Yes ppe->stop_unsafe No grounding Ground and Bond Conductive Containers? ignition_sources->grounding Yes ignition_sources->stop_unsafe No peroxide_check Container Opened Previously? grounding->peroxide_check Yes grounding->stop_unsafe No test_peroxides Test for Peroxides peroxide_check->test_peroxides Yes proceed Proceed with Experiment peroxide_check->proceed No (New Container) peroxide_level Peroxide Level < 100 ppm? test_peroxides->peroxide_level peroxide_level->proceed Yes contact_ehs Contact EHS for Disposal peroxide_level->contact_ehs No

Caption: Fire Prevention Workflow for this compound.

Chemical_Incompatibility Chemical Incompatibilities of this compound cod This compound oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) cod->oxidizers Incompatible acids Strong Acids cod->acids Incompatible reaction Vigorous Reaction, Fire, or Explosion oxidizers->reaction acids->reaction

Caption: Chemical Incompatibilities of this compound.

References

Technical Support Center: Preventing Catalyst Deactivation in COD-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cyclooctadiene (COD)-mediated catalytic processes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your COD-mediated reactions.

Issue 1: Low or No Catalytic Activity from the Start

Question: I have set up my reaction using a [Rh(COD)Cl]₂ or similar precursor, but I am observing little to no product formation. What could be the issue?

Answer: Low initial activity in a COD-mediated catalytic reaction can be attributed to several factors related to the catalyst's pre-activation and the reaction setup. A systematic check of the following is recommended:

  • Improper Pre-catalyst Activation: Many Rh(I)-COD complexes are pre-catalysts that require an activation step to generate the catalytically active species. For instance, in hydrogenations, the COD ligand must be removed through an initial hydrogenation step.[1]

  • Inhibitory Species: The presence of certain molecules can inhibit the catalyst. For example, carbon monoxide (CO) and even the diolefin COD itself can form highly stable complexes with rhodium, preventing the substrate from accessing the active site.[1] Chloride ligands from the precursor, such as [Rh(COD)(µ₂-Cl)]₂, have also been shown to have a deactivating effect on catalytic reactions.[1]

  • Poor Reagent Quality: Impurities in substrates, solvents, or gases can act as catalyst poisons. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.

Troubleshooting Workflow for Low Initial Activity

G start Low Initial Activity Observed check_activation Verify Pre-catalyst Activation Protocol start->check_activation activation_ok Activation Protocol Correct? check_activation->activation_ok check_reagents Assess Reagent and Solvent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok check_setup Inspect Reaction Setup for Leaks/Impurities setup_ok Setup Secure? check_setup->setup_ok activation_ok->check_reagents Yes modify_activation Modify Activation: - Increase H₂ pressure - Use alternative activation method activation_ok->modify_activation No reagents_ok->check_setup Yes purify_reagents Purify/Replace Reagents and Solvents reagents_ok->purify_reagents No rebuild_setup Rebuild and Degas Reaction Setup setup_ok->rebuild_setup No proceed Proceed with Reaction setup_ok->proceed Yes modify_activation->check_activation purify_reagents->check_reagents rebuild_setup->check_setup

Caption: Troubleshooting workflow for low initial catalyst activity.

Issue 2: Catalyst Deactivation During the Reaction

Question: My reaction starts well, but the rate slows down significantly or stops completely over time. What are the common causes of this deactivation?

Answer: Catalyst deactivation during the reaction is a common issue and can be caused by several mechanisms. Identifying the root cause is crucial for developing a strategy to mitigate it.

  • Poisoning: This is a chemical deactivation where impurities in the feedstock or byproducts of the reaction strongly bind to the catalyst's active sites, rendering them inactive.[2] Common poisons include sulfur compounds, carbon monoxide, halides, and cyanides.[3]

  • Fouling/Coking: This involves the physical deposition of carbonaceous materials or polymers on the catalyst surface, which blocks access to the active sites.[2]

  • Sintering/Aggregation: At elevated temperatures, small metal nanoparticles can agglomerate into larger, less active particles, reducing the available catalytic surface area.[4] In palladium-catalyzed reactions like Suzuki coupling, the formation of palladium black is a well-known deactivation pathway.[5]

  • Ligand Degradation: The ligands associated with the metal center can degrade under reaction conditions, leading to a loss of catalyst stability and activity. Oxidative degradation of phosphite ligands in rhodium-catalyzed hydroformylation is a known issue.[6]

  • Formation of Inactive Catalyst Species: The catalyst can be converted into a stable, inactive complex during the reaction. For instance, in some rhodium-catalyzed reactions, inactive benzoate complexes can form.[7]

Logical Flow for Diagnosing Catalyst Deactivation

G start Reaction Rate Decreases Over Time analyze_mixture Analyze Reaction Mixture for Impurities start->analyze_mixture impurities_present Poisons Detected? analyze_mixture->impurities_present characterize_catalyst Characterize Spent Catalyst coke_present Coke/Fouling Observed? characterize_catalyst->coke_present impurities_present->characterize_catalyst No purify_feed Implement Feed Purification impurities_present->purify_feed Yes sintering_observed Sintering/Aggregation? coke_present->sintering_observed No modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent coke_present->modify_conditions Yes sintering_observed->modify_conditions Yes no_obvious_cause Investigate Ligand Degradation or Inactive Species Formation sintering_observed->no_obvious_cause No optimize_ligand Optimize Ligand: - Use more robust ligand - Increase ligand concentration no_obvious_cause->optimize_ligand

Caption: Diagnostic workflow for catalyst deactivation during a reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in COD-mediated processes?

A1: Common catalyst poisons include:

  • Sulfur Compounds: Thiophenes and other sulfur-containing molecules can irreversibly bind to the metal center.[8]

  • Carbon Monoxide (CO): Forms strong, often inactive, carbonyl complexes with the metal.[1]

  • Halides, Cyanides, and Phosphates: These can coordinate strongly to the metal, blocking active sites.[3]

  • Water and Oxygen: Can lead to the oxidation of the metal center or ligands, particularly in sensitive systems like those using phosphine ligands.[2]

Q2: How can I prevent the formation of palladium black in my Suzuki coupling reaction?

A2: The formation of palladium black is due to the aggregation of Pd(0) species.[5] To prevent this:

  • Use an appropriate ligand: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent aggregation.

  • Optimize catalyst loading: Using the lowest possible catalyst loading can sometimes disfavor the aggregation process.[5]

  • Ensure rigorous degassing: Oxygen can promote the formation of palladium black.

  • Control the reaction temperature: Higher temperatures can accelerate the aggregation process.

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:

  • Fouling/Coking: Deactivation by coke deposition is often reversible and can be addressed by burning off the carbonaceous material in a controlled atmosphere (e.g., with air or oxygen).[9]

  • Reversible Poisoning: Some poisons can be removed by thermal treatment or by washing with specific solvents.

  • Irreversible Poisoning and Sintering: These are generally more difficult to reverse, and catalyst replacement may be necessary.[10]

Q4: What is the role of the COD ligand in catalyst stability?

A4: The COD ligand is often used in catalyst precursors because it is relatively easy to displace, allowing for the generation of the active catalyst in situ.[11][12] However, its dissociation is a key step, and incomplete removal can inhibit the reaction.[11][12] The choice between COD and other diolefins like norbornadiene (NBD) can also influence the rate of pre-catalyst activation, with NBD hydrogenation often being faster.[1]

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesAffected CatalystsDeactivation Mechanism
Sulfur CompoundsH₂S, ThiophenesRh, Pd, NiStrong chemisorption on active sites.[8]
Carbon MonoxideCORh, PdFormation of stable metal carbonyls.[1]
HalidesCl⁻, Br⁻, I⁻Rh, PdCoordination to the metal center, altering its electronic properties.[1]
Oxygen/WaterO₂, H₂OPd, catalysts with phosphine ligandsOxidation of the metal or ligands.[2]

Table 2: Troubleshooting Guide Summary

SymptomPossible CauseRecommended Action
Low initial activityImproper pre-catalyst activationReview and optimize activation protocol (e.g., hydrogenation of COD).[1]
Catalyst poisoning from reagentsPurify all reagents and solvents; use high-purity gases.[2]
Reaction dies over timeFouling/cokingModify reaction conditions to minimize byproduct formation; consider catalyst regeneration.[2]
Sintering/AggregationLower reaction temperature; use stabilizing ligands.[5]
Ligand degradationUse more robust ligands; operate under an inert atmosphere.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Oxidation (for Coking)

  • Catalyst Recovery: After the reaction, carefully recover the solid catalyst by filtration under an inert atmosphere.

  • Solvent Washing: Wash the catalyst with a suitable solvent (e.g., toluene, THF) to remove any adsorbed organic species. Dry the catalyst under vacuum.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature.

  • Controlled Oxidation: Gradually heat the furnace to the target temperature (typically 300-500 °C) under a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). Caution: The oxidation of coke is exothermic and can lead to temperature runaways. A slow heating rate and dilute oxygen are crucial.

  • Hold: Maintain the target temperature for 2-4 hours, or until the outlet gas analysis (e.g., by mass spectrometry) shows no more CO₂ production.

  • Cooling: Cool the furnace back to room temperature under an inert gas flow.

  • Reduction (if necessary): For catalysts that require a reduced metal surface, a subsequent reduction step under a hydrogen flow may be necessary.

Protocol 2: In-situ Monitoring of Catalyst Deactivation using NMR Spectroscopy

  • Reaction Setup: Assemble the reaction in a high-pressure NMR tube equipped with a suitable valve.

  • Reagent Preparation: Prepare a stock solution of the substrate, internal standard, and any other reagents in a deuterated solvent.

  • Catalyst Addition: In a glovebox, add the catalyst precursor (e.g., [Rh(COD)Cl]₂) and any ligands to the NMR tube.

  • Reaction Initiation: Add the reagent solution to the NMR tube. If the reaction requires gas (e.g., H₂ or syngas), pressurize the tube to the desired pressure.

  • NMR Analysis: Acquire NMR spectra (e.g., ¹H, ³¹P) at regular time intervals while the reaction is proceeding at the desired temperature.

  • Data Analysis: Monitor the disappearance of starting material, the appearance of the product, and any changes in the catalyst signals (e.g., new phosphorus signals indicating ligand degradation or the formation of new rhodium species).[7] This can provide direct evidence for the deactivation pathway.

Visualizations

Catalyst Activation and Deactivation Pathway

G cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways prec [M(COD)L₂] Pre-catalyst active Active Catalyst [ML₂S₂] (S=solvent/substrate) prec->active + Substrate - COD A Reactant Coordination active->A poisoning Poisoning active->poisoning Poison fouling Fouling/Coking active->fouling Coke Precursors sintering Sintering/Aggregation active->sintering High Temperature B Product Formation A->B B->active - Product

Caption: General pathway for catalyst activation and common deactivation routes.

References

Technical Support Center: Purification of 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,5-cyclooctadiene (COD) from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in this compound (COD) depend on its synthesis method, which is typically the dimerization of butadiene. Key impurities can include:

  • 4-Vinylcyclohexene (VCH): A common Diels-Alder byproduct of butadiene dimerization.[1][2]

  • Cyclooctene: Formed from partial hydrogenation of COD.

  • Higher oligomers of butadiene: Such as cyclododecatriene.[3]

  • Unreacted butadiene: A volatile impurity that is typically easy to remove.

  • Solvent residues: From the reaction medium.

  • Catalyst residues: Depending on the catalyst used for the dimerization (e.g., nickel complexes).[2]

Q2: How do I choose the best purification method for my this compound sample?

A2: The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

  • Fractional Distillation: This is the most common and effective method for separating COD from impurities with different boiling points, such as 4-vinylcyclohexene and higher oligomers.[4] It is suitable for large-scale purifications.

  • Column Chromatography: Useful for removing polar impurities and catalyst residues, especially for smaller-scale purifications where high purity is required.[5]

  • Azeotropic Distillation: This method is primarily used to remove water from a reaction mixture and can be employed to dry the COD or the solvents used in its purification.[6][7][8][9]

  • Recrystallization of a derivative: In some cases, converting COD to a solid derivative, recrystallizing it, and then regenerating the COD can achieve very high purity.

The following decision tree can help in selecting an appropriate purification method:

G start Start: Crude this compound check_impurities What are the major impurities? start->check_impurities volatile_impurities Volatile impurities with different boiling points (e.g., VCH, other oligomers) check_impurities->volatile_impurities Boiling point difference > 20-30°C polar_impurities Polar impurities or catalyst residues check_impurities->polar_impurities Different polarity fractional_distillation Fractional Distillation volatile_impurities->fractional_distillation column_chromatography Column Chromatography polar_impurities->column_chromatography water_present Is water a significant impurity? azeotropic_distillation Azeotropic Distillation for drying water_present->azeotropic_distillation Yes high_purity_needed Is ultra-high purity required? water_present->high_purity_needed No fractional_distillation->water_present column_chromatography->water_present azeotropic_distillation->high_purity_needed derivative_recrystallization Consider recrystallization of a derivative high_purity_needed->derivative_recrystallization Yes end Purified this compound high_purity_needed->end No derivative_recrystallization->end

Figure 1. Decision tree for selecting a purification method for this compound.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography (GC): GC is the most common method for assessing the purity of volatile compounds like COD. A flame ionization detector (FID) is typically used. By comparing the peak area of COD to the total area of all peaks, a percentage purity can be calculated.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS not only separates the components of the mixture but also provides mass spectra for each component, allowing for the identification of impurities.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify impurities if their signals do not overlap significantly with the COD signals. Integration of the peaks can provide a quantitative measure of purity.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound and impurities.

Possible Cause Solution
Inefficient fractionating column. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[15]
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.[16]
Poor insulation of the column. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[17]
Incorrect thermometer placement. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the boiling point of the vapor that is distilling.
Flooding of the column. This occurs when the vapor flow is too high, causing liquid to be carried up the column. Reduce the heating rate to allow the liquid to flow back down.[17][18]

Problem 2: The distillation is very slow or has stopped.

Possible Cause Solution
Insufficient heating. Increase the temperature of the heating mantle gradually. Ensure the heating mantle is in good contact with the distillation flask.
Heat loss from the column. Insulate the column as described above.[17]
A leak in the system (for vacuum distillation). Check all joints and connections for leaks. Re-grease joints if necessary.
Low pressure in the system (for atmospheric distillation). Ensure the system is not accidentally under reduced pressure.
Column Chromatography

Problem 1: Poor separation of this compound from non-polar impurities.

Possible Cause Solution
Incorrect eluent polarity. This compound is non-polar. Use a non-polar eluent such as hexane or petroleum ether. A slight increase in polarity with a co-solvent (e.g., a very small amount of diethyl ether or ethyl acetate) might be necessary to elute the COD, but start with a very low polarity.
Column is overloaded. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of adsorbent should be 20-100 times the weight of the crude sample.
Cracks or channels in the stationary phase. Ensure the column is packed uniformly. Tapping the column gently during packing can help to settle the adsorbent evenly.
Sample was not loaded in a concentrated band. Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band.

Problem 2: this compound is not eluting from the column.

Possible Cause Solution
Eluent is too non-polar. Gradually increase the polarity of the eluent. For example, start with pure hexane and slowly add small percentages of a more polar solvent like diethyl ether.
Adsorbent is too active. Deactivate the silica gel or alumina by adding a small percentage of water before packing the column.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points, such as 4-vinylcyclohexene.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[17]

  • Begin heating the flask gently.

  • Observe the vapor rising slowly up the fractionating column. A ring of condensing vapor should be visible.[16]

  • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Collect the fraction that distills at the boiling point of this compound (151 °C at atmospheric pressure). The boiling point will be lower under vacuum.

  • Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill. At this point, stop the distillation or change the receiving flask.

  • Analyze the purity of the collected fraction using GC or NMR.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for removing polar impurities and catalyst residues.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Diethyl ether (or ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, and drain the excess solvent, ensuring the top of the silica gel does not run dry.

  • Add another thin layer of sand on top of the packed silica gel.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with hexane, collecting fractions in separate tubes.

  • Monitor the elution of the components using Thin Layer Chromatography (TLC).

  • If the this compound is not eluting with pure hexane, gradually increase the polarity of the eluent by adding a small amount of diethyl ether (e.g., 1-2%).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation >99%80-95%Scalable, effective for boiling point differencesRequires significant boiling point differences, potential for thermal decomposition of sensitive compounds
Column Chromatography >99.5%70-90%High resolution for polar impurities, can be done at room temperatureLess scalable, requires solvent, can be time-consuming
Azeotropic Distillation N/A (for drying)N/AEffective for water removalAdds another component to the mixture that must be removed

Safety Precautions

This compound is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[19][20] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22] Keep it away from ignition sources.[21]

The following workflow outlines the general safety precautions to be taken:

G start Start: Handling this compound ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood ignition_sources Keep away from ignition sources: - Open flames - Hot plates - Sparks fume_hood->ignition_sources spill_kit Have a spill kit ready ignition_sources->spill_kit waste_disposal Dispose of waste in a designated, labeled container spill_kit->waste_disposal end End of Procedure waste_disposal->end

Figure 2. General safety workflow for handling this compound.

References

Technical Support Center: Navigating Unexpected Side Products in Cyclooctadiene (COD) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclooctadiene (COD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of unexpected side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected side products in reactions involving 1,5-cyclooctadiene?

A1: The most frequently encountered side products in reactions with this compound (1,5-COD) arise from its propensity to undergo isomerization, oligomerization, and intramolecular rearrangements. These include:

  • Isomers: 1,3-cyclooctadiene and 1,4-cyclooctadiene are common isomers formed under thermal or catalytic conditions.

  • Oligomers and Polymers: Dimerization or polymerization of COD can occur, especially in the presence of certain transition metal catalysts, leading to higher molecular weight impurities.[1]

  • Bicyclic Compounds: Intramolecular cyclization can lead to the formation of saturated or unsaturated bicyclic systems, such as bicyclo[3.3.0]octane and bicyclo[4.2.0]octene derivatives.[2][3]

Q2: How can I detect the presence of these side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile side products like isomers and simple dimers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of all types of side products, including isomers, oligomers, and bicyclic compounds.

Q3: What general strategies can I employ to minimize the formation of side products?

A3: Minimizing side products often involves careful control of reaction parameters. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions, which may have higher activation energies than the desired reaction.

  • Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial. For instance, in hydroformylation, bulky phosphine or phosphite ligands can suppress isomerization.[4] In Ring-Opening Metathesis Polymerization (ROMP), the addition of excess organic ligands like pyridine can reduce side reactions.[5]

  • Reaction Time: Monitoring the reaction and stopping it once the desired product has formed can prevent the subsequent formation of degradation products or isomers.

  • Purity of Reagents: Ensure the purity of your starting COD and other reagents, as impurities can sometimes initiate or catalyze side reactions.

Troubleshooting Guides

Issue 1: Isomerization of 1,5-COD to 1,3-COD or 1,4-COD

Scenario: You are performing a transition metal-catalyzed reaction with 1,5-COD (e.g., hydroformylation, hydrocyanation) and observe the formation of significant amounts of 1,3-COD and/or 1,4-COD, leading to a complex mixture of products and reduced yield of the desired product.

Troubleshooting Steps:

  • Confirm Isomer Identity: Compare the GC-MS and NMR data of your reaction mixture with the reference data for 1,3-COD and 1,4-COD in the tables below.

  • Modify Reaction Conditions:

    • Lower Temperature: Isomerization is often favored at higher temperatures. Attempt the reaction at a lower temperature.

    • Adjust Catalyst System: In rhodium-catalyzed hydroformylation, for example, higher concentrations of phosphine ligands can suppress isomerization.[4] Consider screening different ligands that may favor the desired reaction pathway.

    • Control Reaction Time: Isomerization may be a slower process than your desired reaction. Analyze aliquots of your reaction over time to determine the optimal reaction time before significant isomerization occurs.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spectrum (m/z)
1,3-Cyclooctadiene 5.75-5.65 (m, 4H), 2.25-2.15 (m, 4H), 1.55-1.45 (m, 4H)129.0, 127.5, 29.5, 26.5108 (M+), 93, 91, 79, 78, 77, 67
1,4-Cyclooctadiene 5.60 (t, 4H), 2.35 (s, 8H)128.7, 26.1108 (M+), 93, 91, 80, 79, 78, 67

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Protocol:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, hexane).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of authentic standards of 1,3-COD and 1,4-COD if available, or to library spectra.

Isomerization_Troubleshooting start Isomerization Detected in COD Reaction confirm Confirm Isomer Identity (GC-MS, NMR) start->confirm modify Modify Reaction Conditions confirm->modify lower_temp Lower Reaction Temperature modify->lower_temp change_catalyst Adjust Catalyst/Ligand System modify->change_catalyst optimize_time Optimize Reaction Time modify->optimize_time success Isomerization Minimized lower_temp->success change_catalyst->success optimize_time->success

Caption: Troubleshooting workflow for addressing COD isomerization.

Issue 2: Formation of Bicyclic Side Products

Scenario: During an acid-catalyzed or electrophile-induced reaction of 1,5-COD, you isolate a product with a molecular weight corresponding to your expected product, but the NMR spectrum is inconsistent with the desired structure and suggests a more rigid, bicyclic framework.

Troubleshooting Steps:

  • Identify the Bicyclic Structure: The formation of bicyclo[3.3.0]octane derivatives is common in reactions involving transannular cyclization of 1,5-COD.[2] Carefully analyze the ¹H and ¹³C NMR spectra, paying close attention to the number of signals, their multiplicities, and chemical shifts, to determine the connectivity of the bicyclic system.

  • Control the Reaction Pathway:

    • Choice of Reagents: The nature of the electrophile or acid catalyst can significantly influence the propensity for cyclization. Consider using less acidic catalysts or electrophiles that react under milder conditions.

    • Solvent Effects: The polarity of the solvent can affect the stability of carbocationic intermediates that may lead to cyclization. Experiment with different solvents.

    • Temperature: As with isomerization, lowering the temperature may disfavor the cyclization pathway.

Compound Description Key ¹H NMR Features (CDCl₃, δ ppm) Key ¹³C NMR Features (CDCl₃, δ ppm)
exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid A common product from the acid-catalyzed rearrangement of 1,5-COD derivatives.Complex multiplets in the aliphatic region (1.2-2.8 ppm), a broad singlet for the carboxylic acid proton.Signals for saturated CH and CH₂ groups, and a carbonyl signal (~180 ppm).

This protocol describes the synthesis of 2-(trichloromethyl)bicyclo[3.3.0]octane, a known product from the free-radical addition to this compound, which can serve as a reference compound.[3]

Materials:

  • cis,cis-1,5-cyclooctadiene

  • Chloroform

  • Benzoyl peroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in chloroform.

  • Add benzoyl peroxide (0.02 eq) to the solution.

  • Heat the mixture to reflux (63-65 °C) and stir for 24 hours.

  • Add additional portions of benzoyl peroxide (0.01 eq) every 24 hours for a total of 4 days.

  • After cooling to room temperature, wash the reaction mixture with aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 2-(trichloromethyl)bicyclo[3.3.0]octane.[3]

Bicyclic_Formation COD This compound Protonation Protonation or Electrophilic Attack COD->Protonation Carbocation Cyclooctenyl Carbocation Intermediate Protonation->Carbocation Cyclization Transannular Cyclization Carbocation->Cyclization Bicyclic_Cation Bicyclo[3.3.0]octyl Cation Cyclization->Bicyclic_Cation Product Bicyclo[3.3.0]octane Derivative Bicyclic_Cation->Product

Caption: Pathway for the formation of bicyclic products from 1,5-COD.

Issue 3: Uncontrolled Oligomerization or Polymerization

Scenario: In a reaction intended to functionalize COD, such as ROMP or dimerization, you observe the formation of a significant amount of high molecular weight, often insoluble or difficult-to-characterize, material.

Troubleshooting Steps:

  • Characterize the Polymer: If possible, obtain a ¹H NMR spectrum of the soluble portion of the polymeric material. For poly(1,4-butadiene) formed from ROMP of 1,5-COD, you would expect to see broad signals around 5.4 ppm (olefinic protons) and 2.1 ppm (allylic protons).

  • Modify the Catalytic System:

    • Catalyst Loading: Reduce the catalyst loading to decrease the rate of polymerization.

    • Add an Inhibitor/Moderator: In ROMP, adding a competing ligand like pyridine or 3-bromopyridine can favor the propagation of polymer chains over side reactions that broaden the molecular weight distribution.[5]

    • Chain Transfer Agents: The presence of impurities can act as chain transfer agents. Ensure all reagents and solvents are pure and dry.

  • Adjust Reaction Conditions:

    • Concentration: Lowering the monomer concentration can sometimes reduce the rate of polymerization relative to the desired reaction.

    • Temperature: Polymerization can be highly exothermic. Ensure adequate temperature control to prevent runaway reactions.

Polymer Key ¹H NMR Features (CDCl₃, δ ppm) Key ¹³C NMR Features (CDCl₃, δ ppm)
Poly(1,4-butadiene) ~5.4 (br s, -CH=CH-), ~2.1 (br s, -CH₂-)~130 (cis), ~129 (trans) for =CH, ~32 (cis), ~27 (trans) for -CH₂-

This protocol is adapted from literature describing controlled ROMP of low-strain monomers.[5]

Materials:

  • Grubbs 3rd Generation Catalyst

  • This compound (purified by distillation)

  • 3-Bromopyridine (or other coordinating ligand)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, prepare a stock solution of the Grubbs catalyst in the reaction solvent.

  • In a separate vial, dissolve the desired amount of 3-bromopyridine (e.g., 5-10 equivalents relative to the catalyst) in the solvent.

  • Add the catalyst stock solution to the ligand solution and allow it to stir for 10-15 minutes.

  • Add the purified this compound to the catalyst-ligand mixture to initiate the polymerization.

  • Monitor the reaction by taking aliquots for GPC (Gel Permeation Chromatography) analysis to track molecular weight and dispersity.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether.

Polymerization_Troubleshooting start Uncontrolled Polymerization Observed char_poly Characterize Polymer (NMR, GPC) start->char_poly mod_cat Modify Catalytic System char_poly->mod_cat adjust_cond Adjust Reaction Conditions char_poly->adjust_cond red_load Reduce Catalyst Loading mod_cat->red_load add_mod Add Moderator/Ligand mod_cat->add_mod purify Ensure Reagent Purity mod_cat->purify success Controlled Polymerization Achieved red_load->success add_mod->success purify->success lower_conc Lower Monomer Concentration adjust_cond->lower_conc control_temp Improve Temperature Control adjust_cond->control_temp lower_conc->success control_temp->success

Caption: Workflow for troubleshooting uncontrolled polymerization.

References

Validation & Comparative

A Comparative Guide to 1,5-Cyclooctadiene and Norbornadiene as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of homogeneous catalysis, the choice of ligand is paramount to achieving desired activity, selectivity, and stability of a metal catalyst. Among the diene ligands, 1,5-cyclooctadiene (COD) and norbornadiene (NBD) have been extensively utilized, particularly with rhodium(I) precursors, for a variety of catalytic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst system selection and development.

Introduction to this compound (COD) and Norbornadiene (NBD)

This compound and norbornadiene are common diolefin ligands used to stabilize and solubilize metal precursors, most notably rhodium(I) and iridium(I). The resulting metal-diene complexes are stable, commercially available, or readily synthesized, serving as crucial precatalysts. The diene ligand is typically displaced by stronger binding ligands (e.g., phosphines) or hydrogenated to generate the active catalytic species. The distinct structural and electronic properties of COD and NBD significantly influence the activation of the precatalyst and the subsequent catalytic performance.

Performance Comparison in Catalytic Reactions

The primary difference in the catalytic performance of COD- and NBD-based precatalysts often lies in the initial activation step. Norbornadiene, a strained bicyclic olefin, is generally hydrogenated at a much faster rate than the more flexible this compound. This can lead to shorter induction periods and faster overall reaction times when using NBD-containing precatalysts.[1]

In asymmetric hydrogenation, a flagship application for these ligands, the choice of diene can impact the catalyst activation time. The active catalyst is formed in situ by the hydrogenation of the diene ligand from precatalysts like [Rh(diene)(diphosphine)]+. The rate of this hydrogenation can differ by as much as three orders of magnitude between COD and NBD.[2]

Table 1: Comparison of Catalyst Performance in Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate

PrecatalystLigandSubstrateConversion (%)ee (%)Time (h)TOF (h⁻¹)
[Rh(COD)(Me-DuPhos)]BF₄(R,R)-Me-DuPhosMethyl 2-acetamidoacrylate>99>99 (R)1~100
[Rh(NBD)(Me-DuPhos)]BF₄(R,R)-Me-DuPhosMethyl 2-acetamidoacrylate>99>99 (R)<0.5>200

Note: The data presented is a representative comparison and actual results may vary based on specific reaction conditions. The faster hydrogenation of NBD leads to a quicker formation of the active catalytic species, resulting in a higher turnover frequency (TOF).[2]

In hydroformylation, the diene ligand is replaced by carbon monoxide and hydrogen to form the active rhodium-hydrido-carbonyl species. While both COD and NBD precursors are effective, the choice of ancillary ligands and reaction conditions plays a more dominant role in determining the activity and selectivity (n/iso ratio). However, the initial formation of the active species can still be influenced by the diene's lability.

Table 2: Comparison of Catalyst Performance in Hydroformylation of 1-Octene

PrecatalystAncillary LigandConversion (%)n/iso ratioTOF (h⁻¹)
[Rh(COD)Cl]₂PPh₃952.5150
[Rh(NBD)Cl]₂PPh₃962.6160

Note: This table illustrates a general comparison. The performance is highly dependent on the phosphine ligand and reaction conditions.

Ligand Displacement and Catalyst Stability

The diene ligands are designed to be displaced to initiate catalysis. The rate of this displacement is influenced by the binding affinity of the incoming ligand and the stability of the metal-diene bond. NBD's higher strain energy contributes to a weaker coordination to the metal center compared to COD, facilitating its displacement.[3]

The thermal stability of the precatalysts is also a crucial factor. Cationic rhodium-COD complexes have been shown to exhibit high thermal stability, with decomposition temperatures often above 200 °C.[4] While specific comparative studies on the thermal stability of analogous COD and NBD complexes under identical conditions are scarce, the general robustness of these types of precatalysts is well-established.

Experimental Protocols

Synthesis of Catalyst Precursors

Protocol 1: Synthesis of Chloro(this compound)rhodium(I) dimer, [Rh(COD)Cl]₂

This procedure is adapted from established methods.[5]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • This compound (COD)

  • Ethanol

  • Sodium carbonate

  • Water

  • Nitrogen atmosphere

Procedure:

  • A solution of rhodium(III) chloride hydrate in water is prepared.

  • The rhodium solution is added to a refluxing solution of this compound in ethanol under a nitrogen atmosphere.

  • Sodium carbonate is added portion-wise to the reaction mixture.

  • The mixture is refluxed for several hours, during which the color changes from dark red-brown to yellow.

  • After cooling to room temperature, the yellow precipitate of [Rh(COD)Cl]₂ is collected by filtration, washed with water and ethanol, and dried under vacuum.

Protocol 2: Synthesis of Chloro(norbornadiene)rhodium(I) dimer, [Rh(NBD)Cl]₂

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Norbornadiene (NBD)

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • Rhodium(III) chloride hydrate is dissolved in methanol.

  • Norbornadiene is added to the solution under a nitrogen atmosphere.

  • The mixture is stirred at room temperature for several hours.

  • The resulting orange-yellow precipitate of [Rh(NBD)Cl]₂ is filtered, washed with methanol, and dried under vacuum.

Catalytic Reactions

Protocol 3: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate

This protocol describes a general procedure for comparing the catalytic activity of COD and NBD precatalysts.

Materials:

  • [Rh(COD)(diphosphine)]BF₄ or [Rh(NBD)(diphosphine)]BF₄ (e.g., diphosphine = Me-DuPhos)

  • Methyl 2-acetamidoacrylate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, the rhodium precatalyst and methyl 2-acetamidoacrylate are charged into a high-pressure reactor.

  • Degassed methanol is added to dissolve the substrate and catalyst.

  • The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 bar) and the reaction is stirred at a constant temperature (e.g., 25 °C).

  • The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.

Protocol 4: Hydroformylation of 1-Octene

This protocol provides a general method for comparing COD and NBD precatalysts in hydroformylation.

Materials:

  • [Rh(COD)Cl]₂ or [Rh(NBD)Cl]₂

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • 1-Octene

  • Toluene (degassed)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, the rhodium precursor and the phosphine ligand are placed in the autoclave.

  • Degassed toluene and 1-octene are added.

  • The autoclave is sealed, removed from the glovebox, and purged with syngas.

  • The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 80 °C).

  • The reaction is stirred for a set period, after which it is cooled and the pressure is carefully released.

  • The product mixture is analyzed by GC to determine conversion and the ratio of linear to branched aldehydes (n/iso ratio).

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz, illustrate key processes in catalysis involving these diene ligands.

Asymmetric_Hydrogenation_Catalytic_Cycle Precatalyst [Rh(diene)(PP)]⁺ Active_Catalyst [Rh(S)₂(PP)]⁺ Precatalyst->Active_Catalyst + H₂, - dieneH₂ Substrate_Complex [Rh(substrate)(PP)]⁺ Active_Catalyst->Substrate_Complex + Substrate, - 2S Oxidative_Addition [Rh(H)₂(substrate)(PP)]⁺ Substrate_Complex->Oxidative_Addition + H₂ Migratory_Insertion [Rh(H)(alkyl)(PP)]⁺ Oxidative_Addition->Migratory_Insertion Migratory Insertion Product_Complex [Rh(product)(PP)]⁺ Migratory_Insertion->Product_Complex Reductive Elimination Product_Complex->Active_Catalyst - Product, + 2S Hydroformylation_Catalyst_Activation Precatalyst [Rh(diene)Cl]₂ Monomer Rh(diene)(L)Cl Precatalyst->Monomer + 2L Active_Species HRh(CO)₂L₂ Monomer->Active_Species + CO, + H₂ - diene

References

A Comparative Analysis of Rhodium and Iridium Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that significantly impacts the efficiency, selectivity, and overall success of synthetic routes. This guide provides a detailed comparative study of rhodium (Rh) and iridium (Ir) catalysts, specifically those bearing the 1,5-cyclooctadiene (COD) ligand, in the context of asymmetric hydrogenation. By presenting side-by-side performance data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate informed catalyst selection for the synthesis of chiral molecules.

The asymmetric hydrogenation of prochiral ketones, olefins, and imines is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched building blocks essential for the development of pharmaceuticals and other fine chemicals. Both rhodium and iridium complexes have emerged as powerful catalysts for these transformations. While rhodium catalysts have a longer history and are well-established for certain substrates, iridium catalysts have shown exceptional activity and selectivity, particularly for challenging substrates. This guide focuses on a direct comparison of their performance in the asymmetric transfer hydrogenation of a benchmark ketone, acetophenone, to provide a clear understanding of their respective strengths and weaknesses.

Performance Comparison: Asymmetric Transfer Hydrogenation of Acetophenone

The following tables summarize the catalytic performance of rhodium and iridium complexes in the asymmetric transfer hydrogenation of acetophenone. The data highlights key metrics such as conversion, enantiomeric excess (ee), and turnover frequency (TOF) under various pH conditions, demonstrating the significant influence of the reaction environment on catalyst performance.

Table 1: Performance of Rh(III)-TsDPEN Catalyst in the Asymmetric Transfer Hydrogenation of Acetophenone [1][2]

EntryInitial pHTime (h)Conversion (%)ee (%)TOF (mol mol⁻¹ h⁻¹)
1639597>50
270.5~10097>50
384.59597>50

Table 2: Performance of Ir(III)-TsDPEN Catalyst in the Asymmetric Transfer Hydrogenation of Acetophenone [1][2]

EntryInitial pHTime (h)Conversion (%)ee (%)TOF (mol mol⁻¹ h⁻¹)
16.5 - 8.5--->50
2<6.5 or >8.5-Slow/Stagnant-<50

Reaction Conditions: Acetophenone (1 mmol), catalyst precursor ([Cp*MCl₂]₂ where M = Rh or Ir), TsDPEN ligand, in water (2 mL) at 40°C with a substrate-to-catalyst ratio (S/C) of 100. TOF was based on the conversion observed at 30 minutes.

The data reveals that the Rh(III) catalyst is highly efficient in aqueous media, achieving high conversions and excellent enantioselectivities over a pH range of 5.5-10.0.[1][2] In contrast, the Ir(III) catalyst exhibits a narrower optimal pH window for high activity (6.5-8.5).[1][2]

Experimental Protocols

A detailed experimental protocol for the comparative study of rhodium and iridium catalysts in the asymmetric transfer hydrogenation of acetophenone is provided below. This protocol is based on the conditions reported in the cited literature.

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • [Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine (TsDPEN)

  • Acetophenone

  • Sodium formate (HCOONa)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

  • Temperature-controlled reaction block or oil bath

  • High-performance liquid chromatography (HPLC) with a chiral column for ee determination

Catalyst Precursor Preparation (in situ):

The active catalysts are derived in situ from the dimeric metal precursors and the chiral ligand.

General Procedure for Asymmetric Transfer Hydrogenation:

  • In a clean reaction vial equipped with a magnetic stir bar, add the appropriate amount of the metal precursor ([CpRhCl₂]₂ or [CpIrCl₂]₂) and the TsDPEN ligand to achieve the desired substrate-to-catalyst ratio (e.g., S/C = 100).

  • Add 2 mL of deionized water to the vial.

  • Adjust the initial pH of the solution to the desired value using a suitable buffer or by the addition of a dilute acid or base.

  • Add acetophenone (1 mmol) to the reaction mixture.

  • Add sodium formate as the hydrogen source.

  • Place the vial in a temperature-controlled block or oil bath preheated to 40°C and stir the mixture vigorously.

  • Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by a suitable chromatographic technique (e.g., GC or TLC).

  • Upon completion of the reaction, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the conversion by ¹H NMR or GC analysis.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic cycles for both rhodium and iridium-catalyzed asymmetric transfer hydrogenation are believed to proceed through a series of well-defined steps involving the formation of a metal-hydride species, coordination of the substrate, hydride transfer, and catalyst regeneration. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles.

Rhodium_Catalytic_Cycle Rhodium-Catalyzed Asymmetric Transfer Hydrogenation Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst Activation Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex Substrate Coordination Product_Complex Product_Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Product Release Iridium_Catalytic_Cycle Iridium-Catalyzed Asymmetric Transfer Hydrogenation Precatalyst_Ir Precatalyst Active_Catalyst_Ir Active Catalyst Precatalyst_Ir->Active_Catalyst_Ir Activation Substrate_Complex_Ir Substrate Complex Active_Catalyst_Ir->Substrate_Complex_Ir Substrate Coordination Product_Complex_Ir Product Complex Substrate_Complex_Ir->Product_Complex_Ir Hydride Transfer Product_Complex_Ir->Active_Catalyst_Ir Product Release Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_rh Rhodium Catalyst cluster_ir Iridium Catalyst Rh_Reaction Asymmetric Transfer Hydrogenation with Rh Catalyst Rh_Analysis Analysis (Conversion, ee) Rh_Reaction->Rh_Analysis Comparison Compare Performance Data Rh_Analysis->Comparison Ir_Reaction Asymmetric Transfer Hydrogenation with Ir Catalyst Ir_Analysis Analysis (Conversion, ee) Ir_Reaction->Ir_Analysis Ir_Analysis->Comparison Start Define Reaction Conditions Start->Rh_Reaction Start->Ir_Reaction

References

Performance Assessment of Modified 1,5-Cyclooctadiene Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comprehensive comparison of the performance of modified 1,5-cyclooctadiene (COD) ligands in asymmetric catalysis, supported by experimental data and detailed protocols. We will delve into their synthesis, catalytic activity, and a comparison with alternative ligand systems.

Modified this compound (COD) ligands have emerged as a promising class of chiral ligands in transition metal-catalyzed asymmetric reactions. Their rigid bicyclic structure and the tunability of their steric and electronic properties make them effective in inducing high stereoselectivity. This guide will focus on their application in rhodium-, iridium-, and palladium-catalyzed transformations.

Synthesis of Chiral C2-Symmetric this compound Ligands

A significant advancement in the synthesis of chiral COD ligands involves the rhodium-catalyzed allylic C-H functionalization of this compound. This method allows for the direct introduction of functional groups, leading to the formation of C2-symmetric chiral COD derivatives with high enantiomeric excess (>99% ee).[1][2]

Experimental Protocol: Synthesis of a C2-Symmetric COD Ligand via Double Allylic C-H Functionalization

This protocol is adapted from the work of Davies et al.

Materials:

  • This compound (COD)

  • Aryl diazo ester (e.g., methyl 2-phenyl-2-diazoacetate)

  • Dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add this compound (1.0 equiv) and the dirhodium catalyst (0.1 mol%).

  • Add anhydrous DCM and stir the solution at 40 °C.

  • Dissolve the aryl diazo ester (3.0 equiv) in anhydrous DCM.

  • Add the aryl diazo ester solution dropwise to the reaction vial over 3 hours using a syringe pump.

  • After the addition is complete, continue stirring the reaction for an additional 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Performance in Rhodium-Catalyzed Asymmetric Arylation

Modified COD ligands have shown considerable promise in rhodium-catalyzed asymmetric conjugate addition reactions. A preliminary study on the rhodium-catalyzed asymmetric arylation of cyclohex-2-enone using newly synthesized C2-symmetric COD ligands demonstrated the potential of this ligand class, achieving up to 76% enantiomeric excess (ee).[1][2]

Table 1: Performance of C2-Symmetric COD Ligands in the Asymmetric Arylation of Cyclohex-2-enone
LigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
Ligand A 63>30:176
Ligand B 55>30:165
Ligand C 71>30:158

Data extracted from preliminary studies on newly synthesized C2-symmetric COD ligands.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of Cyclohexenone

Materials:

  • Cyclohex-2-enone

  • Phenylboronic acid

  • [Rh(COD)Cl]₂

  • Chiral C2-symmetric COD ligand

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/H₂O mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vial under an inert atmosphere, combine [Rh(COD)Cl]₂ (1.5 mol%) and the chiral COD ligand (3.3 mol%).

  • Add the solvent and stir the mixture at room temperature for 10 minutes.

  • Add cyclohex-2-enone (1.0 equiv) and phenylboronic acid (1.5 equiv).

  • Add the aqueous base solution.

  • Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Comparison with Alternative Ligands

The performance of modified COD ligands is often compared to well-established chiral phosphine ligands such as BINAP. While direct, comprehensive comparative studies are still emerging, preliminary results suggest that in certain rhodium-catalyzed reactions, chiral diene ligands can offer comparable or, in some cases, superior performance in terms of enantioselectivity.

For instance, in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, a C2-symmetric norbornadiene derivative has been shown to provide high yields and enantioselectivities up to 99% ee.

Performance in Other Catalytic Systems

While the majority of research has focused on rhodium catalysis, modified COD ligands are also being explored in other transition metal-catalyzed reactions.

Iridium-Catalyzed Reactions

Iridium complexes bearing COD ligands are versatile and have been investigated in various catalytic transformations. The COD ligand can undergo intramolecular C-H activation, leading to different coordination modes and influencing the catalytic cycle. While extensive data on the performance of modified COD ligands in iridium catalysis is still developing, the parent COD ligand is a common component in iridium catalyst precursors for reactions like asymmetric hydrogenation.

Palladium-Catalyzed Reactions

Palladium complexes with COD ligands are utilized in a range of cross-coupling reactions. The COD ligand can be displaced by other ligands, such as phosphines, to generate the active catalytic species. Research into the direct use of modified COD ligands as the primary chiral source in palladium catalysis is an active area of investigation.

Visualizing the Catalytic Pathway

To better understand the role of these ligands, we can visualize the general workflow and catalytic cycles using Graphviz.

experimental_workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction COD COD C-H_Functionalization C-H Functionalization COD->C-H_Functionalization Diazo_Ester Diazo_Ester Diazo_Ester->C-H_Functionalization Rh_Catalyst Rh₂(S-PTAD)₄ Rh_Catalyst->C-H_Functionalization Modified_COD Chiral C2-Symmetric COD Ligand C-H_Functionalization->Modified_COD Catalyst_Formation Active Catalyst Formation Modified_COD->Catalyst_Formation Rh_Precatalyst [Rh(COD)Cl]₂ Rh_Precatalyst->Catalyst_Formation Substrate e.g., Cyclohexenone Catalytic_Cycle Asymmetric Conjugate Addition Substrate->Catalytic_Cycle Reagent e.g., Phenylboronic acid Reagent->Catalytic_Cycle Catalyst_Formation->Catalytic_Cycle Product Chiral Product Catalytic_Cycle->Product

Caption: General workflow for the synthesis and application of modified COD ligands.

catalytic_cycle Rh_Ligand [Rh(I)-L] Oxidative_Addition Oxidative Addition (Ar-B(OH)₂) Rh_Ligand->Oxidative_Addition Rh_Aryl [Ar-Rh(III)-L] Oxidative_Addition->Rh_Aryl Carbometalation Carbometalation (Enone) Rh_Aryl->Carbometalation Rh_Enolate [Rh(III)-Enolate-L*] Carbometalation->Rh_Enolate Protonolysis Protonolysis Rh_Enolate->Protonolysis Protonolysis->Rh_Ligand Product Chiral Product Protonolysis->Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric arylation.

Conclusion

Modified this compound ligands represent a valuable and expanding class of chiral ligands for asymmetric catalysis. The development of synthetic routes like C-H functionalization has made a wider range of these ligands accessible for screening and application. While their performance in rhodium-catalyzed reactions is promising, further research is needed to fully explore their potential in other catalytic systems and to conduct more extensive direct comparisons with established ligand classes. The detailed experimental protocols provided here serve as a starting point for researchers to explore the utility of these ligands in their own synthetic endeavors.

References

Benchmarking New Catalytic Methods Using 1,5-Cyclooctadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,5-cyclooctadiene (COD) as a benchmark substrate for evaluating the performance of new catalytic methods. By offering a standardized point of comparison, 1,5-COD allows for the objective assessment of catalyst activity, selectivity, and efficiency across a range of important chemical transformations. This document presents comparative data, detailed experimental protocols, and visual representations of key processes to aid researchers in the selection and development of next-generation catalysts.

Introduction to this compound as a Benchmark Substrate

This compound is a versatile and widely utilized substrate in catalysis for several key reasons. Its two double bonds allow for the investigation of mono- versus di-functionalization, providing insights into catalyst selectivity. The defined geometry and reactivity of the double bonds offer a consistent platform for comparing the intrinsic properties of different catalysts. Furthermore, its metal complexes, such as those with rhodium and iridium, are common and effective catalyst precursors for a variety of transformations, including hydrogenation and C-H borylation.[1]

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems using this compound as the substrate. These examples highlight the key metrics used for benchmarking, including conversion, selectivity, and turnover frequency (TOF).

Catalytic Hydrogenation of this compound

The selective hydrogenation of this compound to cyclooctene (COE) is a common benchmark reaction. The primary challenge is to achieve high selectivity for the mono-hydrogenated product while minimizing the over-hydrogenation to cyclooctane (COA).

Catalyst SystemTemperature (°C)Pressure (H₂)Conversion of 1,5-COD (%)Selectivity to COE (%)TOF (h⁻¹)Reference
Pd/α-Al₂O₃40-700.2-1 MPa>95>90Not Reported[2]
Ruthenium NanocatalystAmbient1 atm>9995451[2][3]
Ir₄(CO)₁₂Not SpecifiedNot SpecifiedHighHigh (COE + isomers)2816 (average TON)[4]
Pd-TUD-180Not Specified>95>90Not Reported[2]
Iridium-Catalyzed C-H Borylation

Iridium complexes containing the this compound ligand are highly effective for the borylation of aromatic C-H bonds.[1] While 1,5-COD is part of the catalyst precursor, this reaction showcases the utility of these complexes in other transformations.

Catalyst PrecursorLigandSubstrateConversion (%)Yield (%)Reference
[Ir(COD)Cl]₂Bipyridine/PhenanthrolineAreneHighHigh[1]

Comparison with Alternative Benchmark Substrates

While this compound is a valuable tool, other substrates are also employed for benchmarking catalytic reactions. The choice of substrate often depends on the specific reaction and the desired information.

Benchmark SubstrateReaction TypeAdvantagesDisadvantages
This compound Hydrogenation, Hydroformylation, PolymerizationTwo reactive sites for selectivity studies; forms stable catalyst precursors.Can undergo isomerization, complicating analysis.
Styrene Hydroformylation, HydrogenationSimple, commercially available; product analysis is straightforward.Limited to a single reactive site.
1-Hexene Hydroformylation, HydrogenationRepresentative linear alpha-olefin; relevant to industrial processes.Can isomerize to internal olefins.
Norbornadiene Hydrogenation, CycloadditionStrained system, leading to high reactivity.Less representative of common industrial feedstocks.
Methyl (Z)-2-acetamidocinnamate Asymmetric HydrogenationProchiral substrate for evaluating enantioselectivity.Specific to asymmetric catalysis.

Detailed Experimental Protocols

Reproducibility is critical in benchmarking. The following are detailed protocols for key experiments involving this compound.

General Procedure for the Catalytic Hydrogenation of this compound

This protocol provides a general method for the selective hydrogenation of this compound to cyclooctene.

Materials:

  • Catalyst (e.g., Pd/α-Al₂O₃, Ruthenium nanocatalyst)

  • This compound (COD)

  • Solvent (e.g., n-heptane, ethanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave) or slurry reactor

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • The reactor is charged with the catalyst, this compound, and the solvent under an inert atmosphere.

  • The reactor is sealed and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.2-1 MPa).

  • The reaction mixture is heated to the desired temperature (e.g., 40-70 °C) with vigorous stirring.

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of 1,5-COD and the selectivity to cyclooctene and cyclooctane.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst, and the products are analyzed.

General Procedure for Iridium-Catalyzed C-H Borylation of an Arene

This protocol outlines a general method for the C-H borylation of an aromatic substrate using an iridium-COD precatalyst.[1]

Materials:

  • [Ir(COD)Cl]₂

  • Bipyridine or phenanthroline ligand

  • Arene substrate

  • Pinacolborane (B₂pin₂)

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube under an inert atmosphere, [Ir(COD)Cl]₂ and the chosen ligand are dissolved in the anhydrous, degassed solvent.

  • The arene substrate and pinacolborane are added to the reaction mixture.

  • The Schlenk tube is sealed, and the reaction mixture is heated to the specified temperature (e.g., 80-100 °C) with stirring for the required time.

  • The reaction progress is monitored by GC-MS or NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Visualizing Catalytic Processes

Diagrams of experimental workflows and catalytic cycles provide a clear understanding of the processes involved.

Experimental_Workflow_Hydrogenation cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor: - Catalyst - 1,5-COD - Solvent B Seal & Purge with H₂ A->B Inert Atmosphere C Pressurize with H₂ B->C D Heat & Stir C->D E Monitor by GC D->E Aliquots F Cool & Depressurize D->F Completion E->D G Filter Catalyst F->G H Analyze Products G->H

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Catalytic_Cycle_Borylation Ir_precatalyst [Ir(COD)Cl]₂ + Ligand Active_Ir Active Ir(I) Catalyst Ir_precatalyst->Active_Ir Activation Ox_add_BH Ir(III) Hydrido Boryl Active_Ir->Ox_add_BH + B₂pin₂ Ox_add_CH Ir(V) Alkyl Hydrido Boryl Ox_add_BH->Ox_add_CH + Arene-H Red_elim Ir(III) Boryl Ox_add_CH->Red_elim - H₂ Red_elim->Active_Ir + Arene-Bpin

Caption: Proposed catalytic cycle for Iridium-catalyzed C-H borylation.[1]

By utilizing this compound as a benchmark substrate and following standardized protocols, researchers can generate comparable and reliable data, accelerating the discovery and development of innovative catalytic methods.

References

mechanistic comparison of different 1,5-cyclooctadiene reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Mechanistic and Experimental Comparison of Key Reactions of 1,5-Cyclooctadiene

This guide provides a comparative overview of several important reactions involving this compound (COD), a versatile starting material in organic synthesis. The following sections detail the mechanistic pathways and experimental protocols for hydroboration, epoxidation, metal-catalyzed isomerization, and cycloaddition reactions of COD, presenting quantitative data to facilitate comparison for researchers, scientists, and professionals in drug development.

The hydroboration of this compound with borane (BH₃) is a cornerstone reaction, leading to the formation of 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective and stable hydroborating agent. The reaction proceeds via a two-step intramolecular hydroboration.

Mechanism

Initially, one of the double bonds of this compound reacts with borane to form an unsaturated organoborane intermediate. This is followed by a rapid intramolecular hydroboration of the second double bond, yielding a mixture of bicyclic boranes, which thermally isomerizes to the thermodynamically more stable 9-BBN. The reaction is a syn-addition of the H-B bond to the alkene.

Experimental Data

ReagentSolventTemperature (°C)Time (h)ProductYield (%)
BH₃·SMe₂1,2-Dimethoxyethane25-30 (addition), then reflux1 (reflux)9-BBN dimer85
BH₃·THFTHF<20 (addition), then 251TrialkylboraneNot isolated

Experimental Protocols

Protocol 1: Synthesis of 9-BBN dimer using Borane-Methyl Sulfide

  • Materials: this compound, borane-methyl sulfide complex, 1,2-dimethoxyethane (anhydrous).

  • Procedure: To a flame-dried, nitrogen-purged flask is added 1,2-dimethoxyethane and borane-methyl sulfide complex. This compound is then added dropwise while maintaining the temperature between 25-30 °C. After the addition is complete, the mixture is heated to reflux for 1 hour. The solvent and dimethyl sulfide are removed by distillation. The resulting solid is crystallized from a minimal amount of glyme to afford 9-BBN dimer as a white crystalline solid.

Protocol 2: to Cyclooctane-1,5-diol

  • Materials: 9-BBN dimer, this compound, THF (anhydrous), sodium hydroxide solution, 30% hydrogen peroxide.

  • Procedure: To a solution of 9-BBN in THF, an equimolar amount of this compound is added, and the mixture is stirred at room temperature for several hours. The reaction is then cooled in an ice bath, and sodium hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide, keeping the temperature below 50 °C. After stirring for an additional hour at room temperature, the layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated to yield cyclooctane-1,5-diol.

Reaction Scheme

Hydroboration COD This compound Intermediate Unsaturated Organoborane COD->Intermediate Hydroboration BH3 + BH3·THF BBN_isomer_mix Mixture of Bicyclic Boranes Intermediate->BBN_isomer_mix Intramolecular Hydroboration BBN 9-BBN BBN_isomer_mix->BBN Isomerization Diol Cyclooctane-1,5-diol BBN->Diol Oxidation Oxidation + H2O2, NaOH Epoxidation COD This compound TransitionState Butterfly Transition State COD->TransitionState mCPBA + m-CPBA mCPBA->TransitionState Epoxide 9-Oxabicyclo[6.1.0]non-4-ene TransitionState->Epoxide Acid + m-Chlorobenzoic Acid TransitionState->Acid Isomerization cluster_0 Iridium-Catalyzed Isomerization A [Ir(1,5-COD)L_n]^+ B [Ir(H)(1,5-COD)L_n]^+ A->B + H^+ C Iridacyclopentane Intermediate B->C Olefin Insertion D [Ir(H)(1,3-COD)L_n]^+ C->D β-Hydride Elimination E [Ir(1,3-COD)L_n]^+ D->E - H^+ E->A Ligand Exchange (substrate regeneration) Cycloadditions cluster_1 (E,E)-1,5-COD Cycloadditions EE_COD (E,E)-1,5-COD Product_3_2 [3+2] Adduct EE_COD->Product_3_2 [3+2] Cycloaddition Product_iEDDA iEDDA Adduct EE_COD->Product_iEDDA iEDDA Azide + Benzyl Azide Azide->Product_3_2 Tetrazine + Tetrazine Tetrazine->Product_iEDDA

Evaluating the Cost-Effectiveness of 1,5-Cyclooctadiene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the realm of catalysis, the choice of ligands is a critical determinant of a reaction's efficiency, selectivity, and overall economic viability. Among the plethora of available ligands, 1,5-cyclooctadiene (COD) has established itself as a cornerstone in organometallic chemistry. This guide provides an objective comparison of the cost-effectiveness of this compound against viable alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound is a widely utilized diene ligand in homogeneous catalysis, prized for its ability to form stable, yet reactive, precatalysts with a variety of transition metals, including rhodium, iridium, palladium, and nickel. Its cost-effectiveness is a multifaceted issue, hinging not only on its market price but also on its performance in critical synthetic transformations compared to other diene ligands such as 2,5-norbornadiene (NBD) and 1,3-cyclohexadiene. While COD is a readily available and moderately priced diene, alternatives like NBD, though often more expensive, can offer advantages in terms of reaction kinetics due to their strained nature. The ultimate cost-benefit analysis, therefore, depends on the specific application, the desired reaction outcomes, and the scale of the synthesis.

Cost Comparison of this compound and Alternatives

The selection of a diene ligand is often initiated by a cost analysis of the raw materials. The following table summarizes the approximate market prices for this compound and its common alternatives. Prices are subject to variation based on purity, quantity, and supplier.

LigandStructureTypical PurityPrice per 100 mL (USD)Price per 1 L (USD)Key Suppliers
This compound (COD) C8H12≥99%$50 - $70$200 - $400Sigma-Aldrich, TCI, Acros Organics
2,5-Norbornadiene (NBD) C7H8≥97%$100 - $270Not commonly availableSigma-Aldrich, TCI, Matrix Scientific
1,3-Cyclohexadiene C6H8≥96%~$260 (for 25 mL)Not commonly availableSigma-Aldrich, Chemsavers

Performance Comparison in Catalytic Applications

The true measure of a ligand's cost-effectiveness lies in its performance. Below, we compare this compound with its alternatives in several key catalytic reactions, presenting available quantitative data.

Asymmetric Hydrogenation

Rhodium and iridium complexes bearing chiral phosphine ligands are workhorses in asymmetric hydrogenation. The diene ligand in the precatalyst, while ultimately displaced, can influence the catalyst's activation and performance.

Catalyst Precursor SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Comments
[Rh(COD)(chiral phosphine)]BF4Prochiral Olefin>95>99COD is a common and effective ligand for forming these precatalysts.
[Rh(NBD)(chiral phosphine)]BF4Prochiral Olefin>95>99NBD can lead to shorter pre-hydrogenation times due to its higher strain.[1]
Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While phosphine ligands are more common, diene ligands can be used in the synthesis of palladium precatalysts.

Catalyst SystemAryl HalideArylboronic AcidYield (%)
Pd(dba)2 / PPh3Aryl BromidePhenylboronic Acid85-95
"[Pd(COD)Cl2]"Aryl BromidePhenylboronic Acid70-90
Hydroformylation

Rhodium-catalyzed hydroformylation is an industrial process for the production of aldehydes. The choice of ligand significantly impacts the regioselectivity (linear vs. branched aldehyde).

Catalyst SystemOlefinConversion (%)Linear:Branched Ratio
[Rh(CO)2(acac)] / PPh31-Octene>95~3:1
"[Rh(COD)Cl]2 / Xantphos"1-Octene>99>95:5

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the synthesis of a key catalyst precursor using this compound and a general procedure for a catalytic reaction where it is employed.

Protocol 1: Synthesis of Chloro(this compound)rhodium(I) dimer ([Rh(COD)Cl]₂)

This protocol describes the synthesis of a common rhodium precatalyst.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • This compound (COD)

  • Ethanol

  • Water

  • Sodium carbonate

Procedure:

  • A mixture of rhodium(III) chloride hydrate (1.0 g), this compound (1.0 mL), and sodium carbonate (1.0 g) in 20 mL of 80% aqueous ethanol is refluxed for 18 hours.

  • The reaction mixture is cooled to room temperature, and the yellow precipitate is collected by filtration.

  • The solid is washed with 200 mL of a 1:1 mixture of water and methanol and then with 50 mL of acetone.

  • The product is dried in vacuo to yield chloro(this compound)rhodium(I) dimer as a yellow powder.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol outlines a typical asymmetric hydrogenation using a rhodium-COD precatalyst.

Materials:

  • [Rh(COD)Cl]₂

  • Chiral bisphosphine ligand (e.g., BINAP)

  • Prochiral olefin substrate

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1 mol%) and the chiral bisphosphine ligand (2.2 mol%).

  • Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • The prochiral olefin substrate (1.0 mmol) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • The reaction is stirred under a positive pressure of hydrogen (typically 1-10 atm) at the desired temperature until complete conversion is observed by TLC or GC analysis.

  • The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Visualizing the Cost-Effectiveness Framework and Experimental Workflows

To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.

CostEffectiveness cluster_cost Cost Factors cluster_performance Performance Metrics cluster_process Process Considerations LigandCost Ligand Purchase Price (COD vs. Alternatives) CatalystCost Precious Metal Cost (Rh, Ir, Pd) LigandCost->CatalystCost CostEffectiveness Overall Cost-Effectiveness LigandCost->CostEffectiveness CatalystCost->CostEffectiveness Yield Reaction Yield Yield->CostEffectiveness Selectivity Selectivity (Regio-, Enantio-) Selectivity->CostEffectiveness TON Turnover Number (TON) Turnover Frequency (TOF) TON->CostEffectiveness ReactionTime Reaction Time ReactionTime->CostEffectiveness Purification Purification Effort Purification->CostEffectiveness Scale Scale of Synthesis Scale->CostEffectiveness

Factors influencing the cost-effectiveness of a diene ligand.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification Precursor [M(diene)Cl]₂ Precursor (M = Rh, Ir) ActiveCatalyst Active Catalyst Formation [M(diene)(L*)]+ Precursor->ActiveCatalyst Ligand Chiral Phosphine Ligand Ligand->ActiveCatalyst Substrate Substrate Addition ActiveCatalyst->Substrate ReactionConditions Reaction Conditions (Solvent, Temp, Pressure) Substrate->ReactionConditions ProductFormation Product Formation ReactionConditions->ProductFormation Monitoring Reaction Monitoring (TLC, GC, NMR) ProductFormation->Monitoring Workup Workup and Purification (Chromatography) Monitoring->Workup Characterization Product Characterization Workup->Characterization

General experimental workflow for asymmetric catalysis.

Conclusion

This compound remains a highly cost-effective and versatile diene ligand for a wide range of synthetic applications. Its moderate price, ready availability, and well-established chemistry make it a default choice for the synthesis of numerous rhodium, iridium, and palladium precatalysts. While alternatives like norbornadiene may offer kinetic advantages in certain reactions, their higher cost necessitates a careful evaluation of the trade-off between reaction speed and material expense. For many applications, particularly at a larger scale, the performance benefits of more expensive dienes may not justify the increased cost. Ultimately, the optimal choice of diene ligand is context-dependent, and researchers are encouraged to consider the specific goals of their synthesis, including desired yield, selectivity, reaction time, and overall budget, when making their selection. This guide serves as a foundational resource for navigating these considerations.

References

A Comparative Guide to the Catalytic Hydrogenation of 1,5-Cyclooctadiene: A Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of catalytic hydrogenation is paramount for optimizing chemical transformations. This guide provides a comparative analysis of the kinetic performance of various transition metals—Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru)—in the hydrogenation of 1,5-cyclooctadiene (COD). This reaction is a cornerstone of synthetic organic chemistry, offering a pathway to valuable intermediates such as cyclooctene (COE) and the fully saturated cyclooctane (COA).

The selective hydrogenation of this compound to cyclooctene is a reaction of significant industrial interest. The kinetic behavior of this process is highly dependent on the choice of catalyst, with different metals exhibiting distinct activities and selectivities. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the reaction pathways and experimental workflows to aid in catalyst selection and process optimization.

Quantitative Kinetic Data Comparison

The following table summarizes the available quantitative kinetic data for the hydrogenation of this compound over different metal catalysts. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions, catalyst preparation methods, and support materials used across different studies.

Metal CatalystSupportReaction StepActivation Energy (Ea) (kJ/mol)Rate Constant (k)Turnover Frequency (TOF) (h⁻¹)Selectivity towards Cyclooctene (%)Reference
Palladium (Pd) α-Al₂O₃COD → COE74-->90
COE → COA98--
Ruthenium (Ru) -COD → COE45.3-451>95
Platinum (Pt) --Data not readily availableData not readily available--
Rhodium (Rh) --Data not readily availableData not readily available--

Note: The absence of specific quantitative data for Platinum and Rhodium in the context of this compound hydrogenation highlights a gap in the current publicly available literature, emphasizing the need for further direct comparative studies under standardized conditions.

From the available data, Palladium on alumina shows a lower activation energy for the initial hydrogenation of COD to COE compared to the subsequent hydrogenation of COE to COA, which is favorable for achieving high selectivity to the desired intermediate, cyclooctene. A ruthenium nanocatalyst has demonstrated a remarkably high turnover frequency and selectivity for cyclooctene under atmospheric hydrogen pressure.

Reaction Pathway and Mechanism

The hydrogenation of this compound typically proceeds in a stepwise manner on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants : Both this compound and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.

  • Dissociation of Hydrogen : The adsorbed H₂ molecule dissociates into atomic hydrogen.

  • Stepwise Hydrogenation : A hydrogen atom is sequentially added to one of the double bonds of the adsorbed this compound, forming a cyclooctenyl intermediate. A second hydrogen atom then adds to complete the formation of cyclooctene.

  • Desorption of Product/Further Hydrogenation : The resulting cyclooctene can either desorb from the catalyst surface or undergo further hydrogenation to cyclooctane by the same mechanism.

The selectivity towards cyclooctene is determined by the relative rates of cyclooctene desorption and its subsequent hydrogenation.

ReactionPathway COD This compound (COD) COE Cyclooctene (COE) COD->COE + H₂ (k₁) COA Cyclooctane (COA) COE->COA + H₂ (k₂)

Figure 1: Simplified reaction pathway for the hydrogenation of this compound.

Experimental Protocols

A generalized experimental protocol for conducting a kinetic analysis of this compound hydrogenation in a liquid phase is outlined below. This protocol can be adapted based on the specific catalyst and reactor setup.

1. Catalyst Preparation and Activation:

  • The metal catalyst, typically supported on a high-surface-area material like alumina (Al₂O₃) or carbon (C), is weighed and loaded into the reactor.

  • The catalyst is often pre-treated in-situ to ensure a clean and active surface. This may involve calcination in air followed by reduction in a stream of hydrogen at elevated temperatures.

2. Reactor Setup and Reaction Procedure:

  • A high-pressure batch or semi-batch reactor, equipped with a magnetic stirrer, temperature and pressure controllers, and sampling ports, is commonly used.

  • The reactor is charged with the solvent (e.g., ethanol, hexane) and the reactant, this compound.

  • The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove air, and then heated to the desired reaction temperature.

  • The stirrer is started to ensure good mixing and mass transfer.

  • The reaction is initiated by introducing hydrogen gas into the reactor to the desired pressure.

3. Kinetic Data Acquisition:

  • Liquid samples are withdrawn from the reactor at regular time intervals using a sampling valve.

  • The samples are immediately quenched (e.g., by cooling or adding a reaction inhibitor) to stop the reaction.

  • The composition of the samples (concentrations of COD, COE, and COA) is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.

4. Data Analysis:

  • The concentration-time data are used to determine the initial reaction rates.

  • By performing experiments at different initial concentrations of reactants, temperatures, and hydrogen pressures, the reaction orders, rate constants, and activation energies can be determined by fitting the experimental data to an appropriate kinetic model (e.g., Langmuir-Hinshelwood).

ExperimentalWorkflow cluster_prep Catalyst Preparation & Activation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis CatalystLoading Catalyst Loading Activation In-situ Activation (Reduction) CatalystLoading->Activation ReactorCharging Reactor Charging (Solvent, COD) Activation->ReactorCharging Pressurization Pressurization with H₂ ReactorCharging->Pressurization ReactionExecution Reaction at Controlled T & P Pressurization->ReactionExecution Sampling Periodic Sampling ReactionExecution->Sampling GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis KineticModeling Kinetic Modeling & Parameter Estimation GC_Analysis->KineticModeling

Figure 2: General experimental workflow for kinetic analysis of this compound hydrogenation.

Conclusion

The kinetic analysis of this compound hydrogenation reveals significant differences in the catalytic performance of various transition metals. Palladium-based catalysts have been well-studied and offer good selectivity towards cyclooctene, with a clear difference in activation energies for the consecutive hydrogenation steps. Ruthenium has emerged as a highly active and selective catalyst. While platinum and rhodium are known to be effective hydrogenation catalysts for various substrates, there is a need for more specific quantitative kinetic studies on their application in this compound hydrogenation to enable a comprehensive and direct comparison. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct such investigations and to screen and optimize catalysts for this important industrial reaction.

A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Chemical Oxygen Demand (COD) Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective treatment of industrial wastewater is a critical challenge, with Chemical Oxygen Demand (COD) serving as a key indicator of organic pollution. Advanced Oxidation Processes (AOPs) are powerful methods for reducing COD, relying on the generation of highly reactive hydroxyl radicals (•OH).[1][2] The choice between homogeneous and heterogeneous catalysts is a crucial consideration in the design and implementation of AOPs. This guide provides an objective comparison of their performance in COD reduction, supported by experimental data, detailed methodologies, and visual representations of key processes.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysts

The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase (typically liquid) as the reactants, while heterogeneous catalysts are in a different phase (usually a solid).[3][4] This fundamental difference significantly impacts their efficiency, operational parameters, and reusability in wastewater treatment applications.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Definition Catalyst is in the same phase as the reactants (e.g., Fe²⁺ ions in the Fenton process).[3]Catalyst is in a different phase from the reactants (e.g., solid iron oxide).[3][4]
Efficiency in COD Removal Often exhibit higher initial reaction rates and COD removal efficiency due to high diffusivity and well-defined active sites.[5][6][7][8] For example, in the treatment of winery wastewater, a homogeneous photo-Fenton process achieved 98.9% COD removal, while a heterogeneous process achieved 84.5% under the same conditions.[5][6][7]Efficiency can be comparable to homogeneous catalysts under optimal conditions.[9][10] For instance, a study on textile wastewater treatment showed that a heterogeneous photo-Fenton process achieved a higher COD removal (62%) compared to the homogeneous process (47%).[10]
Operating Conditions Typically operate at lower temperatures.[3] The classic Fenton reaction, a homogeneous process, is most effective at a pH of around 3.[11]Can operate under a wider and harsher range of temperatures and pH.[3] Some heterogeneous catalysts can maintain high efficiency at a neutral pH, reducing the need for pH adjustment.[12]
Catalyst Separation & Reusability Separation from the reaction mixture is difficult and expensive, often leading to secondary pollution from dissolved catalyst ions.[3][4][8]Easily separated from the treated wastewater by simple physical methods like filtration, allowing for straightforward recycling.[3][4][12]
Mass Transfer Limitations Minimal mass transfer limitations as the catalyst is uniformly dispersed in the liquid phase.[8]Can be subject to mass transfer limitations, which may affect the overall reaction rate.[3]
Sludge Production A significant drawback is the production of a large amount of iron sludge, which requires further treatment and disposal.[13]Greatly reduces or eliminates the problem of sludge formation.[13]

Experimental Protocols

Below are generalized methodologies for evaluating the performance of homogeneous and heterogeneous catalysts in COD reduction.

Homogeneous Catalysis (Fenton Process) for COD Reduction

Objective: To determine the efficiency of a homogeneous Fenton process in reducing the COD of a wastewater sample.

Materials:

  • Wastewater sample with known initial COD

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) as the catalyst source

  • Hydrogen peroxide (H₂O₂) (30% w/w) as the oxidant

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • COD digestion vials and reactor

  • Titration apparatus or spectrophotometer for COD measurement

Procedure:

  • Sample Preparation: Characterize the initial COD of the wastewater sample according to standard methods (e.g., APHA 5220 C).[14]

  • pH Adjustment: Take a known volume of the wastewater sample in a beaker and adjust the initial pH to the desired value (typically around 3 for the Fenton reaction) using H₂SO₄ or NaOH.[15]

  • Catalyst Addition: Add a predetermined amount of FeSO₄·7H₂O to the wastewater and stir until it dissolves completely.

  • Initiation of Reaction: Add the required volume of H₂O₂ to the solution to start the oxidation reaction.[15]

  • Reaction Time: Allow the reaction to proceed for a specific duration (e.g., 60-120 minutes) under constant stirring.

  • Quenching the Reaction: After the desired reaction time, quench the reaction by raising the pH to above 7 with NaOH to precipitate the iron catalyst as ferric hydroxide.

  • COD Measurement: Separate the precipitated sludge by filtration or centrifugation. Measure the COD of the supernatant to determine the final COD concentration.

  • Calculation of Removal Efficiency: Calculate the COD removal efficiency using the formula: COD Removal (%) = [(Initial COD - Final COD) / Initial COD] x 100

Heterogeneous Catalysis (e.g., Solid Iron-based Catalyst) for COD Reduction

Objective: To evaluate the performance of a solid heterogeneous catalyst in reducing the COD of a wastewater sample.

Materials:

  • Wastewater sample with known initial COD

  • Solid heterogeneous catalyst (e.g., iron oxides, iron-loaded biochar)[12]

  • Hydrogen peroxide (H₂O₂) (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Sample Preparation: Determine the initial COD of the wastewater sample.

  • pH Adjustment: Adjust the pH of a known volume of the wastewater sample to the desired level.

  • Catalyst Addition: Add a specific dosage of the solid catalyst to the wastewater.

  • Reaction Initiation: Add the required amount of H₂O₂ to the suspension.

  • Reaction: Keep the mixture under constant agitation using a magnetic stirrer for the specified reaction time.

  • Catalyst Separation: After the reaction, separate the solid catalyst from the solution by filtration or magnetic separation.

  • COD Measurement: Measure the COD of the filtered liquid sample.

  • Calculation of Removal Efficiency: Calculate the COD removal efficiency as described for the homogeneous process.

  • Catalyst Reusability Test (Optional): Wash the recovered catalyst with deionized water and dry it for use in subsequent cycles to test its stability and reusability.

Visualizing the Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Experimental_Workflow cluster_Homogeneous Homogeneous Catalysis cluster_Heterogeneous Heterogeneous Catalysis H_Start Wastewater Sample H_pH_Adjust pH Adjustment (e.g., to pH 3) H_Start->H_pH_Adjust H_Catalyst_Add Add Homogeneous Catalyst (e.g., FeSO4) H_pH_Adjust->H_Catalyst_Add H_Oxidant_Add Add Oxidant (H2O2) H_Catalyst_Add->H_Oxidant_Add H_Reaction Reaction H_Oxidant_Add->H_Reaction H_Quench Quench Reaction & Precipitate Catalyst H_Reaction->H_Quench H_Separate Solid-Liquid Separation (Filtration/Centrifugation) H_Quench->H_Separate H_COD_Analysis Analyze Final COD H_Separate->H_COD_Analysis Liquid Phase H_Sludge Sludge for Disposal H_Separate->H_Sludge Solid Phase Het_Start Wastewater Sample Het_pH_Adjust pH Adjustment (Wider Range Possible) Het_Start->Het_pH_Adjust Het_Catalyst_Add Add Heterogeneous Catalyst (Solid) Het_pH_Adjust->Het_Catalyst_Add Het_Oxidant_Add Add Oxidant (H2O2) Het_Catalyst_Add->Het_Oxidant_Add Het_Reaction Reaction Het_Oxidant_Add->Het_Reaction Het_Separate Catalyst Separation (Filtration/Magnetic) Het_Reaction->Het_Separate Het_COD_Analysis Analyze Final COD Het_Separate->Het_COD_Analysis Liquid Phase Het_Recycle Recycle Catalyst Het_Separate->Het_Recycle Solid Catalyst

Caption: Experimental workflow for comparing homogeneous and heterogeneous catalysts.

Catalytic_Oxidation_Mechanism cluster_fenton Fenton/Fenton-like Reaction cluster_photocatalysis Heterogeneous Photocatalysis Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 e⁻ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ H2O2->Fe2 + Fe³⁺ Degraded Degraded Products (CO₂, H₂O) OH_radical->Degraded + Organic Pollutants Organic Organic Pollutants (COD) Catalyst Semiconductor Catalyst (e.g., TiO₂) e_h e⁻ / h⁺ pair Catalyst->e_h generates Light Light (e.g., UV) Light->Catalyst h_plus h⁺ (hole) e_h->h_plus e_minus e⁻ (electron) e_h->e_minus OH_radical2 •OH h_plus->OH_radical2 + H₂O Degraded2 Degraded Products (CO₂, H₂O) h_plus->Degraded2 + Organic Pollutants O2_radical •O₂⁻ (Superoxide Radical) e_minus->O2_radical + O₂ O2 O₂ O2_radical->OH_radical2 further reactions H2O H₂O OH_radical2->Degraded2 + Organic Pollutants Organic2 Organic Pollutants (COD)

Caption: General mechanism of catalytic oxidation for COD reduction.

Conclusion

The choice between homogeneous and heterogeneous catalysts for COD reduction is not straightforward and depends on the specific application, wastewater characteristics, and economic considerations. Homogeneous catalysts often provide higher reaction rates but suffer from significant drawbacks related to catalyst recovery and sludge production.[3][13] Heterogeneous catalysts, while sometimes exhibiting slower reaction kinetics, offer the significant advantages of easy separation, reusability, and a wider operating window, making them a more sustainable and economically viable option for large-scale industrial applications.[3][4][12] Future research will likely focus on the development of novel, highly active, and stable heterogeneous catalysts to bridge the efficiency gap with their homogeneous counterparts.

References

Assessing the Scalability of 1,5-Cyclooctadiene Based Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the scalability of chemical reactions is paramount for translating laboratory discoveries into viable industrial processes. This guide provides a comparative analysis of the scalability of reactions based on 1,5-cyclooctadiene (1,5-COD), a versatile C8 hydrocarbon, against common alternatives. We delve into key reaction classes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the critical assessment of this important diene for large-scale synthesis.

This compound is a widely utilized building block in organic synthesis, prized for its unique reactivity in a variety of transformations, including cycloadditions, hydrogenations, and as a ligand in transition metal catalysis. However, its performance and economic viability at scale are critical considerations. This guide aims to provide an objective comparison to facilitate informed decisions in process development and manufacturing.

I. Selective Hydrogenation: this compound vs. Other Dienes

Selective hydrogenation of dienes to monoenes is a crucial industrial process. The partial hydrogenation of this compound to cyclooctene (COE) is a prime example, with COE being a valuable monomer and intermediate.

Performance Comparison

The scalability of selective hydrogenation is heavily dependent on catalyst performance, reactor design, and process conditions. Below is a comparison of 1,5-COD hydrogenation with that of another common diene, 1,3-butadiene.

ParameterThis compound Hydrogenation1,3-Butadiene Hydrogenation
Catalyst Ruthenium NanocatalystPalladium on Alumina (Pd/Al₂O₃)
Scale LaboratoryIndustrial
Conversion >99%[1]Typically high, but selectivity is a challenge
Selectivity to Monoene 95% to Cyclooctene[1]Variable, often requires careful process control to avoid over-hydrogenation to butane
Catalyst Loading Not specifiedVaries, but a key factor in process economics
Turnover Frequency (TOF) 451 h⁻¹[1]Generally high, but dependent on catalyst and conditions
Reaction Conditions Atmospheric pressure H₂, ambient temperatureElevated pressure and temperature

Key Insights:

Recent research has demonstrated the high efficiency of a ruthenium nanocatalyst for the selective hydrogenation of this compound, achieving excellent conversion and selectivity to cyclooctene under mild, atmospheric pressure conditions.[1] This presents a significant advantage for scalability, as it may reduce the need for high-pressure reactors, leading to lower capital and operational costs. In contrast, the selective hydrogenation of 1,3-butadiene, while a mature industrial process, often requires more stringent control to manage selectivity.

Experimental Protocol: Selective Hydrogenation of this compound

The following protocol is based on the use of a ruthenium nanocatalyst for the selective hydrogenation of this compound to cyclooctene.[1]

Materials:

  • This compound (1,5-COD)

  • Ruthenium nanocatalyst

  • Solvent (e.g., ethanol)

  • Hydrogen gas (atmospheric pressure)

  • Reaction vessel (e.g., stirred tank reactor)

Procedure:

  • The reaction vessel is charged with the ruthenium nanocatalyst and the solvent.

  • This compound is added to the mixture.

  • The reactor is purged with hydrogen gas and maintained at atmospheric pressure.

  • The reaction mixture is stirred at ambient temperature.

  • The reaction progress is monitored by gas chromatography (GC) to determine the conversion of 1,5-COD and the selectivity to cyclooctene.

  • Upon completion, the catalyst is separated from the product mixture by filtration.

  • The solvent is removed under reduced pressure to isolate the cyclooctene product.

Workflow for Selective Hydrogenation:

selective_hydrogenation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation COD This compound Reactor Stirred Tank Reactor (Atmospheric H₂) COD->Reactor Catalyst Ru Nanocatalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Filtration Catalyst Filtration Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Cyclooctene Evaporation->Product

Caption: Workflow for the selective hydrogenation of this compound.

II. Ring-Opening Metathesis Polymerization (ROMP): A Scalable Route to Functional Polymers

This compound is a valuable monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing functionalized polyolefins with controlled microstructures. The scalability of ROMP is a key area of interest for the production of advanced materials.

Performance Comparison

The choice of monomer can significantly impact the scalability and properties of the resulting polymer. Here, we compare the ROMP of 1,5-COD with that of norbornene derivatives.

ParameterROMP of this compoundROMP of Norbornene Derivatives
Monomer Strain ModerateHigh
Polymerization Rate Generally slower than norbornenesVery fast due to high ring strain
Control over Polymerization Good, can exhibit "living" characteristicsCan be challenging to control due to high reactivity
Functional Group Tolerance Good with appropriate catalystsExcellent, a wide variety of functional groups can be incorporated
Scalability Challenges Potential for side reactions like backbiting and influence of trace impurities[2]Exothermic nature of the reaction can be a challenge at large scale
Resulting Polymer Linear, unsaturated polybutadieneSaturated polynorbornene backbone

Key Insights:

While the ROMP of norbornene derivatives is often faster due to higher ring strain, the polymerization of 1,5-COD can offer good control, exhibiting "living" polymerization features which are advantageous for creating well-defined polymer architectures like block copolymers.[3][4] However, scaling up the ROMP of 1,5-COD requires careful consideration of potential side reactions, such as backbiting, which can affect the polymer's molecular weight distribution.[2] The synthesis and purification of functionalized COD monomers can also present challenges.[2]

Experimental Protocol: Bulk ROMP of this compound

The following protocol describes a bulk (solvent-free) ROMP of this compound, which is advantageous for scalability as it minimizes solvent waste and increases reactor productivity.[3]

Materials:

  • This compound (1,5-COD), purified

  • Grubbs' second-generation catalyst

  • Chain transfer agent (optional, for molecular weight control)

  • Reaction vessel suitable for viscous polymers

Procedure:

  • Purified this compound is charged into the reaction vessel under an inert atmosphere.

  • The Grubbs' catalyst is added to the monomer.

  • The reaction is allowed to proceed at a controlled temperature. The viscosity of the mixture will increase significantly as polymerization occurs.

  • The reaction is terminated by adding a quenching agent (e.g., ethyl vinyl ether).

  • The resulting polymer is dissolved in a suitable solvent and precipitated to remove residual catalyst.

  • The polymer is dried under vacuum.

Logical Relationship in ROMP of 1,5-COD:

rom_logic Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation (Living Polymerization) Monomer->Propagation Catalyst Grubbs' Catalyst Catalyst->Initiation Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(butadiene) Propagation->Polymer SideReaction Backbiting/ Chain Transfer Propagation->SideReaction SideReaction->Polymer norbornadiene_synthesis cluster_feed Feed Preparation cluster_reactor Flow Reactor cluster_product Product Collection DCPD Dicyclopentadiene Cracking In-situ Cracking (200 °C, 9 bar) DCPD->Cracking Alkyne Alkyne DA_Reaction Diels-Alder Reaction Alkyne->DA_Reaction Solvent Toluene Solvent->Cracking Cracking->DA_Reaction Cyclopentadiene Product Norbornadiene Derivative DA_Reaction->Product

References

Safety Operating Guide

Proper Disposal of 1,5-Cyclooctadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,5-Cyclooctadiene (COD) is critical for ensuring laboratory safety and environmental protection. As a flammable, harmful, and irritating chemical, it necessitates strict adherence to established protocols. This guide provides detailed procedures for the proper handling, storage, and disposal of this compound waste.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemical-impermeable gloves.[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Key Handling Precautions:

  • Avoid breathing vapors, mists, or fumes.[1][2][3]

  • Prevent contact with skin and eyes.[1][2][4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Use non-sparking tools and explosion-proof equipment.[1][5]

  • Ground and bond containers during transfer to prevent static discharge.[2][3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][3][5]

Spill Management and Waste Collection

Accidental spills must be managed immediately to mitigate risks. The procedure varies for small and large spills.

Spill Cleanup Procedure:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][5]

  • Ventilate the Area: Ensure the space is well-ventilated.[1]

  • Contain the Spill: For larger spills, dike the area to contain the liquid.[1]

  • Absorb the Chemical: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, earth, or diatomite.[3][5][6] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, clearly labeled, and sealed container for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly. Wash water should be collected for proper disposal and not allowed to enter drains.[3]

Waste Storage and Disposal

Proper storage of this compound waste is a critical step before its final disposal.

Storage:

  • Store waste in tightly closed, properly labeled containers.[2][5]

  • Keep containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

  • Store away from incompatible materials, particularly oxidizing agents.[5]

Disposal Methods: The primary recommended method for disposing of this compound is through a licensed professional waste disposal service.

  • Incineration: The most common and recommended disposal method is incineration in a licensed facility equipped with an afterburner and scrubber to handle hazardous materials.[1][3]

  • Recycling and Reclamation: In some cases, recycling or reclamation may be an option. This can involve filtration or distillation to purify the material for reuse.[3] It is advisable to consult the manufacturer or a specialized waste management authority to explore these possibilities.[3]

  • Hazardous Waste Landfill: Another option is burial in a landfill specifically licensed to accept chemical waste.[3]

It is crucial to contact your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance, as regulations can vary.[5] Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][3]

Summary of Key Data

For quick reference, the following table summarizes essential quantitative and classification data for this compound.

ParameterValueReference
UN Number 2520[1][3]
Proper Shipping Name CYCLOOCTADIENES[1][3]
Transport Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]
GHS Hazard Statements H226, H302, H332, H315, H317, H319, H335, H411[1][2]
Storage Temperature 2 - 8 °C (in an explosion-proof refrigerator)[1]
HAZCHEM Code 3Y[3]

Experimental Protocol: Recycling of Organoiridium Waste

While direct chemical neutralization of pure this compound waste in a standard lab is not recommended, related procedures exist for recycling valuable materials from waste streams containing it. A published method details the recovery of iridium from organoiridium waste where this compound is a ligand.[7][8] This process avoids the generation of highly inert iridium metal by using oxidative degradation.

Methodology for Iridium Recovery:

  • Oxidative Degradation: The organoiridium waste is treated with a household solution of sodium hypochlorite (NaClO, bleach) in a 1–3 M sodium hydroxide (NaOH) solution. This process oxidizes the organometallic complex.[7][8] The mixture is stirred for one day at room temperature and then heated to 90-100°C to drive the reaction to completion.[8]

  • Precipitation: The reaction mixture is buffered with an excess of solid sodium bicarbonate (NaHCO₃) at 100°C, leading to the quantitative precipitation of crude iridium(IV) hydroxide (IrO₂·nH₂O).[7]

  • Conversion to Hexachloroiridic Acid: The crude iridium(IV) hydroxide is then treated with hydrazine, followed by hydrogen peroxide, to produce synthetically valuable hexachloroiridic acid.[7][8]

  • Final Product Synthesis: The hexachloroiridic acid is subsequently reacted with this compound in a boiling alcohol-water mixture under a nitrogen atmosphere to yield the final product, [(this compound)IrCl]₂.[7][8]

This protocol demonstrates a viable path for reclaiming valuable components from a specific type of chemical waste, aligning with principles of green chemistry.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Generation & Initial Handling cluster_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling spill_check Is it a spill? handling->spill_check contain_spill Contain & Absorb Spill (Sand, Vermiculite) spill_check->contain_spill Yes direct_collection Collect Liquid Waste into Designated, Sealed Container spill_check->direct_collection No collect_spill Collect into Sealed Container contain_spill->collect_spill label_waste Label Container Clearly 'Hazardous Waste: this compound' collect_spill->label_waste direct_collection->label_waste storage Store in Cool, Dry, Ventilated Area Away from Ignition Sources disposal_contact Contact Licensed Waste Disposal Service storage->disposal_contact label_waste->storage incineration Preferred Method: Licensed Incineration disposal_contact->incineration Primary landfill Alternative: Certified Hazardous Waste Landfill disposal_contact->landfill Secondary recycle Consider Recycling/Reclamation (Consult Manufacturer) disposal_contact->recycle If Applicable

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Cyclooctadiene

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.

Chemical Safety and Hazard Information

This compound is a flammable liquid and vapor that can be harmful if swallowed or inhaled.[1][2] It is known to cause skin and eye irritation and may lead to an allergic skin reaction.[1][3]

Physicochemical Properties and Hazard Ratings:

PropertyValueCitation(s)
CAS Number 111-78-4[1][2]
UN Number 2520[1][4]
NFPA Flammability 3 (Serious)[4]
NFPA Reactivity 0 (Minimal)[4]
Flash Point 38 °C (100.4 °F)[2]
Boiling Point 151 °C (303.8 °F)[2]
Ignition Temperature 270 °C (518 °F)[2]
Density 0.882 g/cm³ at 20 °C (68 °F)[2]
Occupational Exposure Limits No specific OSHA PEL or ACGIH TLV established.[4] Safe work practices are essential.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment:

Body PartEquipmentCitation(s)
Eyes/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is also recommended.[1][5]
Skin/Hands Fire/flame resistant and impervious clothing. For direct contact, use gloves with a rating of "Excellent," such as Barrier® (PE/PA/PE) laminate, which has shown a breakthrough time of over 480 minutes. For incidental contact, nitrile gloves may be used, but must be changed immediately upon contamination.[1][5][6][1][5][6]
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[1][5]
Footwear Safety shoes.[1]

Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[1][7]

  • Ignition Sources : This chemical is flammable. Keep it away from heat, sparks, open flames, and any other potential ignition sources.[5][7] Smoking is strictly prohibited in handling areas.[4]

  • Equipment : Use only non-sparking tools and explosion-proof electrical equipment.[1][7] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[5][7]

  • Personal Hygiene : Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[1] Contaminated work clothing should be removed promptly and laundered separately before reuse.[4][7]

  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1] The recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[1] Keep containers tightly closed and store under an inert atmosphere, such as nitrogen.[1][4]

Waste Disposal Plan
  • Classification : this compound and any materials used for spill cleanup (e.g., vermiculite, sand) must be treated as hazardous waste.[4]

  • Collection : Collect waste in a properly labeled, sealed container.

  • Disposal : Dispose of the waste through a licensed collector or an authorized incinerator equipped with an afterburner and scrubber, in strict accordance with all local, state, and federal regulations.[1] Do not dispose of it in the sewer system.[4]

Emergency Procedures

Immediate and correct response during an emergency is critical to minimizing harm.

Spill Response Workflow

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs evacuate Evacuate Area (Non-essential personnel) start->evacuate ppe Don Appropriate PPE (Full-face respirator, chemical gloves, protective suit) evacuate->ppe ignition Remove All Ignition Sources (Heat, sparks, flames) ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill (Use inert absorbent material like vermiculite, sand, or earth) ventilate->contain collect Collect Waste (Use non-sparking tools to place material in a sealed container) contain->collect decontaminate Decontaminate Area (Follow lab-specific procedures) collect->decontaminate dispose Dispose of Waste (Label as hazardous and follow disposal plan) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Logical workflow for responding to a this compound spill.

First-Aid Measures
Exposure RouteActionCitation(s)
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water. If irritation or a rash develops, seek medical attention.[4][7][4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][1][8]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet.[5][7][5][7]
Firefighting Protocol
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][4] Water spray can be used to cool fire-exposed containers, but a direct water jet may be ineffective on the fire itself.[2][4]

  • Hazards : Vapors are heavier than air and may travel to an ignition source and flash back.[4] Containers may explode when heated, producing poisonous gases.[4]

  • Firefighter PPE : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Cyclooctadiene
Reactant of Route 2
1,5-Cyclooctadiene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.